molecular formula C16H31NO4 B15569978 Nonanoylcarnitine

Nonanoylcarnitine

Numéro de catalogue: B15569978
Poids moléculaire: 301.42 g/mol
Clé InChI: MPSPNFAQQQMFLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-nonanoylcarnitine is a C9-acylcarnitine having nonanoyl as the acyl substituent. It has a role as a metabolite.
Nonanoylcarnitine has been reported in Homo sapiens with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Propriétés

Formule moléculaire

C16H31NO4

Poids moléculaire

301.42 g/mol

Nom IUPAC

3-nonanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-11-16(20)21-14(12-15(18)19)13-17(2,3)4/h14H,5-13H2,1-4H3

Clé InChI

MPSPNFAQQQMFLK-UHFFFAOYSA-N

Description physique

Solid

Origine du produit

United States

Foundational & Exploratory

The Biological Function of Nonanoylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoylcarnitine (C9), a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for β-oxidation. Beyond its fundamental bioenergetic function, emerging evidence suggests that alterations in this compound levels are associated with a range of pathological conditions, including metabolic disorders, cardiovascular disease, and cancer. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathways, its emerging role as a biomarker, and its potential involvement in cellular signaling. This document includes a summary of quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways to serve as a valuable resource for the scientific community.

Introduction

Acylcarnitines are a class of molecules essential for the transport of fatty acids across the inner mitochondrial membrane.[1] These esters of L-carnitine and fatty acids are categorized based on the length of their acyl chain: short-chain, medium-chain, and long-chain acylcarnitines. This compound, with its nine-carbon acyl chain, is classified as a medium-chain acylcarnitine.[2] Its primary and most well-understood function is to facilitate the entry of nonanoic acid into the mitochondria for subsequent breakdown through β-oxidation to generate ATP.[2] Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, and consequently, the profile of acylcarnitines, including this compound, has garnered significant attention as a source of potential biomarkers.

Core Biological Function: Fatty Acid β-Oxidation

The catabolism of fatty acids is a major source of energy for many tissues, particularly the heart and skeletal muscle. The process of β-oxidation, however, occurs within the mitochondrial matrix, and the inner mitochondrial membrane is impermeable to long- and medium-chain fatty acids. This is where the carnitine shuttle system, and by extension this compound, plays a vital role.

The transport of nonanoic acid into the mitochondria for β-oxidation can be summarized in the following steps:

  • Activation of Nonanoic Acid: In the cytoplasm, nonanoic acid is first activated by the enzyme acyl-CoA synthetase, which converts it into nonanoyl-CoA at the expense of ATP.

  • Formation of this compound: On the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the nonanoyl group from nonanoyl-CoA to L-carnitine, forming this compound and releasing coenzyme A.

  • Translocation into the Mitochondrial Matrix: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

  • Conversion back to Nonanoyl-CoA: Within the mitochondrial matrix, the enzyme carnitine palmitoyltransferase II (CPT2) reverses the process, transferring the nonanoyl group from this compound back to coenzyme A to reform nonanoyl-CoA.

  • β-Oxidation: The regenerated nonanoyl-CoA is now available to enter the β-oxidation spiral, where it undergoes a series of enzymatic reactions to produce acetyl-CoA, which then enters the citric acid cycle for further energy production.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_membranes Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Nonanoic Acid Nonanoic Acid Nonanoyl-CoA Nonanoyl-CoA Nonanoic Acid->Nonanoyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Nonanoyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Nonanoylcarnitine_matrix This compound CPT1->Nonanoylcarnitine_matrix This compound CACT CACT CACT->L-Carnitine_cyto CACT->Nonanoylcarnitine_matrix CPT2 CPT2 Nonanoyl-CoA_matrix Nonanoyl-CoA CPT2->Nonanoyl-CoA_matrix L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Nonanoylcarnitine_matrix->CACT Nonanoylcarnitine_matrix->CPT2 Beta-Oxidation Beta-Oxidation Nonanoyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA L-Carnitine_matrix->CACT Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Elevated\nthis compound Elevated This compound Unknown Receptor Unknown Receptor/Mechanism Elevated\nthis compound->Unknown Receptor PPAR PPAR Elevated\nthis compound->PPAR Indirect Influence? IKK IKK Unknown Receptor->IKK Activation IκB IκB IKK->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory\nCytokine Genes Pro-inflammatory Cytokine Genes Nucleus->Pro-inflammatory\nCytokine Genes Gene Transcription Cytokine\nProduction Cytokine Production (e.g., IL-6, TNF-α) Pro-inflammatory\nCytokine Genes->Cytokine\nProduction Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS Ionization MS Ionization LC Separation->MS Ionization MS/MS Detection (MRM) MS/MS Detection (MRM) MS Ionization->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

References

The Role of Nonanoylcarnitine in Mitochondrial Fatty Acid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and nonanoic acid, a nine-carbon fatty acid. The primary function of acylcarnitines is to facilitate the transport of fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1] This guide provides an in-depth technical overview of the role of this compound in this process, including the key enzymes and transporters involved, quantitative data on transport kinetics, detailed experimental protocols, and an exploration of associated signaling pathways.

The Carnitine Shuttle: The Central Hub of Fatty Acid Transport

The transport of long-chain and medium-chain fatty acids into the mitochondrial matrix is mediated by the carnitine shuttle, a system composed of three key components: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2).[2][3]

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of acyl-CoAs to acylcarnitines.[4] This is considered the rate-limiting step in long-chain fatty acid oxidation.[5]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the antiport of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine.[6]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting the imported acylcarnitines back into acyl-CoAs and releasing free carnitine.[7] The regenerated acyl-CoAs then enter the β-oxidation spiral.

Medium-chain fatty acids like nonanoic acid can also be activated to their CoA esters in the mitochondrial matrix, bypassing the CPT1 step to some extent. However, the formation of this compound and its transport via the carnitine shuttle is a significant pathway for its mitochondrial metabolism.

Quantitative Data on this compound Transport and Metabolism

Direct kinetic data for this compound with the components of the carnitine shuttle are scarce in the literature. Therefore, data for other medium-chain acyl-CoAs and acylcarnitines, primarily octanoyl-CoA and octanoylcarnitine, are presented here as a proxy to provide an estimate of the kinetic parameters for this compound. It is important to note that these values may differ for this compound.

Enzyme/TransporterSubstrateParameterValueTissue/Source
CPT1 Palmitoyl-CoAK_m80 µMPermeabilized muscle fibers
Malonyl-CoAIC_500.61 µM (in the presence of 25 µM Palmitoyl-CoA)Permeabilized muscle fibers[1]
CPT2 Medium-chain acyl-CoAs (C8-C12)-ActiveHuman CPT2 expressed in S. cerevisiae[7]
trans-2-Hexadecenoyl-CoAK_i18.8 µMHuman CPT2 expressed in S. cerevisiae[7]
CACT CarnitineK_m~0.5 mM (for carnitine-carnitine exchange)Rat heart mitochondria

Signaling Pathways Associated with Acylcarnitine Metabolism

Acylcarnitines, including medium-chain species, are not only metabolic intermediates but can also act as signaling molecules, influencing various cellular pathways.

Pro-inflammatory Signaling

Studies have shown that elevated levels of medium and long-chain acylcarnitines can activate pro-inflammatory signaling pathways.[8][9][10] This includes the activation of:

  • Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates the expression of genes involved in inflammation and immune responses.

  • Mitogen-Activated Protein Kinases (MAPKs): Including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are involved in cellular responses to stress and inflammatory stimuli.[8]

The activation of these pathways by acylcarnitines may contribute to the low-grade inflammation associated with metabolic disorders where incomplete fatty acid oxidation is observed.[8]

pro_inflammatory_signaling This compound This compound TLR Toll-like Receptor (or other PRR) This compound->TLR Activates MyD88 MyD88 TLR->MyD88 Recruits IKK IKK MyD88->IKK JNK_ERK JNK / ERK MyD88->JNK_ERK NF_kB NF-κB IKK->NF_kB Activates Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Induces JNK_ERK->Inflammatory_Genes Induces

Pro-inflammatory signaling potentially activated by this compound.
AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[11] Activation of AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways.[12] Fatty acids can activate AMPK, which in turn phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC).[12] The inactivation of ACC leads to a decrease in the levels of malonyl-CoA, a potent inhibitor of CPT1.[5] This disinhibition of CPT1 results in an increased rate of fatty acid transport into the mitochondria and subsequent β-oxidation.

ampk_signaling cluster_cytoplasm Cytoplasm Nonanoic_Acid Nonanoic Acid AMPKK AMPKK (e.g., LKB1) Nonanoic_Acid->AMPKK Activates AMPK AMPK AMPKK->AMPK Phosphorylates (Activates) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates (Inhibits) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 CPT1 Malonyl_CoA->CPT1 Inhibits

AMPK-mediated regulation of CPT1 by fatty acids.

Experimental Protocols

Measurement of Carnitine Palmitoyltransferase I (CPT1) Activity

This spectrophotometric assay measures the activity of CPT1 by quantifying the release of Coenzyme A (CoA) when an acyl-CoA substrate is converted to its corresponding acylcarnitine. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.[13]

Materials:

  • Isolated mitochondria or cell lysates

  • Reaction Buffer: 116 mM Tris-HCl (pH 8.0), 0.25% Triton X-100

  • DTNB solution (1 mM in Reaction Buffer)

  • L-Carnitine solution (100 mM in water)

  • Nonanoyl-CoA solution (or other medium-chain acyl-CoA) (10 mM in water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate:

    • 160 µL Reaction Buffer

    • 20 µL DTNB solution

    • 10 µL of mitochondrial/lysate sample (protein concentration should be optimized)

  • Initiate the reaction by adding 10 µL of L-Carnitine solution.

  • Immediately add 10 µL of Nonanoyl-CoA solution to start the enzymatic reaction.

  • Incubate the plate at 30°C for 15 minutes.

  • Measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of change in absorbance over time. The CPT1 activity is proportional to this rate.

cpt1_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Mitochondria Isolate Mitochondria or Prepare Lysate Mix Mix Buffer, DTNB, and Sample Mitochondria->Mix Reagents Prepare Reaction Buffer, DTNB, Carnitine, Nonanoyl-CoA Reagents->Mix Add_Carnitine Add L-Carnitine Mix->Add_Carnitine Add_AcylCoA Add Nonanoyl-CoA (Start Reaction) Add_Carnitine->Add_AcylCoA Incubate Incubate at 30°C Add_AcylCoA->Incubate Read_Absorbance Read Absorbance at 412 nm Incubate->Read_Absorbance Calculate_Activity Calculate CPT1 Activity Read_Absorbance->Calculate_Activity

Workflow for the spectrophotometric CPT1 activity assay.
Measurement of Carnitine-Acylcarnitine Translocase (CACT) Activity in Reconstituted Proteoliposomes

This method involves the purification of CACT and its reconstitution into artificial lipid vesicles (proteoliposomes). The transport activity is then measured by monitoring the exchange of radiolabeled carnitine with this compound.[14]

Materials:

  • Purified CACT protein

  • Liposomes (e.g., from soybean phospholipids)

  • [³H]L-carnitine

  • This compound

  • Sephadex G-75 column

  • Scintillation counter

Procedure:

  • Reconstitution of CACT into Proteoliposomes:

    • Solubilize liposomes and purified CACT with a detergent (e.g., Triton X-100).

    • Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes containing CACT.

    • Load the proteoliposomes with a high concentration of non-radiolabeled L-carnitine.

  • Transport Assay:

    • Equilibrate the proteoliposomes in a buffer.

    • Initiate the transport by adding [³H]L-carnitine to the external buffer.

    • At various time points, stop the reaction by adding an inhibitor (e.g., mersalyl) or by rapidly passing the proteoliposomes through a Sephadex G-75 column to separate them from the external radiolabeled substrate.

    • Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter.

  • To measure this compound transport:

    • Load the proteoliposomes with [³H]L-carnitine.

    • Initiate the transport by adding this compound to the external buffer.

    • Measure the efflux of [³H]L-carnitine from the proteoliposomes over time.

cact_assay_workflow cluster_reconstitution Reconstitution cluster_transport_assay Transport Assay cluster_measurement Measurement Purify_CACT Purify CACT Protein Reconstitute Reconstitute CACT into Proteoliposomes Purify_CACT->Reconstitute Prepare_Liposomes Prepare Liposomes Prepare_Liposomes->Reconstitute Load_Proteoliposomes Load with Cold L-Carnitine Reconstitute->Load_Proteoliposomes Initiate_Transport Add [3H]L-Carnitine (External) Load_Proteoliposomes->Initiate_Transport Time_Points Incubate for Varying Times Initiate_Transport->Time_Points Stop_Reaction Stop Reaction (e.g., Inhibitor) Time_Points->Stop_Reaction Separate Separate Proteoliposomes (e.g., Sephadex) Stop_Reaction->Separate Measure_Radioactivity Measure Radioactivity in Proteoliposomes Separate->Measure_Radioactivity Calculate_Transport_Rate Calculate Transport Rate Measure_Radioactivity->Calculate_Transport_Rate

Workflow for the CACT activity assay in proteoliposomes.
Measurement of Mitochondrial Oxygen Consumption

The rate of oxygen consumption by isolated mitochondria is a direct measure of the activity of the electron transport chain and can be used to assess the oxidation of specific substrates, including this compound.

Materials:

  • Isolated mitochondria

  • Respiration Buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, and fatty acid-free BSA)

  • This compound

  • Malate

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

  • High-resolution respirometer (e.g., Oroboros Oxygraph) or a Seahorse XF Analyzer

Procedure:

  • Add isolated mitochondria to the respirometer chamber containing respiration buffer.

  • Add malate to provide a source of oxaloacetate for the condensation with acetyl-CoA.

  • Add this compound to initiate fatty acid oxidation. This measures the basal rate of respiration (State 2).

  • Add a limiting amount of ADP to stimulate ATP synthesis and measure the active rate of respiration (State 3).[15]

  • After the ADP is consumed, the respiration rate will decrease to the resting state (State 4).

  • The Respiratory Control Ratio (RCR), calculated as the ratio of State 3 to State 4 respiration, is a measure of the coupling between oxidation and phosphorylation.

  • Subsequent additions of inhibitors and uncouplers can be used to further dissect the function of the electron transport chain.

oxygen_consumption_workflow Start Isolated Mitochondria in Respiration Buffer Add_Malate Add Malate Start->Add_Malate Add_this compound Add this compound (State 2) Add_Malate->Add_this compound Add_ADP Add ADP (State 3) Add_this compound->Add_ADP ADP_Consumed ADP Consumed (State 4) Add_ADP->ADP_Consumed Calculate_RCR Calculate RCR (State 3 / State 4) ADP_Consumed->Calculate_RCR

Workflow for measuring mitochondrial oxygen consumption with this compound.

Conclusion

This compound is a key intermediate in the mitochondrial transport and subsequent β-oxidation of nonanoic acid. Its efficient transport into the mitochondrial matrix is vital for cellular energy production, particularly in tissues with high fatty acid oxidation rates. While direct quantitative data for this compound remains an area for further investigation, the methodologies and principles outlined in this guide provide a robust framework for its study. Understanding the role of this compound and other medium-chain acylcarnitines is critical for researchers and drug development professionals working on metabolic diseases, as dysregulation of fatty acid metabolism is a hallmark of many of these conditions. The potential for these molecules to act as signaling mediators adds another layer of complexity and a promising avenue for future therapeutic interventions.

References

Nonanoylcarnitine: A Technical Guide to its Role in Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine (C9), a medium-chain acylcarnitine, plays a crucial role in the intricate process of fatty acid metabolism.[1] As an ester of carnitine and nonanoic acid, it serves as a key intermediate in the transport of nine-carbon fatty acyl groups into the mitochondrial matrix for subsequent energy production through beta-oxidation.[1][2] This technical guide provides a comprehensive overview of this compound, its involvement in beta-oxidation, its clinical significance as a biomarker, and detailed methodologies for its analysis.

Chemical Properties and Structure

This compound is a quaternary ammonium compound with the chemical formula C16H31NO4 and a molecular weight of 301.42 g/mol .[3] It is classified as a medium-chain acylcarnitine, with an acyl group containing nine carbons.[2]

PropertyValueSource
Molecular FormulaC16H31NO4[3]
Molecular Weight301.42 g/mol [3]
IUPAC Name3-nonanoyloxy-4-(trimethylazaniumyl)butanoate[3]
ClassificationMedium-chain acylcarnitine[2]

The Role of this compound in Beta-Oxidation

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production.[4] The transport of fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix is a rate-limiting step in this process and is facilitated by the carnitine shuttle system.

This compound is formed on the outer mitochondrial membrane by the action of carnitine acyltransferases, which catalyze the transfer of the nonanoyl group from nonanoyl-CoA to carnitine.[5] This conversion allows the fatty acyl group to be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[6] Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) reverses the process, regenerating nonanoyl-CoA and free carnitine. The released nonanoyl-CoA can then enter the beta-oxidation spiral.

Beta_Oxidation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Nonanoic_Acid Nonanoic Acid Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase CPT1 CPT I / COT Nonanoyl_CoA->CPT1 Carnitine_in Carnitine Carnitine_in->CPT1 Nonanoylcarnitine_out This compound CACT CACT Nonanoylcarnitine_out->CACT OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CPT1->Nonanoylcarnitine_out Nonanoylcarnitine_in This compound CACT->Nonanoylcarnitine_in CPT2 CPT II Nonanoyl_CoA_in Nonanoyl-CoA CPT2->Nonanoyl_CoA_in Carnitine_out Carnitine CPT2->Carnitine_out Nonanoylcarnitine_in->CPT2 Beta_Oxidation Beta-Oxidation Nonanoyl_CoA_in->Beta_Oxidation Carnitine_out->CACT Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Carnitine shuttle and beta-oxidation of nonanoic acid.

Clinical Significance and Biomarkers

The concentration of this compound in biological fluids is a valuable biomarker for the diagnosis and monitoring of certain inherited metabolic disorders.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive disorder that impairs the breakdown of medium-chain fatty acids.[7] This leads to an accumulation of medium-chain acyl-CoAs, which are subsequently converted to their corresponding acylcarnitines. Consequently, individuals with MCAD deficiency exhibit significantly elevated levels of octanoylcarnitine (C8) and, to a lesser extent, this compound (C9) and other medium-chain acylcarnitines in their blood.[4][8]

AnalyteHealthy Newborns (µmol/L)MCAD Deficient Newborns (µmol/L)Source
Octanoylcarnitine (C8)< 0.37.51[4][8]
Hexanoylcarnitine (C6)Not typically elevated1.28[4]
Decanoylcarnitine (C10)Not typically elevated0.62[4]
Other Conditions

Elevated or decreased levels of this compound may also be associated with other conditions, including healthy aging and Alzheimer's disease, although its role in these contexts is less well-defined.[9][10]

ConditionThis compound LevelsSource
Healthy AgingIncreased long-chain and very long-chain acylcarnitines[9]
Alzheimer's DiseaseDecreased acetyl-L-carnitine and other acyl-L-carnitines[10]

Experimental Protocols

Quantification of this compound by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the gold standard for the quantitative analysis of acylcarnitines in biological samples.[3][11][12] The following is a generalized protocol for the analysis of this compound in plasma.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 100 µL of methanol containing an internal standard (e.g., deuterated this compound).

  • Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

2. Derivatization (Butylation):

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Butanolic HCl: Add 50 µL of 3N butanolic HCl.

  • Incubation: Incubate at 65°C for 15 minutes to form butyl esters of the acylcarnitines.

  • Final Evaporation: Evaporate the reagent to dryness.

3. Reconstitution and Injection:

  • Reconstitution: Reconstitute the dried sample in a suitable mobile phase.

  • Injection: Inject the sample into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Chromatography: Employ a suitable liquid chromatography method to separate the acylcarnitines.

  • Mass Spectrometry: Use electrospray ionization (ESI) in the positive ion mode. Monitor for the precursor ion of this compound butyl ester and its characteristic product ion (m/z 85).

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

MSMS_Workflow Sample Plasma Sample Precipitation Protein Precipitation (Methanol + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Butylation (Butanolic HCl) Supernatant->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for this compound quantification by MS/MS.
In Vitro Beta-Oxidation Assay

This assay measures the rate of beta-oxidation of a fatty acid substrate in isolated mitochondria or permeabilized cells.

1. Preparation of Mitochondria/Permeabilized Cells:

  • Isolate mitochondria from tissue or cultured cells using standard differential centrifugation techniques.

  • Alternatively, permeabilize cultured cells with a mild detergent like digitonin to allow access of substrates to the mitochondria.

2. Assay Reaction:

  • Incubate the prepared mitochondria or permeabilized cells in a reaction buffer containing:

    • This compound as the substrate

    • L-carnitine

    • Coenzyme A

    • NAD+

    • FAD

    • ATP and MgCl2

  • Incubate at 37°C for a defined period.

3. Measurement of Beta-Oxidation Products:

  • The rate of beta-oxidation can be determined by measuring:

    • The production of acetyl-CoA using a coupled enzyme assay.

    • The reduction of NAD+ to NADH, monitored spectrophotometrically.

    • The formation of radiolabeled acetyl-CoA if a radiolabeled this compound substrate is used.

Conclusion

This compound is a vital intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its quantification in biological fluids serves as a critical diagnostic tool for inborn errors of metabolism, particularly MCAD deficiency. The detailed experimental protocols provided in this guide offer a foundation for researchers and clinicians to accurately measure and study the role of this compound in health and disease. Further research into the broader physiological and pathological roles of this compound will continue to enhance our understanding of fatty acid metabolism and its implications for human health.

References

The Crossroads of Medium-Chain Fatty Acid Metabolism: A Technical Guide to the Biosynthesis and Degradation of Nonanoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoylcarnitine, a medium-chain acylcarnitine, serves as a critical intermediate in the transport and metabolism of nonanoic acid, a nine-carbon saturated fatty acid. Its biosynthesis and degradation are intrinsically linked to the broader pathways of fatty acid oxidation and carnitine metabolism. Dysregulation of these pathways can lead to metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where this compound accumulates and serves as a key diagnostic marker. This guide provides a comprehensive overview of the biosynthesis and degradation of this compound, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study. The included diagrams, generated using Graphviz (DOT language), offer a visual representation of the metabolic pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction

Acylcarnitines are essential for the transport of fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs.[1] this compound is the carnitine ester of nonanoic acid and is classified as a medium-chain acylcarnitine.[1] The study of this compound is particularly relevant in the context of inborn errors of metabolism, such as MCAD deficiency, a condition that impairs the body's ability to break down medium-chain fatty acids.[2] This guide will delineate the metabolic journey of this compound, from its formation to its breakdown, providing the necessary technical details for researchers in the field.

Biosynthesis of this compound

The biosynthesis of this compound is a two-step process that begins with the activation of its precursor, nonanoic acid, and culminates in its esterification with carnitine.

Step 1: Activation of Nonanoic Acid

Before it can be transported into the mitochondria or esterified to carnitine, nonanoic acid must first be activated to its coenzyme A (CoA) thioester, nonanoyl-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS). For medium-chain fatty acids like nonanoic acid, this activation primarily occurs in the mitochondrial matrix and the peroxisomal lumen.

  • Enzyme: Medium-chain acyl-CoA synthetase

  • Reaction: Nonanoic acid + CoA + ATP → Nonanoyl-CoA + AMP + PPi

Step 2: Esterification to Carnitine

Nonanoyl-CoA is then esterified to L-carnitine to form this compound. This reaction is catalyzed by carnitine acyltransferases. The specific enzyme responsible for the formation of medium-chain acylcarnitines is carnitine octanoyltransferase (CrOT), which is found in peroxisomes.[1] In the context of mitochondrial fatty acid transport, carnitine palmitoyltransferase I (CPT I) located on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT II) on the inner mitochondrial membrane also exhibit activity towards medium-chain acyl-CoAs, though their primary substrates are long-chain acyl-CoAs.[3]

  • Enzyme: Carnitine O-octanoyltransferase (CrOT) / Carnitine palmitoyltransferase (CPT) family[1][3]

  • Reaction: Nonanoyl-CoA + L-Carnitine ⇌ this compound + CoA

The formation of this compound facilitates the transport of the nonanoyl group across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT).

Biosynthesis of this compound.

Degradation of this compound

The degradation of this compound is synonymous with the β-oxidation of the nonanoyl group. Once inside the mitochondrial matrix, this compound is converted back to nonanoyl-CoA, which then enters the β-oxidation spiral.

Step 1: Conversion back to Nonanoyl-CoA

Upon entry into the mitochondrial matrix, this compound is converted back to nonanoyl-CoA by carnitine palmitoyltransferase II (CPT II). This reaction regenerates free L-carnitine, which is transported back to the intermembrane space by CACT.

  • Enzyme: Carnitine palmitoyltransferase II (CPT II)

  • Reaction: this compound + CoA ⇌ Nonanoyl-CoA + L-Carnitine

Step 2: Mitochondrial β-Oxidation

Nonanoyl-CoA, being a nine-carbon fatty acyl-CoA, undergoes four cycles of β-oxidation. Each cycle consists of four enzymatic reactions, shortening the acyl chain by two carbons and producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. As an odd-chain fatty acid, the final cycle of β-oxidation of nonanoyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

The four reactions of each β-oxidation cycle are:

  • Dehydrogenation by Acyl-CoA Dehydrogenase: Forms a double bond between the α and β carbons. For nonanoyl-CoA, this is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

  • Hydration by Enoyl-CoA Hydratase: Adds a hydroxyl group to the β-carbon.

  • Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • Thiolysis by β-Ketothiolase: Cleaves the β-ketoacyl-CoA to yield acetyl-CoA and a shortened acyl-CoA.

This process is repeated until the entire chain is broken down. The resulting acetyl-CoA enters the citric acid cycle, while propionyl-CoA is converted to succinyl-CoA and also enters the citric acid cycle.

Degradation_of_this compound cluster_matrix Mitochondrial Matrix Nonanoylcarnitine_matrix This compound Nonanoyl_CoA_matrix Nonanoyl-CoA (C9) Nonanoylcarnitine_matrix->Nonanoyl_CoA_matrix CPT II Beta_Oxidation β-Oxidation Spiral (4 cycles) Nonanoyl_CoA_matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x3) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA (x1) Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Degradation of this compound.

Quantitative Data

AnalyteMatrixConditionConcentration RangeReference
This compound (C9)PlasmaHealthy NeonateNot typically elevated[4]
Octanoylcarnitine (C8)PlasmaMCAD Deficiency1.66 - 7.51 µmol/L[4]
Hexanoylcarnitine (C6)PlasmaMCAD Deficiency0.53 - 1.28 µmol/L[4]
Decanoylcarnitine (C10)PlasmaMCAD DeficiencyElevated (e.g., 0.62 µmol/L)[4]
C8/C10 RatioPlasmaMCAD Deficiency> 5[5]

Table 1: Representative Concentrations of Medium-Chain Acylcarnitines.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of acylcarnitines, including this compound, in plasma or dried blood spots.

Objective: To accurately quantify the concentration of this compound in a biological sample.

Materials:

  • Plasma or dried blood spot sample

  • Internal standard (e.g., d3-octanoylcarnitine)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ammonium acetate

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • For plasma: Precipitate proteins by adding methanol containing the internal standard. Centrifuge to pellet the protein and collect the supernatant.

    • For dried blood spots: Punch out a small disc and extract the acylcarnitines using a methanol solution containing the internal standard.

  • LC Separation:

    • Inject the prepared sample onto a C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid and ammonium acetate to enhance ionization. A typical gradient might start with a high aqueous phase and ramp up to a high organic phase to elute the acylcarnitines.[6]

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard. A common product ion for acylcarnitines is m/z 85, corresponding to the carnitine backbone.[6]

    • The precursor ion for this compound (C9) is m/z 358.2.[6]

  • Quantification:

    • Construct a calibration curve using known concentrations of this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

LCMSMS_Workflow Sample Plasma or Dried Blood Spot Extraction Extraction with Methanol + Internal Standard Sample->Extraction Centrifugation Centrifugation (for plasma) Extraction->Centrifugation LC_Injection LC Injection (C18 Column) Extraction->LC_Injection for DBS extract Centrifugation->LC_Injection MSMS_Detection MS/MS Detection (Positive ESI, MRM) LC_Injection->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

LC-MS/MS Workflow for this compound.
Carnitine Acyltransferase Activity Assay

This is a general spectrophotometric assay that can be adapted to measure the activity of carnitine acyltransferases with nonanoyl-CoA as a substrate. The principle is based on measuring the formation of the thioester bond of the acyl-CoA product.

Objective: To determine the enzymatic activity of a carnitine acyltransferase.

Materials:

  • Enzyme source (e.g., purified enzyme, cell lysate)

  • Tris buffer, pH 8.0

  • Nonanoyl-CoA (substrate)

  • L-Carnitine (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris buffer, L-carnitine, and DTNB in a cuvette.

  • Initiate the reaction by adding the enzyme source.

  • Start the reverse reaction by adding nonanoyl-CoA. The enzyme will catalyze the transfer of the nonanoyl group from carnitine (if pre-incubated to form this compound) to CoA, releasing free CoA.

  • The free CoA-SH group reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

  • Monitor the increase in absorbance at 412 nm over time.

  • Calculate the enzyme activity based on the rate of TNB formation, using the molar extinction coefficient of TNB. A similar forward reaction assay can be set up by measuring the disappearance of the thioester bond of nonanoyl-CoA at 232 nm.[7]

Conclusion

This compound is a key metabolite at the intersection of medium-chain fatty acid metabolism and the carnitine shuttle system. Its biosynthesis from nonanoic acid and subsequent degradation via β-oxidation are fundamental processes for energy homeostasis. The accumulation of this compound is a hallmark of MCAD deficiency, making its accurate quantification a vital diagnostic tool. The pathways and protocols detailed in this guide provide a solid foundation for researchers and clinicians working to understand and manage disorders of fatty acid metabolism. Further research into the specific kinetics of the enzymes involved in this compound metabolism will continue to refine our understanding of these critical pathways.

References

Unveiling Nonaoyl-L-Carnitine (C9): A Technical Guide to its Discovery, Historical Context, and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonaoyl-L-carnitine, also known as C9 carnitine, is a medium-chain acylcarnitine that has emerged as a significant molecule in the study of metabolic pathways and their dysregulation in various diseases. While the broader family of carnitines was discovered over a century ago, the identification and understanding of individual acylcarnitine species like C9 are intrinsically linked to technological advancements in analytical chemistry, particularly the advent of tandem mass spectrometry. This technical guide provides an in-depth exploration of the discovery and historical context of C9 carnitine research, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Discovery and Historical Context

The journey to understanding C9 carnitine is interwoven with the broader history of carnitine and acylcarnitine research.

The Dawn of Carnitine Research

L-carnitine was first isolated from muscle tissue in 1905.[1] Its fundamental role in energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation, was elucidated in the mid-20th century. This established the "carnitine shuttle" as a critical component of cellular energy production.

The Rise of Acylcarnitine Profiling and the "Silent" Discovery of C9 Carnitine

The specific identification of individual acylcarnitines, including C9, did not occur as a singular "discovery" event. Instead, it was a gradual revelation that paralleled the development of powerful analytical techniques. Early methods for acylcarnitine detection were cumbersome and often involved gas chromatography-mass spectrometry (GC-MS), which required laborious sample preparation.[2]

The landscape of metabolic research was revolutionized by the introduction of tandem mass spectrometry (MS/MS) for acylcarnitine profiling. This technique, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), allowed for the rapid and sensitive detection of a wide range of acylcarnitines from a small biological sample, such as a dried blood spot.[3] The primary driver for the widespread adoption of this technology was newborn screening for inborn errors of metabolism.

C9 Carnitine in the Context of Inborn Errors of Metabolism

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an autosomal recessive disorder of fatty acid oxidation, was first described in 1976.[4] Biochemically, MCADD is characterized by the accumulation of medium-chain fatty acids and their carnitine esters. While octanoylcarnitine (C8) is the primary diagnostic marker for MCADD, the acylcarnitine profiles of affected individuals often show elevations of other medium-chain species, including C6 and C10 acylcarnitines.[4][5] It was within this context of comprehensive acylcarnitine profiling for newborn screening and the diagnosis of metabolic disorders that C9 carnitine was first routinely identified and quantified, albeit often as a secondary or less prominent marker compared to C8. The ability of tandem mass spectrometry to generate a "profile" of multiple acylcarnitines simultaneously was key to recognizing the presence of odd-chain species like C9 alongside the more diagnostically prominent even-chain acylcarnitines.

Quantitative Data on C9 Carnitine

The concentration of C9 carnitine in biological fluids and tissues can vary depending on the physiological state. Below are tables summarizing available quantitative data.

Biological MatrixConditionC9 Carnitine ConcentrationReference
Mouse TissueHealthy0.14 pmol/mg[6]
Human PlasmaHealthy (age-dependent)Decreases with age[5]
Human PlasmaPsoriasisDecreased[2]
Human SerumPregnancy (with fetus having congenital heart defect)Decreased[2]
Human UrineObesityDecreased[2]
Human PlasmaType 2 Diabetic African-American Women0.03 ± 0.01 μmol/L[7]

Note: Further research is required to establish definitive reference ranges for C9 carnitine in various healthy human tissues and in a wider range of pathological conditions.

Experimental Protocols

The quantification of C9 carnitine and other acylcarnitines is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Acylcarnitines in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of acylcarnitines. Specific parameters may need to be optimized based on the instrumentation and specific research question.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines (including a C9 carnitine standard if available).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization (Butylation):

  • To the dried residue, add 50 µL of 3N butanolic-HCl.

  • Incubate the mixture at 65°C for 20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.

  • Evaporate the butanolic-HCl to dryness under a stream of nitrogen gas at 40°C.

3. Reconstitution:

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines based on their hydrophobicity.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for each butylated acylcarnitine is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically m/z 85 for the carnitine moiety) is monitored in the third quadrupole.

    • MRM Transitions: Specific precursor-to-product ion transitions for C9 carnitine and the internal standard are monitored.

5. Data Analysis:

  • The concentration of C9 carnitine in the sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of C9 carnitine.

Signaling Pathways and Logical Relationships

While the direct and specific signaling roles of C9 carnitine are still under active investigation, research on medium-chain acylcarnitines as a class suggests their involvement in key cellular signaling pathways, particularly those related to inflammation and metabolism.

A. Fatty Acid Beta-Oxidation Pathway

The fundamental role of C9 carnitine is within the fatty acid beta-oxidation pathway, facilitating the transport of the nine-carbon fatty acid (nonanoic acid) into the mitochondria for energy production.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Nonanoic_Acid Nonanoic Acid (C9) Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase C9_Carnitine_Cytosol C9 Carnitine (Cytosol) Nonanoyl_CoA->C9_Carnitine_Cytosol Carnitine_Cytosol Carnitine (Cytosol) Carnitine_Cytosol->C9_Carnitine_Cytosol CPT1 CPT1 CPT1->C9_Carnitine_Cytosol C9_Carnitine_Cytosol->CPT1 CACT CACT C9_Carnitine_Cytosol->CACT C9_Carnitine_Matrix C9 Carnitine (Matrix) CACT->C9_Carnitine_Matrix Carnitine_Matrix Carnitine (Matrix) C9_Carnitine_Matrix->Carnitine_Matrix CACT (antiport) CPT2 CPT2 C9_Carnitine_Matrix->CPT2 Carnitine_Matrix->Carnitine_Cytosol Carnitine_Matrix->CPT2 Nonanoyl_CoA_Matrix Nonanoyl-CoA (Matrix) CPT2->Nonanoyl_CoA_Matrix Beta_Oxidation Beta-Oxidation Nonanoyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Carnitine shuttle and beta-oxidation of nonanoic acid.

B. Potential Pro-inflammatory Signaling

Accumulation of medium-chain acylcarnitines has been shown to activate pro-inflammatory signaling pathways, potentially contributing to the pathology of metabolic diseases.

inflammatory_signaling MCACs Medium-Chain Acylcarnitines (e.g., C9) MyD88 MyD88 MCACs->MyD88 Activates JNK JNK MyD88->JNK Phosphorylates ERK ERK MyD88->ERK Phosphorylates NFkB NF-κB MyD88->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) JNK->Proinflammatory_Cytokines Induces Expression ERK->Proinflammatory_Cytokines Induces Expression NFkB->Proinflammatory_Cytokines Induces Expression COX2 COX-2 NFkB->COX2 Induces Expression

Caption: Potential pro-inflammatory signaling by medium-chain acylcarnitines.

C. Interaction with PPAR Signaling

Medium-chain fatty acids, the precursors to medium-chain acylcarnitines, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.

ppar_signaling MCFAs Medium-Chain Fatty Acids (e.g., Nonanoic Acid) PPAR PPARα / PPARγ MCFAs->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression (e.g., CPT1, MCAD) PPRE->Target_Genes Regulates Lipid_Metabolism Increased Lipid Metabolism Target_Genes->Lipid_Metabolism Leads to

Caption: Modulation of PPAR signaling by medium-chain fatty acids.

Conclusion

The study of C9 carnitine, while rooted in the broader history of carnitine research, has gained its own significance with the advancement of metabolomics. Its role as a biomarker in various metabolic states and its potential involvement in cellular signaling pathways highlight the need for continued investigation. This technical guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and providing practical protocols for further exploration. As research progresses, a more detailed picture of the specific functions and clinical relevance of C9 carnitine will undoubtedly emerge, offering new insights into metabolic health and disease.

References

Nonanoylcarnitine: A Potential Biomarker for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic syndrome represents a cluster of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk for developing type 2 diabetes and cardiovascular disease. The identification of sensitive and specific biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. Emerging evidence from metabolomics studies has highlighted alterations in acylcarnitine profiles as a key feature of metabolic syndrome. This technical guide focuses on nonanoylcarnitine (C9), a medium-chain acylcarnitine, as a potential biomarker for this complex metabolic disorder. We delve into the biochemical role of this compound, the pathophysiological mechanisms linking its accumulation to metabolic dysfunction, detailed experimental protocols for its quantification, and its association with the core components of metabolic syndrome.

Introduction: The Role of Acylcarnitines in Metabolism

Acylcarnitines are essential molecules involved in the transport of fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, the primary process of fatty acid breakdown to produce energy.[1] They are formed through the esterification of fatty acids to L-carnitine, a reaction catalyzed by a family of enzymes called carnitine acyltransferases. Acylcarnitines are classified based on the length of their fatty acid chain: short-chain (C2-C5), medium-chain (C6-C13), and long-chain (C14-C21) acylcarnitines.[1] this compound, with its nine-carbon acyl chain, falls into the category of medium-chain acylcarnitines.

Under normal physiological conditions, the rate of fatty acid transport and β-oxidation is tightly regulated to meet the cell's energy demands. However, in metabolic disorders such as obesity and insulin resistance, this process can become dysregulated.

Pathophysiology: this compound and Metabolic Syndrome

The accumulation of medium-chain acylcarnitines, including this compound, in plasma and tissues is increasingly recognized as a hallmark of mitochondrial dysfunction and incomplete fatty acid oxidation, both of which are central to the pathophysiology of metabolic syndrome.[2][3]

Several interconnected mechanisms are proposed to explain the link between elevated this compound and the components of metabolic syndrome:

  • Mitochondrial Overload and Incomplete Fatty Acid Oxidation: In states of energy surplus, such as in obesity, the influx of fatty acids into the mitochondria can exceed the capacity of the tricarboxylic acid (TCA) cycle to fully oxidize them.[3][4] This leads to an accumulation of acyl-CoAs within the mitochondria, which are then converted to acylcarnitines and exported back into the cytoplasm and subsequently into the circulation.

  • Insulin Resistance: Elevated levels of acylcarnitines, including medium-chain species, have been shown to correlate with insulin resistance.[3][4] The accumulation of these metabolites can interfere with insulin signaling pathways. One proposed mechanism involves the activation of protein kinase C (PKC), which can lead to the inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1), thereby impairing the downstream PI3K/Akt signaling cascade and reducing glucose uptake in insulin-sensitive tissues like skeletal muscle.[5]

  • Lipotoxicity: The buildup of lipid intermediates, including acylcarnitines, can contribute to cellular stress and dysfunction, a phenomenon known as lipotoxicity.[6] This can impair the function of various organs, including the pancreas, liver, and heart, all of which are affected in metabolic syndrome.

Data Presentation: Acylcarnitine Profiles in Metabolic Syndrome

Metabolomic studies have consistently demonstrated alterations in the acylcarnitine profiles of individuals with metabolic syndrome and its components. While specific data for this compound is not always reported individually, the general trend points towards an elevation of medium-chain acylcarnitines.

Table 1: Illustrative Plasma Acylcarnitine Concentrations in Different Metabolic States

AcylcarnitineLean, Metabolically Well (nmol/L)Obese, Metabolically Well (nmol/L)Obese, Metabolically Unwell (nmol/L)Obese, with Type 2 Diabetes (nmol/L)
Medium-Chain (Illustrative)
Hexanoylcarnitine (C6)LowerIntermediateHigherHighest
Octanoylcarnitine (C8)LowerIntermediateHigherHighest
This compound (C9) Data not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
Decanoylcarnitine (C10)LowerIntermediateHigherHighest
Long-Chain (Illustrative)
Palmitoylcarnitine (C16)LowerIntermediateHigherHighest

Note: This table is a composite representation based on trends observed in various studies. Absolute concentrations can vary significantly between studies due to differences in cohorts, analytical methods, and reporting standards. Specific quantitative data for this compound across these distinct metabolic groups is limited in the currently available literature.

Studies have shown that the number of metabolic syndrome components is associated with a progressive alteration in the acylcarnitine profile.[3]

Experimental Protocols

Diagnosis of Metabolic Syndrome (Adult Treatment Panel III - ATP III Criteria)

The diagnosis of metabolic syndrome is established when a patient meets at least three of the following five criteria.[7][8]

Table 2: ATP III Diagnostic Criteria for Metabolic Syndrome

Risk FactorDefining Level
Abdominal Obesity Waist Circumference >102 cm (>40 in) in men, >88 cm (>35 in) in women
Hypertriglyceridemia Triglycerides ≥150 mg/dL (or on drug treatment for high triglycerides)
Low HDL Cholesterol HDL Cholesterol <40 mg/dL in men, <50 mg/dL in women (or on drug treatment for low HDL)
Elevated Blood Pressure Blood Pressure ≥130/85 mmHg (or on antihypertensive drug treatment)
Elevated Fasting Glucose Fasting Plasma Glucose ≥100 mg/dL (or on drug treatment for high glucose)

Procedure:

  • Patient Preparation: The patient should be in a fasted state for at least 8-12 hours before blood sample collection.

  • Waist Circumference Measurement: A flexible measuring tape is placed around the abdomen at the level of the iliac crest. The measurement is taken at the end of a normal expiration.

  • Blood Pressure Measurement: Blood pressure is measured in the seated position after at least 5 minutes of rest. An appropriately sized cuff should be used.

  • Blood Sample Collection: A venous blood sample is collected into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • Biochemical Analysis:

    • Fasting plasma glucose is measured using a standard enzymatic method.

    • The lipid panel (total cholesterol, HDL cholesterol, and triglycerides) is determined using standardized enzymatic assays.

Quantification of this compound in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of acylcarnitines.

Materials:

  • Plasma samples (collected in EDTA or heparin tubes)

  • Internal standards (e.g., deuterated this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 25 µL of an internal standard solution containing a known concentration of deuterated this compound.

    • Add 425 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

      • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored. For this compound, a common transition is the precursor ion [M+H]+ to the product ion at m/z 85.

      • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Signaling Pathways and Experimental Workflows

The accumulation of this compound is intricately linked to cellular signaling pathways that are disrupted in metabolic syndrome.

Fatty_Acid_Transport_and_Oxidation cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ACSL Nonanoyl-CoA Nonanoyl-CoA Fatty Acyl-CoA->Nonanoyl-CoA Nonanoylcarnitine_cyto This compound Nonanoyl-CoA->Nonanoylcarnitine_cyto CPT1 Carnitine Carnitine Carnitine->Nonanoylcarnitine_cyto Nonanoylcarnitine_mito This compound Nonanoylcarnitine_cyto->Nonanoylcarnitine_mito CACT Nonanoyl-CoA_mito Nonanoyl-CoA Nonanoylcarnitine_mito->Nonanoyl-CoA_mito CPT2 Beta-Oxidation Beta-Oxidation Nonanoyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Insulin_Signaling_Pathway_Impairment Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS-1 IRS-1 (active) Insulin Receptor->IRS-1 PI3K PI3K IRS-1->PI3K Akt Akt PI3K->Akt GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake This compound This compound PKC Protein Kinase C This compound->PKC IRS-1_inactive IRS-1 (inactive) (Serine Phosphorylation) PKC->IRS-1_inactive inhibits Experimental_Workflow Patient Cohort Patient Cohort Metabolic Syndrome Diagnosis Metabolic Syndrome Diagnosis Patient Cohort->Metabolic Syndrome Diagnosis Plasma Sample Collection Plasma Sample Collection Metabolic Syndrome Diagnosis->Plasma Sample Collection Acylcarnitine Extraction Acylcarnitine Extraction Plasma Sample Collection->Acylcarnitine Extraction LC-MS/MS Analysis LC-MS/MS Analysis Acylcarnitine Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Biomarker Validation Biomarker Validation Data Analysis->Biomarker Validation

References

The Physiological Significance of Circulating Nonanoylcarnitine Levels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoylcarnitine (C9), a medium-chain acylcarnitine, is an essential intermediate in the mitochondrial transport and metabolism of fatty acids. Circulating levels of this compound serve as a critical biomarker, reflecting the state of fatty acid oxidation and mitochondrial function. Aberrations in its concentration have been implicated in a spectrum of pathophysiological conditions, including inborn errors of metabolism, cardiovascular diseases, sepsis, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the physiological and pathological significance of circulating this compound levels. It details quantitative data, experimental protocols for its analysis, and explores the signaling pathways it modulates, offering a valuable resource for researchers and professionals in drug development.

Introduction

Acylcarnitines are formed through the esterification of L-carnitine with fatty acids, a crucial step for their transport into the mitochondrial matrix for β-oxidation.[1] this compound, a C9 acylcarnitine, falls within the category of medium-chain acylcarnitines (MCACs), which have acyl groups with six to thirteen carbons.[1] The primary role of this compound is to facilitate the transport of nonanoic acid across the inner mitochondrial membrane, a rate-limiting step in its oxidation for energy production.[2] Consequently, the concentration of circulating this compound provides a real-time snapshot of cellular energy metabolism and mitochondrial health.[3]

Elevated or decreased levels of this compound can indicate a metabolic bottleneck, either due to enzymatic deficiencies in the β-oxidation pathway, as seen in inborn errors of metabolism, or as a consequence of mitochondrial dysfunction in various acquired diseases.[3][4] This guide will delve into the quantitative alterations of this compound in diverse health and disease states, provide detailed methodologies for its accurate measurement, and illustrate its involvement in key signaling pathways.

Quantitative Data on Circulating this compound Levels

The concentration of this compound in circulation is a dynamic parameter influenced by age, sex, diet, and fasting status.[5] Alterations in its levels are observed in a variety of pathological conditions. The following tables summarize the reported quantitative data for this compound and other relevant acylcarnitines in different human populations and disease states.

Table 1: Circulating Acylcarnitine Levels in Healthy Individuals

AnalyteConcentration (µmol/L)PopulationReference
Acetyl-L-carnitine5.6 ± 1.3Healthy Subjects[6]
Total Carnitine49-50Healthy Adults[7]
L-carnitine38-44Healthy Adults[7]
Acetyl-L-carnitine6-7Healthy Adults[7]

Table 2: Circulating Acylcarnitine Levels in Disease States

Disease StateAnalyteConcentration (µmol/L)ObservationReference
Alzheimer's DiseaseAcetyl-L-carnitine3.5 ± 0.6Decreased[6]
Mild Cognitive ImpairmentAcetyl-L-carnitine4.0 ± 0.53Decreased[6]
Subjective Memory ComplaintAcetyl-L-carnitine4.3 ± 0.9Decreased[6]
Chronic Kidney Disease (CKD)Acylcarnitines-Increased with renal dysfunction[8]
Maintenance Hemodialysis (MHD)Acylcarnitines-Significantly greater than controls[1]
Sepsis (Non-survivors at enrollment)Acetylcarnitine (C2)Higher than survivorsElevated[2]
Sepsis (Non-survivors at enrollment)Propionylcarnitine (C3)Higher than survivorsElevated[2]
Sepsis (Non-survivors at enrollment)Octanoylcarnitine (C8)Higher than survivorsElevated[2]
Pregnancy with fetus having congenital heart defectThis compoundDecreasedDecreased[9]
PsoriasisThis compoundDecreasedDecreased[9]

Signaling Pathways and Physiological Roles

This compound is not merely a metabolic intermediate; it also participates in cellular signaling, particularly in inflammatory processes.

Fatty Acid β-Oxidation and the Carnitine Shuttle

The fundamental role of this compound is intrinsically linked to the catabolism of nonanoic acid. The carnitine shuttle system is essential for the transport of long-chain and medium-chain fatty acids into the mitochondria for β-oxidation.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Nonanoic Acid Nonanoic Acid Nonanoyl-CoA Nonanoyl-CoA Nonanoic Acid->Nonanoyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Nonanoyl-CoA->CPT1 L-Carnitine_cytosol L-Carnitine L-Carnitine_cytosol->CPT1 Nonanoylcarnitine_matrix This compound CPT1->Nonanoylcarnitine_matrix this compound CACT CACT CACT->L-Carnitine_cytosol CACT->Nonanoylcarnitine_matrix Nonanoylcarnitine_matrix->CACT CPT2 CPT2 Nonanoylcarnitine_matrix->CPT2 L-Carnitine_matrix L-Carnitine L-Carnitine_matrix->CACT Antiport Nonanoyl-CoA_matrix Nonanoyl-CoA Beta-Oxidation Beta-Oxidation Nonanoyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA CPT2->L-Carnitine_matrix CPT2->Nonanoyl-CoA_matrix

Figure 1: The Carnitine Shuttle and β-Oxidation of Nonanoic Acid.
Pro-inflammatory Signaling

Emerging evidence suggests that elevated levels of acylcarnitines, particularly long-chain species, can activate pro-inflammatory signaling pathways. While direct evidence for this compound is still being elucidated, the general mechanism is thought to involve the activation of pattern recognition receptors (PRRs) and downstream signaling cascades such as the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines.[10]

Proinflammatory_Signaling This compound This compound PRR Pattern Recognition Receptor (e.g., TLR) This compound->PRR MyD88 MyD88 PRR->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Cascade (JNK, ERK) MyD88->MAPK NF-kB NF-κB IKK->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation MAPK->Nucleus Transcription Factor Activation Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α) Nucleus->Cytokine_Production Gene Expression

Figure 2: Postulated Pro-inflammatory Signaling Pathway of Acylcarnitines.

Experimental Protocols

Accurate quantification of this compound and the assessment of its biological effects are paramount for research and clinical applications.

Quantification of this compound in Plasma/Serum by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.

4.1.1. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a known concentration of a suitable internal standard (e.g., d3-nonanoylcarnitine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4.1.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is employed to separate the acylcarnitines based on their hydrophobicity. A typical gradient might start at 5% B and ramp up to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound (m/z 302.2) is selected and fragmented, and a specific product ion (e.g., m/z 85.1) is monitored for quantification.

    • Calibration: A calibration curve is generated using standards of known this compound concentrations.

LCMS_Workflow Plasma_Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (C18 Column) Supernatant_Collection->LC_Separation MSMS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis

Figure 3: Experimental Workflow for LC-MS/MS Quantification of this compound.
In Vitro Cell-Based Assay for Assessing Pro-inflammatory Effects

This protocol outlines a general workflow to investigate the effect of this compound on cytokine production in a relevant cell line (e.g., macrophages like RAW 264.7 or peripheral blood mononuclear cells).

4.2.1. Cell Culture and Treatment

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Starvation (Optional): For some assays, cells may be serum-starved for 2-4 hours prior to treatment to reduce basal activation.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., sterile water or PBS). A positive control such as lipopolysaccharide (LPS) should also be included.

4.2.2. Cytokine Measurement

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4.2.3. Cell Viability Assay

  • To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the cytokine measurement.

Conclusion and Future Directions

Circulating this compound is a valuable biomarker that provides insights into mitochondrial fatty acid metabolism. Its altered levels are associated with a range of diseases, highlighting its potential diagnostic and prognostic utility. The methodologies outlined in this guide provide a framework for the accurate measurement of this compound and the investigation of its biological functions.

Future research should focus on elucidating the precise molecular mechanisms by which this compound and other medium-chain acylcarnitines modulate cellular signaling pathways. Further large-scale clinical studies are required to establish definitive reference ranges for this compound in various populations and to validate its role as a robust biomarker for specific diseases. A deeper understanding of the physiological significance of this compound will undoubtedly pave the way for novel therapeutic strategies targeting metabolic dysfunction in a variety of human disorders.

References

The Role of Nonanoylcarnitine in Cellular Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonanoylcarnitine (C9), a medium-chain acylcarnitine, plays a crucial role in the intricate process of cellular energy metabolism. As an ester of carnitine and nonanoic acid, its primary function is to facilitate the transport of medium-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1] This transport is a critical step in fatty acid oxidation (FAO) and is essential for tissues with high energy demands. Alterations in the levels of this compound and other acylcarnitines have been associated with various metabolic disorders, including type 2 diabetes and cardiovascular disease, highlighting their potential as biomarkers and therapeutic targets. This guide provides an in-depth technical overview of the core functions of this compound, associated signaling pathways, and detailed experimental protocols for its study.

Core Function: The Carnitine Shuttle and β-Oxidation

The fundamental role of this compound is intrinsically linked to the carnitine shuttle , a transport system that enables the entry of long- and medium-chain fatty acids into the mitochondria.

1.1. The Carnitine Shuttle Pathway

The transport of fatty acids into the mitochondrial matrix is a multi-step process involving several key enzymes:

  • Activation of Fatty Acids: In the cytoplasm, medium-chain fatty acids like nonanoic acid are first activated to their coenzyme A (CoA) esters, forming nonanoyl-CoA.

  • Conversion to Acylcarnitine: Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the nonanoyl group from nonanoyl-CoA to L-carnitine, forming this compound.

  • Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).

  • Re-esterification: Inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, reverses the process, converting this compound back to nonanoyl-CoA and freeing L-carnitine.

  • β-Oxidation: The regenerated nonanoyl-CoA is now available to enter the β-oxidation spiral, a series of four enzymatic reactions that sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2.

These products of β-oxidation are then utilized in the Krebs cycle and the electron transport chain to generate large quantities of ATP.

Carnitine_Shuttle cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix Nonanoic_Acid Nonanoic Acid Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase Nonanoylcarnitine_cyto This compound Nonanoyl_CoA->Nonanoylcarnitine_cyto CPT1 L_Carnitine_cyto L-Carnitine Nonanoylcarnitine_inter This compound Nonanoylcarnitine_cyto->Nonanoylcarnitine_inter Outer Mitochondrial Membrane Nonanoylcarnitine_matrix This compound Nonanoylcarnitine_inter->Nonanoylcarnitine_matrix CACT (Inner Mitochondrial Membrane) Nonanoyl_CoA_matrix Nonanoyl-CoA Nonanoylcarnitine_matrix->Nonanoyl_CoA_matrix CPT2 Beta_Oxidation β-Oxidation Nonanoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->L_Carnitine_cyto CACT Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle ETC Electron Transport Chain Krebs_Cycle->ETC NADH, FADH2 ATP ATP ETC->ATP

Figure 1: The Carnitine Shuttle Pathway for this compound.

Signaling Pathways Influenced by Medium-Chain Acylcarnitines

While direct evidence for this compound is still emerging, studies on medium and long-chain acylcarnitines suggest their involvement in modulating key cellular signaling pathways, particularly under conditions of metabolic stress.

2.1. Pro-inflammatory Signaling: JNK and ERK Pathways

Elevated levels of acylcarnitines, often observed in metabolic diseases, have been shown to activate pro-inflammatory signaling cascades. This includes the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are members of the mitogen-activated protein kinase (MAPK) family.[2][3][4][5] Activation of these pathways can contribute to the chronic low-grade inflammation associated with insulin resistance.

Pro_inflammatory_Signaling Elevated_Acylcarnitines Elevated Medium-Chain Acylcarnitines (e.g., this compound) Cell_Stress Cellular Stress Elevated_Acylcarnitines->Cell_Stress MAPKKK MAPKKK Cell_Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Inflammation Pro-inflammatory Gene Expression JNK->Inflammation ERK->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance

Figure 2: Acylcarnitine-induced pro-inflammatory signaling.

2.2. Regulation of Gene Expression: PPARα

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid oxidation.[6][7][8][9][10] Fatty acids and their derivatives can act as ligands for PPARα. While direct binding of this compound to PPARα has not been extensively studied, it is plausible that as a product of fatty acid metabolism, its levels could indirectly influence PPARα activity and the expression of genes encoding for FAO enzymes, including CPT1.

PPAR_alpha_Signaling Fatty_Acids Fatty Acids / Acyl-CoAs (including Nonanoyl-CoA) PPARa PPARα Fatty_Acids->PPARa Ligand Activation PPRE PPRE (in target gene promoter) PPARa->PPRE Heterodimerizes with RXR and binds RXR RXR FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1, ACO) PPRE->FAO_Genes Increased Transcription Increased_FAO Increased Fatty Acid Oxidation Capacity FAO_Genes->Increased_FAO LC_MS_MS_Workflow Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_MS_Detection MS/MS Detection (MRM) ESI->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

References

Unraveling the Origins of Nonanoylcarnitine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoylcarnitine (C9), a medium-chain acylcarnitine, is an endogenous metabolite increasingly recognized for its role in cellular energy metabolism and as a potential biomarker in various physiological and pathological states. Understanding its origins is crucial for interpreting its metabolic significance. This technical guide provides a comprehensive overview of the endogenous and exogenous sources of this compound, detailed experimental protocols for its quantification, and a depiction of the key metabolic pathways involved.

Introduction

This compound is an ester of L-carnitine and nonanoic acid.[1] Like other acylcarnitines, its primary role is to facilitate the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation, a key process in energy production.[1][2] The concentration of this compound in biological fluids and tissues can reflect the flux through fatty acid and amino acid catabolic pathways. Altered levels have been associated with inherited metabolic disorders, psoriasis, and pregnancy-related conditions.[1] This guide delves into the endogenous biosynthesis and exogenous dietary and microbial sources of this important metabolite.

Endogenous Sources of this compound

The primary endogenous source of this compound is the esterification of L-carnitine with nonanoyl-CoA, a product of fatty acid metabolism. This process occurs within the cell, particularly in the mitochondria and peroxisomes.

L-Carnitine Biosynthesis

L-carnitine, the backbone of this compound, is synthesized in the liver, kidneys, and brain from the essential amino acids lysine and methionine.[3] The biosynthetic pathway involves a series of enzymatic reactions:

  • Trimethylation of Lysine: The pathway begins with the methylation of a lysine residue within a protein to form trimethyllysine.

  • Hydroxylation: Trimethyllysine is hydroxylated to 3-hydroxy-N6,N6,N6-trimethyl-L-lysine.

  • Aldol Cleavage: This intermediate is then cleaved to form 4-trimethylaminobutanal and glycine.

  • Dehydrogenation: 4-trimethylaminobutanal is oxidized to gamma-butyrobetaine.

  • Hydroxylation: Finally, gamma-butyrobetaine is hydroxylated to form L-carnitine.[4]

Carnitine_Biosynthesis Lysine Lysine (in proteins) TML Nε-Trimethyllysine Lysine->TML Protein Methylation HTML 3-Hydroxy-Nε-trimethyllysine TML->HTML Trimethyllysine Dioxygenase TABA 4-Trimethylaminobutyraldehyde HTML->TABA Aldolase GBB γ-Butyrobetaine TABA->GBB Dehydrogenase LCarnitine L-Carnitine GBB->LCarnitine γ-Butyrobetaine Dioxygenase

Figure 1: L-Carnitine Biosynthesis Pathway.
Formation from Fatty Acid Metabolism

This compound is formed from nonanoic acid, a nine-carbon fatty acid. This can occur through two primary routes:

  • Incomplete β-oxidation of longer-chain fatty acids: The breakdown of longer fatty acids can result in the formation of nonanoyl-CoA.

  • Peroxisomal β-oxidation: Longer-chain acyl-CoAs can be metabolized in peroxisomes, leading to the production of medium-chain acyl-CoAs like nonanoyl-CoA.[1]

The key enzyme responsible for the synthesis of medium-chain acylcarnitines, including this compound, is carnitine octanoyltransferase (CrOT) , which is located in the peroxisomes.[1]

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFACoA Long-Chain Acyl-CoA LCFA->LCFACoA Acyl-CoA Synthetase CPT1 CPT I LCFACoA->CPT1 CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT II CACT->CPT2 BetaOxidation β-Oxidation CPT2->BetaOxidation Acyl-CoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA NonanoylCoA Nonanoyl-CoA BetaOxidation->NonanoylCoA This compound This compound NonanoylCoA->this compound Carnitine Acyltransferase Carnitine L-Carnitine Carnitine->this compound Acylcarnitine_Analysis_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Protein Precipitation & Extraction Sample->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization LC Liquid Chromatography (C18 or HILIC) Derivatization->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

References

The Interplay of Nonanoylcarnitine with the Acylcarnitine Pool: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoylcarnitine (C9), a medium-chain acylcarnitine, is an integral component of the intricate network of fatty acid metabolism. Its interaction with other acylcarnitines is a critical aspect of cellular energy homeostasis and metabolic signaling. This technical guide provides an in-depth exploration of the core mechanisms governing these interactions, with a focus on competitive dynamics within the carnitine shuttle and the emerging role of acylcarnitines in cellular signaling. Quantitative data from metabolomic studies are presented to illustrate the relative abundance and shifts in the acylcarnitine pool under various physiological and pathophysiological states. Detailed experimental protocols for the analysis of acylcarnitine profiles are provided, alongside visualizations of key metabolic and signaling pathways to facilitate a comprehensive understanding of this complex interplay.

Introduction to Acylcarnitines and this compound

Acylcarnitines are esters of carnitine and fatty acids, formed to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[1] They are broadly classified based on the length of their acyl chain: short-chain (C2-C5), medium-chain (C6-C13), and long-chain (C14 and above) acylcarnitines.[2] this compound, with its nine-carbon acyl chain, falls into the category of medium-chain acylcarnitines.[2]

The balance and composition of the acylcarnitine pool are critical indicators of metabolic health. Dysregulation of this pool is associated with a range of inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, as well as acquired conditions like type 2 diabetes and cardiovascular disease.[3][4] Understanding the interactions between individual acylcarnitine species, such as this compound, and the broader acylcarnitine profile is crucial for elucidating disease mechanisms and developing targeted therapeutic strategies.

The Carnitine Shuttle: A Hub of Acylcarnitine Interaction

The transport of long-chain fatty acids into the mitochondrial matrix is orchestrated by the carnitine shuttle, a multi-enzyme system that represents the primary site of interaction between different acylcarnitine species.

2.1. Key Components of the Carnitine Shuttle:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of acyl-CoAs to their corresponding acylcarnitines.[5] CPT1 exhibits broad substrate specificity, acting on a range of medium to long-chain acyl-CoAs. This promiscuity is the basis for competitive inhibition, where an abundance of one acyl-CoA species, such as nonanoyl-CoA, can reduce the conversion of other acyl-CoAs to their carnitine esters.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for free carnitine.[5][6] CACT also has a broad substrate specificity for acylcarnitines of varying chain lengths, making it another point of competitive interaction.[5] Elevated levels of this compound can therefore compete with other acylcarnitines for transport into the mitochondria.

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to their acyl-CoA forms for entry into the β-oxidation pathway.[5] CPT2 also demonstrates broad substrate specificity for medium to long-chain acylcarnitines, suggesting that this compound can compete with other acylcarnitines for conversion back to their CoA esters.[7]

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty Acyl-CoA Fatty Acyl-CoA CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine_ims Acylcarnitine (e.g., this compound) CPT1->Acylcarnitine_ims CoA CACT CACT Acylcarnitine_ims->CACT Carnitine_ims Carnitine Carnitine_ims->Carnitine_cyto CACT->Carnitine_ims Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 Acylcarnitine_matrix->CPT2 Carnitine_matrix Carnitine Carnitine_matrix->CACT CPT2->Carnitine_matrix Acyl-CoA_matrix Acyl-CoA CPT2->Acyl-CoA_matrix Carnitine Beta_Oxidation β-Oxidation Acyl-CoA_matrix->Beta_Oxidation

Diagram 1: The Carnitine Shuttle Pathway

Quantitative Insights into Acylcarnitine Interactions

Direct quantitative data on the competitive inhibition kinetics of this compound with other acylcarnitines is limited in the current literature. However, metabolomic studies of plasma and tissue provide valuable insights into the relative abundance and shifts in the acylcarnitine pool under different conditions, indirectly reflecting these competitive interactions.

Table 1: Representative Plasma Acylcarnitine Concentrations in Healthy Individuals and Patients with MCAD Deficiency.

AcylcarnitineHealthy Control (µmol/L)MCAD Deficiency (µmol/L)
C2 (Acetyl)10.0 - 50.05.0 - 30.0
C3 (Propionyl)0.1 - 0.50.1 - 0.6
C4 (Butyryl)0.05 - 0.30.1 - 0.5
C5 (Valeryl)0.02 - 0.20.05 - 0.4
C6 (Hexanoyl)< 0.10.5 - 5.0
C8 (Octanoyl)< 0.25.0 - 50.0
C9 (Nonanoyl) < 0.1 Elevated, but variable
C10 (Decanoyl)< 0.21.0 - 15.0
C12 (Lauroyl)< 0.30.5 - 5.0
C14 (Myristoyl)< 0.40.1 - 1.0
C16 (Palmitoyl)0.5 - 5.00.5 - 4.0
C18 (Stearoyl)0.2 - 2.00.2 - 1.5

Note: The concentration ranges are approximate and can vary between laboratories and individuals. Data is synthesized from multiple sources on acylcarnitine profiling in healthy and diseased states.

In MCAD deficiency, the impaired oxidation of medium-chain fatty acids leads to a significant accumulation of C8 (octanoyl) carnitine, and to a lesser extent, other medium-chain acylcarnitines including C6, C10, and this compound. This accumulation can lead to a "traffic jam" within the carnitine shuttle, competitively inhibiting the transport and metabolism of other acylcarnitines.

This compound in Cellular Signaling

Emerging evidence suggests that acylcarnitines are not merely metabolic intermediates but also act as signaling molecules, particularly in inflammatory pathways. Medium and long-chain acylcarnitines have been shown to activate pro-inflammatory signaling cascades.[8]

4.1. Pro-inflammatory Signaling:

Studies have demonstrated that acylcarnitines can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, leading to the production of pro-inflammatory cytokines.[8] While the specific role of this compound has not been fully elucidated, its structural similarity to other medium-chain acylcarnitines suggests it may also contribute to these signaling events.

Proinflammatory_Signaling Acylcarnitines Medium/Long-Chain Acylcarnitines (e.g., this compound) TLR Toll-like Receptor (TLR) Acylcarnitines->TLR MyD88 MyD88 TLR->MyD88 MAPK_Pathway MAPK Pathway (JNK, ERK, p38) MyD88->MAPK_Pathway IKK IKK Complex MyD88->IKK Nucleus Nucleus MAPK_Pathway->Nucleus Transcription Factor Activation NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB NFkB_Inhibitor->NFkB NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Diagram 2: Acylcarnitine-Mediated Pro-inflammatory Signaling

4.2. PPAR Signaling:

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in the regulation of lipid metabolism. Fatty acids and their derivatives, including acylcarnitines, can act as ligands for PPARs, thereby influencing the expression of genes involved in fatty acid oxidation. While direct evidence for this compound as a PPAR ligand is still emerging, it is plausible that it contributes to the pool of lipid signaling molecules that modulate PPAR activity.

Experimental Protocols

The accurate quantification of this compound and other acylcarnitines is essential for research in this field. The most common and robust method is tandem mass spectrometry (MS/MS).

5.1. Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This protocol provides a general workflow for the analysis of acylcarnitines in plasma or serum.

5.1.1. Sample Preparation:

  • Internal Standard Spiking: To a 100 µL aliquot of plasma or serum, add a known amount of a stable isotope-labeled internal standard mixture containing various acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Dry the supernatant under a stream of nitrogen gas.

    • Add 50 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 20 minutes.

    • Dry the butylated sample again under nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for MS analysis.

5.1.2. LC-MS/MS Analysis:

  • Chromatography: While flow injection analysis is common for newborn screening, liquid chromatography (LC) is recommended for research applications to separate isomeric acylcarnitines. A C8 or C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Precursor ion scan of m/z 85 is a common method for the detection of all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio. Alternatively, multiple reaction monitoring (MRM) can be used for targeted quantification of specific acylcarnitines, offering higher sensitivity and specificity.

5.1.3. Data Analysis:

  • Quantification is achieved by comparing the peak area of each endogenous acylcarnitine to the peak area of its corresponding stable isotope-labeled internal standard.

  • A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

Experimental_Workflow Sample Plasma/Serum Sample IS_Spike Add Internal Standards Sample->IS_Spike Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (Butylation) Supernatant->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Diagram 3: Acylcarnitine Analysis Workflow

Conclusion

The interaction of this compound with other acylcarnitines is a multifaceted process primarily governed by the substrate promiscuity of the enzymes and transporters of the carnitine shuttle. This leads to competitive dynamics that can influence the overall flux of fatty acid oxidation. Furthermore, the emerging role of medium-chain acylcarnitines in cellular signaling pathways highlights their function beyond simple metabolic intermediates. While direct quantitative data on the specific interactions of this compound remain an area for future research, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for investigating the intricate role of this compound in health and disease. Further studies employing targeted metabolomics and in vitro enzymatic assays are warranted to fully elucidate the specific contributions of this compound to the complex interplay of the acylcarnitine pool.

References

The genetic basis of Nonanoylcarnitine metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Genetic Basis of Nonanoylcarnitine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C9) is a medium-chain acylcarnitine that serves as a critical biomarker for inborn errors of fatty acid metabolism. Elevated levels of this compound are most prominently associated with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an autosomal recessive genetic disorder. This guide provides a comprehensive overview of the genetic and metabolic basis of this compound metabolism, with a focus on MCADD. It details the underlying genetic defects in the ACADM gene, the resulting enzymatic deficiency, and the biochemical consequences. Furthermore, this document outlines the diagnostic methodologies, including acylcarnitine analysis by tandem mass spectrometry and molecular genetic testing, and presents relevant quantitative data and experimental protocols.

Introduction to this compound and Fatty Acid Oxidation

Carnitine is an essential compound that facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a primary energy-producing pathway, especially during periods of fasting or metabolic stress.[1][2] Fatty acids are first activated to acyl-CoA esters, which are then esterified to carnitine to form acylcarnitines. This compound is an ester of carnitine and nonanoic acid, a nine-carbon fatty acid. While present at very low levels in healthy individuals, its accumulation is indicative of a blockage in the medium-chain fatty acid oxidation pathway.[3][4]

The genetic basis of this compound metabolism is intrinsically linked to the enzymes responsible for the breakdown of medium-chain fatty acids. The most significant of these is Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

The Central Role of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

MCADD is the most common inherited disorder of fatty acid beta-oxidation, with an incidence of approximately 1 in 17,000 live births in the United States.[5][6] It is characterized by the inability to break down medium-chain fatty acids (those with 6 to 12 carbon atoms) for energy.[7][8] This deficiency leads to the accumulation of medium-chain acyl-CoAs, which are then converted to their corresponding acylcarnitines, including octanoylcarnitine (C8), and to a lesser extent, hexanoylcarnitine (C6), decanoylcarnitine (C10), and this compound (C9).[9]

Genetic Basis of MCADD

MCADD is caused by mutations in the ACADM gene, located on chromosome 1p31.[8] This gene provides the instructions for synthesizing the MCAD enzyme.[10] The inheritance pattern is autosomal recessive, meaning an individual must inherit two mutated copies of the ACADM gene, one from each parent, to be affected by the disorder.[6] Heterozygous carriers, who have one mutated and one normal copy of the gene, are typically asymptomatic.[11]

Over 80 mutations in the ACADM gene have been identified.[12] The most common mutation, particularly in individuals of Northern European descent, is c.985A>G (p.Lys329Glu), which accounts for up to 85% of MCADD cases in this population.[11] The carrier frequency for this specific variant is estimated to be between 1:40 and 1:100 in Northern Europeans.[6] Other mutations are more prevalent in different ethnic groups. For instance, the c.449_452delCTGA mutation is more common in East Asian populations.[1][13]

Pathophysiology

The MCAD enzyme catalyzes the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acids within the mitochondria.[2] A deficiency in this enzyme leads to:

  • Energy Deficiency: During fasting or illness, the body cannot effectively utilize stored medium-chain fats for energy, leading to hypoketotic hypoglycemia (low blood sugar with an absence of ketones).[14][15]

  • Toxic Metabolite Accumulation: The buildup of medium-chain acyl-CoAs and their derivatives, such as octanoylcarnitine and other medium-chain acylcarnitines, can have toxic effects on various organs, including the liver, brain, and heart.[1][2]

These metabolic disturbances can lead to severe clinical symptoms, especially in infants and young children, such as vomiting, lethargy, seizures, coma, and in some cases, sudden infant death.[5]

Data Presentation

Quantitative Acylcarnitine Analysis in MCADD

Newborn screening for MCADD relies on the analysis of acylcarnitine profiles from dried blood spots using tandem mass spectrometry. The hallmark of MCADD is a significant elevation of octanoylcarnitine (C8).

AnalyteNormal Newborn Range (µmol/L)MCADD Newborn Range (µmol/L)
Octanoylcarnitine (C8)< 0.223.1 - 28.3 (Median: 8.4)
C8/C2 Ratio< 0.02> 0.16
C8/C10 Ratio< 1.8> 5.0

Data compiled from multiple sources. Ranges can vary slightly between laboratories.[4][9][12]

Common Pathogenic Variants in the ACADM Gene
Variant (HGVS Nomenclature)Allele Frequency in MCADD PatientsPopulation PrevalenceAssociated Residual Enzyme Activity
c.985A>G (p.Lys329Glu)Up to 85% in CaucasiansCarrier frequency of 1:40 to 1:100 in Northern Europeans<1% in homozygotes
c.199T>C (p.Tyr67His)~6%Lower than c.985A>GSome residual activity
c.449_452delCTGA (p.Thr150ArgfsX4)Common in East Asian populationsVaries by specific populationLikely severe loss-of-function

Frequencies and enzyme activities are estimates and can vary based on the study population.[2][6][12][13]

Experimental Protocols

Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

Principle: This method allows for the rapid, sensitive, and quantitative analysis of multiple acylcarnitines from a single dried blood spot. Acylcarnitines are extracted from the blood spot, derivatized, and then analyzed by flow-injection ESI-MS/MS.[16]

Methodology:

  • Sample Preparation: A 3mm disk is punched from a dried blood spot into a microtiter plate.

  • Extraction: An extraction solution, typically methanol containing a mixture of stable isotope-labeled internal standards of various acylcarnitines, is added to each well. The plate is then agitated to facilitate extraction.

  • Derivatization: The extracted acylcarnitines are converted to their butyl esters by adding acidic butanol (e.g., 3N HCl in n-butanol) and incubating at an elevated temperature (e.g., 65°C for 15-20 minutes). This step enhances their ionization efficiency.[14]

  • Analysis: The derivatized samples are dried down, reconstituted in a suitable solvent, and injected into the tandem mass spectrometer.

  • Mass Spectrometry: The analysis is performed in precursor ion scan mode, monitoring for a common fragment ion of butyl-esterified carnitine and its derivatives (m/z 85). The instrument identifies and quantifies the different acylcarnitine species based on their parent mass-to-charge ratios.[10]

  • Quantification: The concentration of each acylcarnitine is calculated by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.

Molecular Genetic Testing of the ACADM Gene

Principle: DNA sequencing is used to identify pathogenic variants in the ACADM gene to confirm a diagnosis of MCADD, for carrier testing, and for prenatal diagnosis.

Methodology (Sanger Sequencing):

  • DNA Extraction: Genomic DNA is extracted from a whole blood sample collected in an EDTA tube, or from a dried blood spot.[7]

  • PCR Amplification: The 12 coding exons and adjacent intronic regions of the ACADM gene are amplified using polymerase chain reaction (PCR) with specific primers for each region.[7]

  • PCR Product Purification: The amplified DNA fragments are purified to remove excess primers and nucleotides.

  • Sequencing Reaction: A sequencing reaction is performed for each purified PCR product using fluorescently labeled dideoxynucleotides.

  • Capillary Electrophoresis: The sequencing products are separated by size using capillary electrophoresis.

  • Data Analysis: The sequence data is analyzed using specialized software to generate a DNA sequence, which is then compared to the reference sequence of the ACADM gene to identify any variations.[7]

Next-Generation Sequencing (NGS) is also increasingly used and can sequence the entire gene or a panel of relevant genes simultaneously.[17]

MCAD Enzyme Activity Assay

Principle: The activity of the MCAD enzyme is measured in patient-derived cells, typically cultured skin fibroblasts or lymphocytes. The assay quantifies the rate at which the enzyme dehydrogenates a medium-chain fatty acyl-CoA substrate, such as octanoylcarnitine-CoA.

Methodology Outline:

  • Cell Culture: Fibroblasts from a skin biopsy or lymphocytes from a blood sample are cultured under standard conditions.

  • Cell Lysis: The cultured cells are harvested and lysed to release the mitochondrial enzymes.

  • Enzymatic Reaction: The cell lysate is incubated with a reaction mixture containing the substrate (e.g., octanoylcarnitine-CoA) and an artificial electron acceptor.

  • Detection: The rate of the reaction is measured, often spectrophotometrically or by using a more specific method like an electron transfer flavoprotein (ETF) reduction assay.

  • Quantification: The enzyme activity is expressed as a percentage of the activity measured in control cells. Individuals with MCADD typically have less than 10% of normal MCAD enzyme activity.[2][6]

Mandatory Visualizations

Simplified Mitochondrial Fatty Acid Beta-Oxidation Pathway

FattyAcidOxidation FattyAcid Medium-Chain Fatty Acid AcylCoA Medium-Chain Acyl-CoA FattyAcid->AcylCoA Activation MCAD MCAD Enzyme (ACADM Gene) AcylCoA->MCAD EnoylCoA Trans-Δ2-Enoyl-CoA MCAD->EnoylCoA Dehydrogenation Block Deficiency MCAD->Block BetaOxidation Further β-Oxidation Cycles EnoylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Energy Energy (Krebs Cycle) AcetylCoA->Energy Accumulation Accumulation of Medium-Chain Acyl-CoAs Block->Accumulation This compound This compound (C9) Octanoylcarnitine (C8) etc. Accumulation->this compound Conversion

Caption: Metabolic pathway of medium-chain fatty acid oxidation and the impact of MCAD deficiency.

Diagnostic Workflow for MCADD

MCADD_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS Acylcarnitine Profile by MS/MS NBS->MSMS Result Result Evaluation MSMS->Result Normal Normal Profile (Screen Negative) Result->Normal Normal Abnormal Elevated C8, C9, etc. (Screen Positive) Result->Abnormal Abnormal Confirm Confirmatory Testing Abnormal->Confirm Genetics ACADM Gene Sequencing Confirm->Genetics Enzyme MCAD Enzyme Activity Assay Confirm->Enzyme Diagnosis Diagnosis Confirmed: MCADD Genetics->Diagnosis Enzyme->Diagnosis Management Clinical Management & Genetic Counseling Diagnosis->Management

Caption: Diagnostic workflow for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).

Conclusion

The metabolism of this compound is a key indicator of the health of the mitochondrial fatty acid beta-oxidation pathway. Its accumulation, along with other medium-chain acylcarnitines, is a primary biochemical marker for MCADD, a serious but treatable inborn error of metabolism. Understanding the genetic basis of MCADD, centered on mutations in the ACADM gene, is crucial for accurate diagnosis, genetic counseling, and the development of therapeutic strategies. The integration of tandem mass spectrometry in newborn screening programs has revolutionized the early detection of MCADD, allowing for timely intervention and significantly improving patient outcomes. Further research into genotype-phenotype correlations and novel therapeutic approaches continues to be an important area of investigation for this and other fatty acid oxidation disorders.

References

Nonanoylcarnitine in Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid β-oxidation. The deficiency of the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme leads to the accumulation of medium-chain fatty acids and their metabolites, including a range of medium-chain acylcarnitines. Among these, nonanoylcarnitine (C9-acylcarnitine), an odd-chain acylcarnitine, serves as a secondary biomarker for MCADD. While octanoylcarnitine (C8) is the primary diagnostic marker, the elevation of this compound provides adjunctive information for the diagnosis and monitoring of this condition. This technical guide provides an in-depth overview of the role of this compound in MCADD, including its biochemical basis, analytical methodologies for its quantification, and its potential cellular effects.

Biochemical Basis of this compound Accumulation in MCADD

In healthy individuals, fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting. The MCAD enzyme is responsible for the initial dehydrogenation step of medium-chain fatty acids with chain lengths from 6 to 12 carbons. In MCADD, this enzymatic step is deficient, leading to the accumulation of medium-chain acyl-CoAs within the mitochondria.[1]

These accumulating acyl-CoAs are then transesterified to carnitine by carnitine acyltransferases, forming acylcarnitines. This process serves to buffer the intramitochondrial coenzyme A pool and facilitate the transport of potentially toxic acyl groups out of the mitochondria.[2] Consequently, the concentrations of various medium-chain acylcarnitines, including hexanoylcarnitine (C6), octanoylcarnitine (C8), decanoylcarnitine (C10), and this compound (C9), are elevated in the blood and urine of individuals with MCADD.[3][4] The presence of odd-chain acylcarnitines like this compound is thought to arise from the metabolism of odd-chain fatty acids present in the diet or from the incomplete oxidation of longer-chain unsaturated fatty acids.

Fatty Acid Beta-Oxidation Pathway in MCADD Biochemical Pathway of this compound Accumulation in MCADD FattyAcids Medium-Chain Fatty Acids (e.g., Nonanoic Acid) AcylCoA Medium-Chain Acyl-CoA (e.g., Nonanoyl-CoA) FattyAcids->AcylCoA Acyl-CoA Synthetase MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) AcylCoA->MCAD Substrate CPT2 Carnitine Palmitoyltransferase II (and other Carnitine Acyltransferases) AcylCoA->CPT2 Substrate EnoylCoA trans-2-Enoyl-CoA MCAD->EnoylCoA Blocked in MCADD BetaOxidation Further β-Oxidation Cycles EnoylCoA->BetaOxidation Carnitine Carnitine Carnitine->CPT2 This compound This compound (C9) (and other Medium-Chain Acylcarnitines) CPT2->this compound Esterification Accumulation Accumulation in Blood and Urine This compound->Accumulation

Biochemical pathway leading to this compound accumulation in MCADD.

Quantitative Data on this compound in MCADD

The primary diagnostic marker for MCADD is a significant elevation of octanoylcarnitine (C8). However, a full acylcarnitine profile analysis by tandem mass spectrometry (MS/MS) reveals a characteristic pattern of elevated medium-chain acylcarnitines, including C6, C9, C10, and C10:1.[3][4] this compound, while not the most abundant, is a consistent finding in MCADD.

AnalyteSample TypeConditionConcentration Range (µmol/L)Reference(s)
This compound (C9) Dried Blood SpotMCADD Elevated, but specific ranges not consistently reported. Generally lower than C8.[5]
Healthy Newborn Not typically detected or at very low levels.[6][7]
PlasmaMCADD Elevated, often in conjunction with other medium-chain acylcarnitines.[8]
Healthy Control Typically < 0.1 µmol/L[8]
Octanoylcarnitine (C8) Dried Blood SpotMCADD 3.1 - 28.3[6]
Healthy Newborn < 0.40[9]
PlasmaMCADD > 0.3[10]
Healthy Control < 0.3[10]
C8/C10 Ratio Dried Blood SpotMCADD > 1.8[11]
Healthy Newborn < 1.8[11]
PlasmaMCADD > 5[10]
Healthy Control < 5[10]

Experimental Protocols for this compound Analysis

The gold standard for the detection and quantification of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).

Sample Preparation from Dried Blood Spots (DBS)
  • Punching: A 3.2 mm disc is punched from the dried blood spot on a Guthrie card and placed into a well of a 96-well microtiter plate.

  • Extraction: An extraction solution containing internal standards (isotopically labeled acylcarnitines, e.g., d3-C8-carnitine) in methanol is added to each well.

  • Incubation: The plate is agitated for a set period (e.g., 30 minutes) to allow for the extraction of acylcarnitines into the solvent.

  • Derivatization (Butylation): The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen. A solution of n-butanol with 3N HCl is added, and the plate is heated (e.g., at 65°C for 15 minutes) to convert the acylcarnitines to their butyl esters. This step enhances their chromatographic and mass spectrometric properties.

  • Reconstitution: The butanolic HCl is evaporated, and the residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

Sample Preparation from Plasma/Serum
  • Protein Precipitation: A small volume of plasma or serum (e.g., 10-50 µL) is mixed with a larger volume of a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards to precipitate proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the acylcarnitines is transferred to a clean tube or well.

  • Derivatization (Optional but common): The supernatant can be derivatized as described for DBS samples.

  • Reconstitution: The sample is evaporated and reconstituted in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): Reverse-phase chromatography is typically used to separate the different acylcarnitine butyl esters based on their chain length and polarity.

    • Column: A C8 or C18 column is commonly employed.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid or ammonium acetate to improve ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]⁺ of the acylcarnitine butyl esters.

    • Detection Modes:

      • Precursor Ion Scan of m/z 85: This is a characteristic fragment ion of carnitine and its esters. The mass spectrometer is set to detect all parent ions that produce a fragment ion of m/z 85 upon collision-induced dissociation (CID).

      • Neutral Loss Scan of 59 Da: This corresponds to the neutral loss of trimethylamine from the carnitine moiety.

      • Multiple Reaction Monitoring (MRM): This is the most specific and sensitive method for quantification. Specific precursor-to-product ion transitions for each acylcarnitine (including this compound) and their corresponding internal standards are monitored.

Experimental_Workflow_for_Acylcarnitine_Analysis Experimental Workflow for Acylcarnitine Analysis Sample Sample Collection (Dried Blood Spot or Plasma) Preparation Sample Preparation Sample->Preparation Extraction Extraction with Internal Standards Preparation->Extraction Derivatization Derivatization (Butylation) Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Separation Chromatographic Separation (LC) LC_MSMS->Separation Detection Detection and Quantification (MS/MS) Separation->Detection DataAnalysis Data Analysis and Interpretation Detection->DataAnalysis Report Clinical Report DataAnalysis->Report

A typical experimental workflow for acylcarnitine analysis.

Cellular Effects and Potential Toxicity of this compound

The accumulation of medium-chain acylcarnitines, including this compound, can have detrimental effects on cellular function. While specific studies on this compound are limited, research on other medium and long-chain acylcarnitines provides insights into their potential toxicity.

  • Mitochondrial Dysfunction: The primary consequence of acylcarnitine accumulation is the disruption of mitochondrial homeostasis. Elevated levels of acylcarnitines can lead to an imbalance in the acyl-CoA/CoA ratio, which can inhibit key mitochondrial enzymes and impair the tricarboxylic acid (TCA) cycle.[12]

  • Oxidative Stress: The inefficient oxidation of fatty acids can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[12]

  • Pro-inflammatory Signaling: Medium and long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway (including JNK and ERK), leading to the expression and secretion of pro-inflammatory cytokines.[13] This chronic low-grade inflammation may contribute to the long-term complications of MCADD.

  • Apoptosis: The combination of mitochondrial dysfunction, oxidative stress, and inflammation can trigger programmed cell death, or apoptosis.[14]

Cellular_Effects_of_Nonanoylcarnitine_Accumulation Potential Cellular Effects of this compound Accumulation MCADD MCAD Deficiency This compound Increased Intracellular This compound MCADD->this compound MitochondrialDysfunction Mitochondrial Dysfunction This compound->MitochondrialDysfunction Inflammation Pro-inflammatory Signaling (e.g., MAPK pathway) This compound->Inflammation OxidativeStress Oxidative Stress (ROS) MitochondrialDysfunction->OxidativeStress Apoptosis Apoptosis (Programmed Cell Death) OxidativeStress->Apoptosis Inflammation->Apoptosis CellularDamage Cellular Damage Apoptosis->CellularDamage

Logical relationships of potential cellular effects of this compound.

Conclusion and Future Directions

This compound is a consistent, albeit secondary, biomarker for MCADD. Its detection and quantification as part of a comprehensive acylcarnitine profile are crucial for the accurate diagnosis and monitoring of this disorder. The analytical methods, primarily LC-MS/MS, are well-established and provide the necessary sensitivity and specificity.

Future research should focus on several key areas:

  • Quantitative Reference Ranges: Establishing more precise quantitative reference ranges for this compound in both healthy and MCADD populations across different age groups will enhance its diagnostic utility.

  • Specific Cellular Effects: Further investigation into the specific cellular and molecular mechanisms of this compound-induced toxicity is warranted. This could lead to a better understanding of the pathophysiology of MCADD and the identification of novel therapeutic targets.

  • Drug Development: A deeper understanding of the detrimental effects of this compound and other accumulating metabolites could inform the development of therapies aimed at reducing their production or mitigating their toxic effects.

This technical guide provides a comprehensive overview of the current knowledge regarding this compound in the context of MCADD. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working to improve the diagnosis, management, and treatment of this inherited metabolic disorder.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome. Emerging evidence suggests a significant role for mitochondrial dysfunction and the accumulation of specific lipid metabolites in the development of insulin resistance. Among these, acylcarnitines, and particularly medium-chain species such as nonanoylcarnitine (C9), are gaining attention as potential mediators of impaired insulin signaling. This technical guide provides an in-depth exploration of the current understanding of the link between this compound and insulin resistance, intended for researchers, scientists, and professionals in drug development. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further investigation in this critical area of metabolic research.

Introduction

The prevalence of insulin resistance and associated metabolic diseases is a growing global health concern. While the precise molecular mechanisms are multifaceted, a prevailing hypothesis points to the role of lipotoxicity, where the accumulation of lipid intermediates in insulin-sensitive tissues, such as skeletal muscle and liver, disrupts normal cellular signaling.[1] Acylcarnitines are formed during the mitochondrial beta-oxidation of fatty acids and their accumulation can be indicative of a mismatch between fatty acid supply and oxidative capacity.[2] Elevated plasma levels of certain acylcarnitines have been correlated with insulin resistance in humans.[1][2] this compound, a medium-chain acylcarnitine, falls within a class of metabolites that have been specifically implicated in metabolic dysfunction. This guide will synthesize the available evidence and provide practical information for researchers investigating the role of this compound in the pathogenesis of insulin resistance.

Quantitative Data on Acylcarnitines and Insulin Resistance

While specific data for this compound are limited in the literature, studies on medium-chain acylcarnitines provide valuable insights into their association with insulin resistance. The following tables summarize representative quantitative findings from studies in human subjects.

Table 1: Plasma Acylcarnitine Concentrations in Insulin Resistant vs. Healthy Individuals

Acylcarnitine SpeciesInsulin Resistant Group (Mean ± SD)Healthy Control Group (Mean ± SD)Fold Changep-valueReference
C8:1 (Octenoylcarnitine)0.28 ± 0.08 µM0.23 ± 0.06 µM1.22< 0.05[3]
C10:1Significantly Higher in T2DLower in NGT-< 0.05[4]
C12Blunted decrease during OGTTSteeper decrease during OGTT-< 0.05[5]
C14:1Significantly Higher in IGTLower in NGT-< 0.05[4]

NGT: Normal Glucose Tolerance; IGT: Impaired Glucose Tolerance; T2D: Type 2 Diabetes; OGTT: Oral Glucose Tolerance Test. Data are illustrative and compiled from multiple sources.

Table 2: Correlation of Plasma Acylcarnitine Levels with Insulin Sensitivity Indices

Acylcarnitine SpeciesCorrelation with Insulin Sensitivity (e.g., M-value)Correlation Coefficient (r)p-valueReference
C8:1 (Octenoylcarnitine)Inverse-0.190.046[3]
C10InverseNot Reported< 0.05[5]
C12InverseNot Reported< 0.05[5]

M-value is a measure of insulin sensitivity derived from a hyperinsulinemic-euglycemic clamp.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and insulin resistance.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a general method for the quantification of acylcarnitines, including this compound, in plasma or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma or tissue homogenate

  • Internal Standard (IS): Deuterated this compound (e.g., D3-nonanoylcarnitine)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Methanol (MeOH)

  • Water with 0.1% formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C8)

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific)

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold ACN to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% MeOH.

  • Solid Phase Extraction (Optional, for cleaner samples):

    • Condition a C8 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acylcarnitines with 1 mL of MeOH.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: ACN with 0.1% formic acid.

      • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transition for this compound: Precursor ion (m/z) 302.2 -> Product ion (m/z) 85.1.

      • MRM Transition for Internal Standard (e.g., D3-nonanoylcarnitine): Precursor ion (m/z) 305.2 -> Product ion (m/z) 85.1.

      • Optimize collision energy and other MS parameters for maximal signal intensity.

  • Data Analysis:

    • Quantify the peak area for both this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using known concentrations of this compound standards and their corresponding peak area ratios.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details a method to assess the effect of this compound on insulin-stimulated glucose uptake in a common adipocyte cell line.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • Insulin solution (100 nM)

  • 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

    • Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle control for 18-24 hours.

  • Glucose Uptake Assay:

    • Wash the cells twice with warm PBS.

    • Incubate the cells in KRH buffer for 30 minutes.

    • Treat the cells with or without 100 nM insulin for 20 minutes at 37°C.

    • Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.

    • Terminate the assay by washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement:

    • Lyse the cells in a suitable buffer.

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration of each well.

    • Express the data as a percentage of the insulin-stimulated glucose uptake in the vehicle-treated control cells.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to measure the phosphorylation of Akt, a key protein in the insulin signaling pathway, in response to this compound treatment.

Materials:

  • Cell lysates from treated cells (e.g., C2C12 myotubes or 3T3-L1 adipocytes)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Treat cells (e.g., C2C12 myotubes) with this compound as described in the glucose uptake assay protocol.

    • Stimulate with insulin (100 nM) for 10-15 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated Akt to total Akt for each sample.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in insulin action and the proposed mechanisms by which this compound may induce insulin resistance.

Canonical Insulin Signaling Pathway

InsulinSignaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1/2 IR->IRS Tyr Phosphorylation PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Canonical insulin signaling pathway leading to glucose uptake.

Proposed Mechanism of this compound-Induced Insulin Resistance via PKC Activation

PKC_Inhibition This compound This compound (and other acylcarnitines) DAG Diacylglycerol (DAG) This compound->DAG Increases PKC PKC isoforms (e.g., PKCθ, PKCε) DAG->PKC Activates IRS IRS-1/2 PKC->IRS Ser/Thr Phosphorylation PI3K PI3K Activation IRS->PI3K InsulinSignaling Downstream Insulin Signaling PI3K->InsulinSignaling

Caption: this compound may activate PKC, leading to inhibitory phosphorylation of IRS-1/2.

Proposed Mechanism of this compound-Induced Insulin Resistance via mTORC1 Signaling

mTOR_Inhibition This compound This compound (and other acylcarnitines) mTORC1 mTORC1 This compound->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates IRS IRS-1 S6K1->IRS Ser Phosphorylation PI3K PI3K Activation IRS->PI3K InsulinSignaling Downstream Insulin Signaling PI3K->InsulinSignaling

Caption: this compound may lead to mTORC1 activation and subsequent inhibition of IRS-1.

Discussion and Future Directions

The accumulation of medium-chain acylcarnitines, including this compound, is increasingly recognized as a potential contributor to the development of insulin resistance. The proposed mechanisms involve the activation of serine/threonine kinases such as PKC and S6K1, which in turn phosphorylate and inhibit key components of the insulin signaling pathway, notably IRS-1. This leads to a blunted downstream signal and reduced glucose uptake in insulin-sensitive tissues.

While the evidence for the role of the broader class of acylcarnitines is compelling, several key areas require further investigation specifically concerning this compound:

  • Quantitative Studies: More targeted metabolomic studies are needed to precisely quantify the levels of this compound in well-characterized cohorts of insulin-sensitive and insulin-resistant individuals.

  • Direct In Vitro and In Vivo Evidence: Studies directly treating cell and animal models with this compound are crucial to establish a causal link between this specific acylcarnitine and the development of insulin resistance.

  • Signaling Pathway Elucidation: Further research is required to definitively identify the specific PKC isoforms and mTORC1-related pathways that are activated by this compound and to understand the downstream consequences in detail.

  • Therapeutic Potential: A deeper understanding of the role of this compound in insulin resistance could open new avenues for therapeutic interventions aimed at reducing its synthesis or mitigating its downstream effects.

Conclusion

The link between this compound and insulin resistance represents a promising area of research with significant clinical implications. While direct evidence is still emerging, the broader context of acylcarnitine-induced metabolic dysfunction provides a strong rationale for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of insulin resistance and developing novel therapeutic strategies. A more granular understanding of the role of specific acylcarnitine species like this compound will be instrumental in advancing our knowledge and improving patient outcomes in the future.

References

Methodological & Application

Application Note: Quantification of Nonanoylcarnitine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of nonanoylcarnitine (C9) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for high-throughput analysis in clinical research and drug development settings for the study of metabolic disorders.

Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondrial matrix for β-oxidation.[1] this compound (C9), an odd-numbered medium-chain acylcarnitine, is a biomarker for certain inherited metabolic disorders and has been implicated in the study of complex diseases such as the metabolic syndrome.[2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for both clinical diagnostics and biomedical research.[4]

Tandem mass spectrometry (MS/MS) has become the gold standard for acylcarnitine analysis due to its high selectivity and sensitivity.[4] When coupled with liquid chromatography (LC), it allows for the separation of isomeric and isobaric compounds, which can be a limitation of direct injection methods.[1] This application note provides a detailed protocol for the quantification of this compound in plasma, from sample preparation to data analysis.

Experimental

  • This compound hydrochloride (Analytical Standard)

  • d3-Octanoylcarnitine or d3-Decanoylcarnitine (Internal Standard, IS)[1][5]

  • Methanol (LC-MS Grade)[1]

  • Acetonitrile (LC-MS Grade)[1]

  • Formic Acid (LC-MS Grade)[1]

  • Ammonium Acetate (LC-MS Grade)[1]

  • Water (LC-MS Grade)

  • Human Plasma (K2-EDTA)

Stock solutions of this compound and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.

  • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution (100 ng/mL in methanol).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

A summary of the LC-MS/MS parameters is provided in Table 1.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System Standard HPLC or UHPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7.1-9 min: 5% B
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Ion Spray Voltage 5500 V[1]
Source Temperature 500°C
MRM Transitions See Table 2
Collision Gas Nitrogen

Multiple Reaction Monitoring (MRM) was used for the detection and quantification of this compound and the internal standard. The precursor-to-product ion transitions are listed in Table 2.

Table 2: MRM Transitions for this compound and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (C9)358.285.110025
d3-Octanoylcarnitine (IS)347.485.110025
d3-Decanoylcarnitine (IS)375.285.110025

Note: The specific m/z values and collision energies may require optimization for different mass spectrometer models.[1][2]

Results and Discussion

The LC-MS/MS method demonstrated excellent performance for the quantification of this compound in plasma. The method was validated for linearity, precision, accuracy, and sensitivity.

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Lower Limit of Quantification (LLOQ) 1 ng/mL

The chromatographic method provided good separation of this compound from endogenous plasma components. A representative chromatogram is shown in the original research articles from which this protocol is derived.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is Internal Standard (150 µL) vortex1 Vortex (30s) is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_injection Inject (5 µL) supernatant->lc_injection lc_separation C18 Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa cpt1 CPT1 acyl_coa->cpt1 acylcarnitine Acylcarnitine (e.g., this compound) cpt1->acylcarnitine + Carnitine cat CAT acylcarnitine->cat cpt2 CPT2 cat->cpt2 matrix_acyl_coa Acyl-CoA beta_oxidation β-Oxidation matrix_acyl_coa->beta_oxidation cpt2->matrix_acyl_coa + CoA

Caption: Role of carnitine in fatty acid oxidation.

Conclusion

The LC-MS/MS method described in this application note is a reliable and high-throughput approach for the quantification of this compound in plasma. The simple sample preparation and robust chromatographic performance make it suitable for routine use in clinical and research laboratories. This method can be adapted for the quantification of other acylcarnitines by modifying the MRM transitions.

References

Application Notes and Protocols for Nonanoylcarnitine Extraction from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine (C9) is a medium-chain acylcarnitine that serves as a crucial biomarker for diagnosing and monitoring certain inherited metabolic disorders, particularly those related to fatty acid oxidation. Accurate quantification of this compound in human plasma is essential for clinical research and drug development. These application notes provide a detailed protocol for the efficient extraction of this compound from human plasma, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methods are based on established techniques, including protein precipitation and solid-phase extraction, ensuring high recovery and reproducibility.

Data Presentation: Performance of Extraction Methods

The choice of extraction method significantly impacts the accuracy and precision of this compound quantification. Below is a summary of typical performance data for common extraction techniques used for acylcarnitines in human plasma.

Extraction MethodKey ParametersTypical Recovery (%)Precision (CV %)Accuracy (%)Reference
Protein Precipitation (PPT) Acetonitrile (3:1 v/v)84 - 112< 10 (Within-day), 4.4 - 14.2 (Between-day)-[1]
Online Solid-Phase Extraction (SPE) Cation Exchange98 - 105< 18 (Day-to-day)84 - 116[2][3]
Offline Solid-Phase Extraction (SPE) Mixed-Mode Cation Exchange---[4]
Liquid-Liquid Extraction (LLE) Chloroform/Methanol---[5][6]

Note: The performance metrics can vary based on the specific laboratory conditions, instrumentation, and the full validation of the method. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and procedural losses[7].

Experimental Protocols

This section details a robust protocol for this compound extraction from human plasma, combining protein precipitation for initial cleanup with an optional solid-phase extraction step for further purification and concentration.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the bulk of proteins from plasma samples.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., d3-Nonanoylcarnitine in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Sample Preparation: Thaw frozen human plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add a known amount of internal standard solution to the plasma sample. This is crucial for accurate quantification and to correct for any sample loss during processing.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is effective for efficient protein removal)[8].

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube for analysis or for further cleanup using SPE.

Protocol 2: Solid-Phase Extraction (SPE) - Optional Cleanup

For cleaner extracts and increased sensitivity, the supernatant from the protein precipitation step can be further purified using SPE. A mixed-mode, reversed-phase/strong cation-exchange sorbent is recommended for acylcarnitine extraction[4].

Materials:

  • Supernatant from Protocol 1

  • Mixed-mode SPE cartridges (e.g., Oasis MCX)

  • SPE manifold

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH)

  • Formic acid

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove unretained impurities.

    • Wash the cartridge with 1 mL of methanol to remove weakly bound interferences.

  • Elution: Elute the this compound and other acylcarnitines from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of Acylcarnitines

Acylcarnitines, including this compound, are essential for the transport of fatty acids into the mitochondria for subsequent energy production through β-oxidation.

FattyAcidTransport cluster_cytosol Cytosol cluster_intermembrane Intermembrane Space cluster_matrix Mitochondrial Matrix Cytosol Cytosol MitoSpace Intermembrane Space MitoMatrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA ACSL Acylcarnitine This compound (Acylcarnitine) AcylCoA->Acylcarnitine Carnitine BetaOxidation β-Oxidation AcylCoA->BetaOxidation CPT1 CPT1 Acylcarnitine->AcylCoA Carnitine CAT CAT Acylcarnitine->CAT CPT2 CPT2 Acylcarnitine->CPT2 Energy Energy (ATP) BetaOxidation->Energy CPT1->Acylcarnitine CAT->Acylcarnitine CPT2->AcylCoA

Caption: Role of Carnitine in Fatty Acid Transport.

Experimental Workflow for this compound Extraction

The following diagram illustrates the step-by-step workflow for the extraction of this compound from human plasma.

ExtractionWorkflow Start Start: Human Plasma Sample AddIS Add Internal Standard (d3-Nonanoylcarnitine) Start->AddIS PPT Protein Precipitation (Ice-cold Acetonitrile) AddIS->PPT Vortex Vortex & Incubate (-20°C) PPT->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Optional Optional: Solid-Phase Extraction (SPE) Supernatant->SPE_Optional SPE_Steps SPE: Condition, Equilibrate, Load, Wash, Elute SPE_Optional->SPE_Steps Further Cleanup Analysis LC-MS/MS Analysis SPE_Optional->Analysis Direct Injection Drydown Evaporate to Dryness SPE_Steps->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Reconstitute->Analysis

References

Application Note and Protocol: Solid-Phase Extraction of Nonanoylcarnitine from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine (C9 carnitine) is a medium-chain acylcarnitine that serves as an important biomarker in the study of metabolic disorders, particularly those related to fatty acid oxidation.[1][2] Accurate quantification of this compound in tissue samples is crucial for understanding disease mechanisms and for the development of novel therapeutics. Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of analytes from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This application note provides a detailed protocol for the solid-phase extraction of this compound from tissue samples.

Overview of the Method

This protocol details the extraction of this compound from tissue samples using a mixed-mode, reversed-phase/strong cation-exchange solid-phase extraction methodology.[5] The procedure involves tissue homogenization, protein precipitation, and subsequent purification using an SPE cartridge. The final eluate is then ready for derivatization (if required) and analysis by LC-MS/MS.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of acylcarnitines using methods that incorporate solid-phase extraction. While specific recovery and precision data for this compound from tissue were not explicitly detailed in the reviewed literature, the provided data for other acylcarnitines demonstrates the effectiveness of the methodology.

AnalyteMatrixExtraction MethodRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
CarnitinePlasmaOnline SPE-LC-MS/MS98 - 105< 3.4< 18[6][7][8]
AcetylcarnitinePlasmaOnline SPE-LC-MS/MS98 - 105-< 18[6][8]
OctanoylcarnitinePlasmaOnline SPE-LC-MS/MS98 - 105-< 18[6][8]
PalmitoylcarnitinePlasmaOnline SPE-LC-MS/MS98 - 105-< 18[6][8]

Note: The recovery and precision values are for a range of acylcarnitines and demonstrate the general performance of SPE-based methods. These values can be used as a benchmark for method validation of this compound extraction.

Experimental Protocol

Materials and Reagents
  • This compound standard (MedchemExpress or equivalent)[9]

  • Internal Standard (IS): Deuterated this compound (e.g., D3-nonanoylcarnitine)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Mixed-mode, reversed-phase/strong cation-exchange SPE cartridges (e.g., Oasis MCX)[5]

  • Tissue homogenizer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Sample Preparation and Homogenization
  • Tissue Collection and Storage: Excise tissues of interest and immediately snap-freeze them in liquid nitrogen to halt metabolic activity.[1][2] Store samples at -80°C until analysis.[1][9]

  • Homogenization:

    • Weigh a frozen tissue sample (approximately 40-50 mg).[1]

    • Add ice-cold methanol (e.g., 1 mL) containing the internal standard.[1]

    • Homogenize the tissue sample using a bead-based or rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process.

  • Protein Precipitation:

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.[1]

    • Carefully collect the supernatant containing the extracted acylcarnitines.

Solid-Phase Extraction (SPE) Procedure
  • Column Conditioning:

    • Condition the mixed-mode SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Dilute the supernatant from the protein precipitation step with an acidic solution (e.g., water with 1% formic acid) to ensure the analytes are in their cationic form.[10]

    • Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1-2 mL of an acidic wash solution (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences.

    • Follow with a wash of 1-2 mL of methanol to remove any remaining non-polar interferences.

  • Elution:

    • Elute the this compound and other acylcarnitines from the cartridge using 1-2 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the charge on the analyte, releasing it from the strong cation-exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water mixture).[1]

LC-MS/MS Analysis

The reconstituted sample is ready for injection into an LC-MS/MS system for the quantification of this compound. A C18 reversed-phase column is commonly used for the separation of acylcarnitines.[2][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis TissueSample 1. Tissue Sample Collection (Snap-freeze in liquid N2) Homogenization 2. Homogenization (in cold Methanol with IS) TissueSample->Homogenization Centrifugation 3. Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Loading 5. Sample Loading Supernatant->Loading Conditioning 4. SPE Column Conditioning (Methanol, then Water) Conditioning->Loading Washing 6. Washing (Aqueous acid, then Methanol) Loading->Washing Elution 7. Elution (Ammoniated Methanol) Washing->Elution Evaporation 8. Evaporation to Dryness Elution->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution LCMS 10. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the solid-phase extraction of this compound from tissue.

Logical Relationships in SPE

spe_logic cluster_steps SPE Steps Analyte This compound (in supernatant) SPE_Column Mixed-Mode SPE Sorbent (Reversed-Phase & Cation Exchange) Analyte->SPE_Column Binds via Cation Exchange & RP Interferences Interferences (Neutral, Acidic, Non-polar) SPE_Column->Interferences Washed Away Eluate Purified this compound SPE_Column->Eluate Eluted Interferences->SPE_Column Co-retained Loading Loading (Acidic pH) Washing Washing Elution Elution (Basic pH)

References

Application Note: Enhanced Sensitivity in Nonanoylcarnitine Quantification via Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonanoylcarnitine (C9) is a medium-chain acylcarnitine that serves as a biomarker for certain metabolic disorders. Its accurate quantification is crucial for clinical diagnostics and metabolic research. However, the inherent physicochemical properties of this compound can lead to challenges in achieving high sensitivity and robust quantification using mass spectrometry (MS). Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations. This application note details derivatization protocols for this compound to significantly improve its ionization efficiency and, consequently, its sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The primary goals of derivatizing this compound are to improve its electrospray ionization, enhance its retention on reverse-phase chromatographic columns, and enable the separation of isomers.[1] Two effective and commonly employed derivatization methods are butylation and 3-nitrophenylhydrazine (3NPH) derivatization. Butylation, which converts the carboxylic acid group to a butyl ester, is a well-established method for acylcarnitine analysis.[2][3][4] 3NPH derivatization targets the carboxyl group to increase signal intensity and achieve a linear elution profile on a reversed-phase column.[5]

Quantitative Data Summary

Derivatization has been demonstrated to substantially increase the sensitivity of acylcarnitine detection. While specific fold-increase values for this compound are not always explicitly reported, the literature consistently indicates a significant enhancement in signal intensity, particularly for low-abundance species. The following table summarizes the expected quantitative improvements based on established derivatization strategies.

Derivatization MethodAnalyteExpected Improvement in MS SensitivityReference
Butylation AcylcarnitinesIncreased ionization efficiency, enabling robust detection of low-concentration and isomeric species.[1][3][1][3]
3-Nitrophenylhydrazine (3NPH) AcylcarnitinesIncreased signal intensity and a linear elution profile dependent on the carbon chain length.[5][5]
Pentafluorophenacyl trifluoromethanesulfonate AcylcarnitinesEnhanced selectivity and sensitivity with mass spectrometry-specific reagent.[6][6]

Experimental Protocols

Protocol 1: Butylation of this compound

This protocol describes the derivatization of this compound to its butyl ester form, a method widely used for acylcarnitine analysis by LC-MS/MS.[2][3][4]

Materials:

  • Plasma, dried blood spots, or tissue homogenate samples

  • Internal Standard (IS) solution containing a stable isotope-labeled analog of this compound (e.g., d3-nonanoylcarnitine)

  • Methanol (LC-MS grade)

  • n-Butanol (analytical grade)

  • Acetyl chloride (analytical grade)

  • Nitrogen gas supply

  • Heating block or incubator at 60-65°C

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • For plasma samples, use 10 µL.[3][4]

    • Add 200 µL of the internal standard solution in methanol to the sample.[4]

    • Vortex thoroughly to ensure proper mixing and protein precipitation.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet proteins.[4]

    • Transfer the supernatant to a new microcentrifuge tube.

  • Drying:

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at approximately 45°C.[4]

  • Derivatization Reagent Preparation:

    • Prepare the butanolic HCl derivatization reagent by carefully adding acetyl chloride to n-butanol. A common preparation involves mixing 10 µL of acetyl chloride with 90 µL of 1-butanol.[4] This should be prepared fresh daily.

  • Derivatization Reaction:

    • Add 50-100 µL of the freshly prepared butanolic HCl reagent to each dried sample extract.[3][4]

    • Vortex the samples to ensure the dried residue is fully dissolved.

    • Incubate the samples at 60-65°C for 15-20 minutes.[3][4]

  • Final Drying and Reconstitution:

    • After incubation, evaporate the derivatization reagent to dryness under a gentle stream of nitrogen gas at 45°C.[4]

    • Reconstitute the dried derivatized sample in 100-200 µL of the initial mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.[3][4]

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial.

Protocol 2: 3-Nitrophenylhydrazine (3NPH) Derivatization of this compound

This protocol utilizes 3NPH to derivatize the carboxyl group of this compound, which has been shown to increase signal intensity.[5]

Materials:

  • Plasma, whole blood, or tissue homogenate samples

  • Internal Standard (IS) solution containing a stable isotope-labeled analog of this compound

  • Methanol/water (80/20, v/v)

  • 3-Nitrophenylhydrazine (3NPH) solution (0.5 M in 35% acetonitrile)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (1 M in water)

  • Pyridine

  • Lyophilizer or vacuum concentrator

  • Heating block or rocking platform at 30°C

  • LC-MS/MS system with an ESI source

Procedure:

  • Sample Extraction:

    • To 17 µL of whole blood or 8 µL of plasma, add 1 mL of 80/20 methanol/water containing the internal standard.[5]

    • For tissue samples, homogenize approximately 5 mg of frozen tissue in 1 mL of the same extraction solution.[5]

    • Vortex the samples vigorously.

    • Centrifuge at 20,000 x g for 10 minutes at 4°C to remove debris.[5]

    • Transfer the supernatant to a new tube.

  • Derivatization Reaction:

    • To the supernatant, sequentially add:

      • 5 µL of 25 mM 3NPH solution.[5]

      • 2.5 µL of 25 mM EDC solution.[5]

      • 0.4 µL of 0.396% pyridine.[5]

    • Incubate the reaction mixture for 30 minutes at 30°C on a rocking platform.[5]

  • Drying and Reconstitution:

    • Lyophilize the samples or evaporate to dryness in a vacuum concentrator.[5]

    • Reconstitute the dried derivatized sample in 30 µL of water before LC-MS/MS analysis.[5]

    • Inject 15 µL for analysis.[5]

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Blood, Tissue) Add_IS Add Internal Standard & Methanol Sample->Add_IS Vortex_Centrifuge Vortex & Centrifuge Add_IS->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Dry_Down1 Dry Down Supernatant->Dry_Down1 Add_Reagent Add Derivatization Reagent (e.g., Butanolic HCl) Dry_Down1->Add_Reagent Incubate Incubate (e.g., 65°C, 15 min) Add_Reagent->Incubate Dry_Down2 Dry Down Incubate->Dry_Down2 Reconstitute Reconstitute in Mobile Phase Dry_Down2->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Experimental workflow for the derivatization of this compound.

Butylation_Reaction cluster_reactants cluster_products This compound This compound (R-COOH) ButylEster This compound Butyl Ester (R-COOBu) This compound->ButylEster  H+ (from Acetyl Chloride) / Heat   Butanol + n-Butanol Butanol->ButylEster Water + H2O ButylEster->Water

References

Application Note: Quantitative Determination of Nonanoylcarnitine in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nonanoylcarnitine (C9-carnitine) is a medium-chain acylcarnitine that serves as a biomarker for certain metabolic disorders. Acylcarnitines are essential intermediates in the metabolism of fatty acids, facilitating their transport into the mitochondria for beta-oxidation.[1][2] The quantification of specific acylcarnitines, such as this compound, in urine can provide valuable insights into the status of fatty acid metabolism and may be indicative of underlying pathological conditions. Elevated or decreased levels of this compound have been associated with inborn errors of metabolism and other conditions like obesity.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]

Principle

This method employs a stable isotope-labeled internal standard for the accurate quantification of this compound in urine samples. The sample preparation involves a straightforward protein precipitation step, followed by dilution. The separation of this compound from other urinary components is achieved by reverse-phase liquid chromatography. Detection and quantification are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Materials and Reagents

  • This compound standard (MedchemExpress or equivalent)

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the internal standard primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for spiking into samples.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Re-equilibrate at 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: To be optimized based on instrument and specific compound fragmentation. (Precursor ion [M+H]+)

    • Internal Standard: To be optimized based on instrument and specific compound fragmentation. (Precursor ion [M+H]+)

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following table summarizes the typical performance characteristics of a quantitative assay for medium-chain acylcarnitines, which can be used as a reference for the validation of the this compound assay.

ParameterRepresentative Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 2.0 ng/mL
Limit of Quantification (LOQ) 1.5 - 5.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are representative and should be established for each specific laboratory and instrument.

Reference Ranges

The reference ranges for urinary this compound in the healthy population are not well-established and may vary depending on age, diet, and physiological state. Further research is required to define definitive normal and pathological concentration ranges. However, studies have shown that urinary levels of medium-chain acylcarnitines can be altered in metabolic diseases.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the metabolic pathway leading to the formation of this compound. Nonanoic acid, a nine-carbon fatty acid, undergoes activation and subsequent conjugation with carnitine to be transported into the mitochondria for beta-oxidation.

Nonanoylcarnitine_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Nonanoic_Acid Nonanoic Acid (C9) Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Nonanoylcarnitine_Cytosol This compound Nonanoyl_CoA->Nonanoylcarnitine_Cytosol Carnitine Palmitoyltransferase I (CPT1) Carnitine_Cytosol Carnitine Carnitine_Cytosol->Nonanoylcarnitine_Cytosol Nonanoylcarnitine_Mito This compound Nonanoylcarnitine_Cytosol->Nonanoylcarnitine_Mito Carnitine-Acylcarnitine Translocase (CACT) Urine Urine Nonanoylcarnitine_Cytosol->Urine Excretion Nonanoyl_CoA_Mito Nonanoyl-CoA Nonanoylcarnitine_Mito->Nonanoyl_CoA_Mito Carnitine Palmitoyltransferase II (CPT2) Beta_Oxidation Beta-Oxidation Spiral Nonanoyl_CoA_Mito->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA 3_Acetyl_CoA 3 x Acetyl-CoA Beta_Oxidation->3_Acetyl_CoA

Metabolic pathway of this compound formation and transport.
Experimental Workflow

The diagram below outlines the key steps in the quantitative analysis of this compound in urine samples.

Experimental_Workflow Start Urine Sample Collection Centrifugation1 Centrifuge to Remove Particulates Start->Centrifugation1 Spiking Spike with Internal Standard Centrifugation1->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation2 Centrifuge to Pellet Precipitate Protein_Precipitation->Centrifugation2 Supernatant_Transfer Transfer Supernatant to Vial Centrifugation2->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Workflow for the quantitative analysis of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative determination of this compound in human urine. This assay can be a valuable tool for researchers and scientists in the field of metabolomics and drug development, aiding in the investigation of metabolic disorders and the effects of therapeutic interventions on fatty acid metabolism. Proper method validation is crucial before implementation in any research study.

References

Application Notes and Protocols for High-Throughput Screening of Nonanoylcarnitine in Clinical Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine (C9) is a medium-chain acylcarnitine that serves as a crucial intermediate in the metabolism of fatty acids.[1][2] Acylcarnitines are formed when fatty acids are esterified to L-carnitine, a process that facilitates their transport from the cytoplasm into the mitochondrial matrix for β-oxidation and energy production.[2][3][4] The analysis of acylcarnitines, including this compound, in clinical samples is vital for the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects.[5] Furthermore, alterations in acylcarnitine profiles have been implicated in various other conditions, including metabolic syndrome, cardiovascular diseases, and neurological disorders.[6][7][8]

High-throughput screening (HTS) methodologies are essential for analyzing large numbers of clinical samples in a time- and cost-effective manner.[9][10][11] In the context of this compound analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity, specificity, and amenability to automation.[1][6][12] This document provides detailed application notes and protocols for the high-throughput screening of this compound in various clinical samples.

Clinical Significance

The quantification of this compound is primarily used in the diagnosis of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inherited metabolic disorder. Elevated levels of octanoylcarnitine (C8) are the primary marker for MCADD, but other medium-chain acylcarnitines, including this compound, can also be elevated. Analysis of the complete acylcarnitine profile is crucial for accurate diagnosis and for monitoring treatment efficacy.

Data Presentation

The following tables summarize key quantitative data relevant to the analysis of this compound in clinical samples.

Table 1: Typical Instrumentation and Parameters for LC-MS/MS Analysis of this compound

ParameterSpecification
Liquid Chromatography
SystemUHPLC or HPLC system[13][14]
ColumnC18 Reverse-Phase (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm)[1] or HILIC (e.g., Atlantis HILIC silica, 50 x 2.0 mm)[12]
Mobile Phase A0.1% Formic acid and 2.5 mM Ammonium acetate in Water[1]
Mobile Phase B0.1% Formic acid and 2.5 mM Ammonium acetate in Acetonitrile[1]
Flow Rate0.4 - 0.5 mL/min[1][12]
Injection Volume10 µL[12][13]
Column Temperature50°C[1]
Mass Spectrometry
SystemTriple Quadrupole Mass Spectrometer[14]
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Ion Spray Voltage5500 V[1]
Heater Temperature600°C[1]
MRM Transition (Precursor > Product)Specific m/z for butylated this compound and its internal standard
Internal StandardDeuterated this compound (d3-C8-carnitine can be used as a close proxy if d-C9 is unavailable)[1]

Table 2: Sample Preparation and Handling

Sample TypePreferred VolumeMinimum VolumeProcessing InstructionsStorage Stability
Whole Blood1.0 mL0.5 mLCollect in Sodium or Lithium Heparin tubes. Plasma is the preferred matrix.[5]Room Temp: 5 days, Refrigerated: 5 days, Frozen (-20°C): 1 month[5]
Plasma/Serum1.0 mL0.5 mLCentrifuge whole blood to separate plasma. Avoid gross hemolysis.[5]Frozen (-20°C) for long-term storage.[5]
Dried Blood Spots (DBS)3 full spots1 spotAir dry spots thoroughly before analysis.[5]Room temperature for shipment.[5] Long-term storage in low humidity.
Urine1.0 mL0.5 mLCollect mid-stream urine. Centrifuge to remove particulates.Frozen (-20°C) for long-term storage.

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Plasma/Serum

This protocol describes the extraction of acylcarnitines from plasma or serum and their derivatization to butyl esters for LC-MS/MS analysis.[1][6]

Materials:

  • Plasma or serum samples

  • Methanol (LC-MS grade)

  • Internal Standard (IS) solution (containing deuterated acylcarnitines in methanol)

  • 3N Butanolic HCl (prepared by bubbling HCl gas through n-butanol or careful addition of acetyl chloride to n-butanol)

  • Nitrogen gas evaporator

  • Centrifuge

  • Vortex mixer

  • Heating block

Procedure:

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 10 µL of plasma or serum.[13]

  • Protein Precipitation and Extraction: Add 200 µL of methanol containing the internal standard solution. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization: Add 50 µL of 3N butanolic HCl to the dried residue. Cap the tube tightly and heat at 65°C for 20 minutes.

  • Final Evaporation: Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Dried Blood Spots (DBS)

This protocol outlines the procedure for extracting acylcarnitines from dried blood spots.[14]

Materials:

  • Dried blood spot cards

  • 3.2 mm hole puncher

  • 96-well microplate

  • Methanol containing internal standards

  • Plate shaker

  • Centrifuge with plate rotor

Procedure:

  • DBS Punching: Punch a 3.2 mm disk from the dried blood spot into a well of a 96-well microplate.[14]

  • Extraction: To each well containing a DBS disk, add 100 µL of methanol containing the internal standard solution.

  • Incubation: Seal the plate and shake on a plate shaker for 30 minutes at room temperature.

  • Elution: Transfer the methanol extract to a new 96-well plate.

  • Evaporation, Derivatization, and Reconstitution: Follow steps 5-8 from Protocol 1.

Visualizations

Signaling Pathway: Role of this compound in Fatty Acid Metabolism

FattyAcidMetabolism cluster_cytoplasm Cytoplasm cluster_membrane Mitochondrial Membranes cluster_mitochondrion Mitochondrial Matrix Cytoplasm Cytoplasm Mitochondrion Mitochondrial Matrix FattyAcid Nonanoic Acid (Fatty Acid) AcylCoA Nonanoyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 This compound This compound CPT1->this compound Forms CACT CACT This compound->CACT Translocates across inner membrane AcylCoA_mito Nonanoyl-CoA CACT->AcylCoA_mito Carnitine_mito L-Carnitine CACT->Carnitine_mito CPT2 CPT2 AcylCoA_mito->CPT2 BetaOxidation β-Oxidation AcylCoA_mito->BetaOxidation Carnitine_mito->CPT2 Energy Energy (ATP) BetaOxidation->Energy

Caption: Fatty acid metabolism and the role of this compound.

Experimental Workflow: High-Throughput Screening of this compound

HTS_Workflow start Clinical Sample (Plasma, Serum, DBS) extraction Sample Preparation (Protein Precipitation/Extraction) start->extraction derivatization Derivatization (Butylation) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq data_proc Data Processing (Quantification vs. IS) data_acq->data_proc report Reporting of Results data_proc->report

Caption: High-throughput screening workflow for this compound.

References

Application of Nonanoylcarnitine (C9) Profiling in Newborn Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening (NBS) for inborn errors of metabolism (IEMs) is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe morbidity, mortality, and developmental disabilities. Acylcarnitine profiling by tandem mass spectrometry (MS/MS) is a cornerstone of modern NBS, enabling the simultaneous detection of dozens of metabolic disorders from a single dried blood spot (DBS). Nonanoylcarnitine (C9), a medium-chain acylcarnitine, is one of the many acylcarnitines measured in these profiles. While not typically a primary marker for a specific disorder, its elevation can be an indicator of underlying metabolic dysfunction, particularly related to fatty acid oxidation.

These application notes provide a comprehensive overview of the role of C9 profiling in newborn screening, including its clinical significance, detailed analytical protocols, and guidance for the interpretation of results.

Clinical Significance of this compound (C9)

This compound is an ester of carnitine and nonanoic acid, a nine-carbon fatty acid. In human metabolism, C9-carnitine is primarily derived from the breakdown of odd-chain fatty acids. While even-chain fatty acids are more common, odd-chain fatty acids are present in the diet and can also be synthesized endogenously.

An isolated elevation of C9 acylcarnitine is an uncommon finding in newborn screening. When observed, it may warrant further investigation to rule out certain metabolic conditions. The differential diagnosis for elevated C9 can include:

  • Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD): While the primary markers for MCADD are octanoylcarnitine (C8) and decanoylcarnitine (C10), minor elevations of other medium-chain acylcarnitines, including C9, may be observed.

  • Glutaric Acidemia Type II (GA-II): Also known as multiple acyl-CoA dehydrogenase deficiency (MADD), this disorder can present with a broad spectrum of elevated acylcarnitines, which may include C9.

  • Other Fatty Acid Oxidation (FAO) Disorders: Defects in other enzymes involved in the beta-oxidation of fatty acids could potentially lead to an accumulation of C9-CoA and subsequently C9-carnitine.

  • Benign Dietary Influences: The composition of an infant's diet, including maternal milk or formula, can influence the acylcarnitine profile.

It is important to note that an isolated, mild elevation of C9 may be of no clinical significance. Interpretation should always be done in the context of the complete acylcarnitine profile and other relevant clinical information.

Data Presentation: Acylcarnitine Reference Ranges

Establishing robust reference ranges is crucial for the accurate interpretation of newborn screening results. The following table summarizes reference range data for selected acylcarnitines, including this compound (C9), from a study of healthy newborns in Oman. It is important for each laboratory to establish its own population-specific reference intervals.

AnalyteNMean (µmol/L)SD (µmol/L)1st Percentile (µmol/L)99th Percentile (µmol/L)
C8 (Octanoylcarnitine) 13020.080.040.030.25
C9 (this compound) -----
C10 (Decanoylcarnitine) 13020.100.060.040.35

Data for C9 was not specifically reported in the cited study, highlighting the need for more research and data collection on this particular acylcarnitine.

Experimental Protocols

Protocol 1: Quantification of this compound from Dried Blood Spots by Tandem Mass Spectrometry

This protocol describes a method for the quantitative analysis of this compound and other acylcarnitines from dried blood spots using flow injection analysis-tandem mass spectrometry (FIA-MS/MS).

1. Materials and Reagents

  • Dried blood spot (DBS) punches (3 mm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • n-Butanol with 3N HCl

  • Internal Standard Solution: Methanolic solution containing deuterated acylcarnitine standards, including this compound-d3 (C9-d3).

  • 96-well microtiter plates

  • Plate shaker

  • Nitrogen evaporator

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2. Sample Preparation (Butylation Method)

  • Punch a 3 mm disc from the dried blood spot into a well of a 96-well microtiter plate.

  • Add 100 µL of the methanolic internal standard solution to each well.

  • Seal the plate and agitate on a plate shaker for 30 minutes at room temperature.

  • Evaporate the methanol to dryness under a stream of nitrogen at 40°C.

  • Add 50 µL of 3N HCl in n-butanol to each well.

  • Seal the plate and incubate at 65°C for 20 minutes to form butyl esters.

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 80% acetonitrile in water).

  • The plate is now ready for injection into the MS/MS system.

3. Tandem Mass Spectrometry Analysis

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound (C9): Precursor ion (m/z) 358.3 → Product ion (m/z) 85.1

    • This compound-d3 (C9-d3): Precursor ion (m/z) 361.3 → Product ion (m/z) 85.1

  • Collision Energy and other MS parameters: Optimize for the specific instrument being used.

4. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (C9) to its corresponding internal standard (C9-d3). The concentration is then determined by comparing this ratio to a calibration curve prepared with known concentrations of C9.

Visualizations

Metabolic Pathway of Odd-Chain Fatty Acid Oxidation

OddChainFattyAcidOxidation cluster_cytosol Cytosol OddChainFA Odd-Chain Fatty Acid (e.g., Nonanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase OddChainFA->AcylCoA_Synthetase ATP, CoA NonanoylCoA Nonanoyl-CoA AcylCoA_Synthetase->NonanoylCoA BetaOxidation β-Oxidation Cycles NonanoylCoA->BetaOxidation To Mitochondria CPT1 CPT I NonanoylCoA->CPT1 AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA n cycles PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA Final cycle This compound This compound (C9) CPT1->this compound -CoA Mitochondria Mitochondrial Matrix Cytosol Cytosol Carnitine Carnitine Carnitine->CPT1

Caption: Metabolism of odd-chain fatty acids leading to this compound.

Experimental Workflow for C9 Profiling

C9_Profiling_Workflow DBS Dried Blood Spot Collection Punch 3mm Punch DBS->Punch Extraction Extraction with Internal Standards Punch->Extraction Derivatization Butylation (Derivatization) Extraction->Derivatization MSMS Tandem Mass Spectrometry (MS/MS) Derivatization->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis Result C9 Concentration Report DataAnalysis->Result

Caption: Experimental workflow for this compound (C9) analysis.

Logical Relationship for an Elevated C9 Result

Elevated_C9_FollowUp NBS Newborn Screen: Elevated C9 ReviewProfile Review Full Acylcarnitine Profile NBS->ReviewProfile IsolatedC9 Isolated C9 Elevation? ReviewProfile->IsolatedC9 OtherMarkers Other Markers Elevated? (e.g., C8, C10, etc.) IsolatedC9->OtherMarkers No RepeatScreen Repeat Newborn Screen IsolatedC9->RepeatScreen Yes OtherMarkers->RepeatScreen No DisorderSuspected Specific Disorder Suspected (e.g., MCADD) OtherMarkers->DisorderSuspected Yes ClinicalEval Clinical Evaluation & Urine Organic Acids RepeatScreen->ClinicalEval Persistent Elevation Normal Normal RepeatScreen->Normal Normalized FurtherTesting Further Confirmatory Testing (e.g., Genetic) ClinicalEval->FurtherTesting DisorderSuspected->FurtherTesting

Caption: Follow-up algorithm for an elevated C9 newborn screen result.

Conclusion

The profiling of this compound (C9) in newborn screening serves as a potential, albeit infrequent, indicator of underlying metabolic disorders, primarily those affecting fatty acid oxidation. While not a primary marker for a specific condition, its presence at elevated levels should prompt a thorough review of the entire acylcarnitine profile and may necessitate further diagnostic evaluation. The provided protocols and workflows offer a framework for the accurate and reliable quantification of C9, contributing to the comprehensive metabolic assessment of newborns. Further research is warranted to establish definitive cutoff values and to fully elucidate the clinical spectrum associated with elevated C9 levels.

Measuring Nonanoylcarnitine in Dried Blood Spot Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine (C9-carnitine) is a medium-chain acylcarnitine that serves as a biomarker for certain inborn errors of metabolism, particularly those related to fatty acid oxidation.[1][2] Acylcarnitines are esters of carnitine and fatty acids, essential for the transport of long-chain fatty acids into the mitochondria for energy production via β-oxidation. The analysis of acylcarnitine profiles in dried blood spots (DBS) is a widely adopted method in newborn screening programs to detect these metabolic disorders at an early, presymptomatic stage.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of this compound in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Context of this compound

This compound is an intermediate in the mitochondrial β-oxidation of fatty acids. Specifically, it is formed from nonanoyl-CoA, the coenzyme A derivative of nonanoic acid (a nine-carbon fatty acid). The conversion of acyl-CoAs to acylcarnitines is facilitated by carnitine acyltransferases, allowing their transport across the mitochondrial membrane. Elevated levels of this compound and other medium-chain acylcarnitines in blood can indicate a blockage in the β-oxidation pathway, such as in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

Fatty_Acid_Beta_Oxidation cluster_Mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acid (e.g., Nonanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA (Nonanoyl-CoA) Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT I Fatty_Acyl_CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine (this compound) CPT1->Acylcarnitine Mitochondrial_Matrix Mitochondrial Matrix Acylcarnitine->Mitochondrial_Matrix CAT Inner_Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Inner_Fatty_Acyl_CoA->Beta_Oxidation CPT2 CPT II CPT2->Inner_Fatty_Acyl_CoA

Fatty Acid Beta-Oxidation Pathway

Experimental Workflow

The overall workflow for the analysis of this compound from DBS samples involves sample preparation, extraction, LC-MS/MS analysis, and data processing.

DBS_Workflow Start DBS Sample Receipt Punching Punching of 3.2 mm Disc Start->Punching Extraction Extraction with Internal Standard in Methanol Punching->Extraction Derivatization Optional: Butylation (for improved sensitivity) Extraction->Derivatization Drying Drying under Nitrogen Derivatization->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing End Result Reporting Data_Processing->End

Experimental Workflow for this compound Analysis

Quantitative Data

The following tables summarize the performance characteristics and reference ranges for the analysis of this compound in dried blood spots. Data for this compound (C9) may be part of a larger panel of acylcarnitines, and performance can be considered representative.

Table 1: Analytical Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)> 0.99[6]
Limit of Detection (LOD)0.002 - 0.063 µM[6]
Limit of Quantification (LOQ)0.004 - 0.357 µM[6]
Precision (CV%)< 15%[3]
Accuracy/Recovery85 - 115%[6]

Table 2: Reference Ranges for this compound (C9) in Newborn DBS

Population1st Percentile (µM)99th Percentile (µM)Reference
Omani Newborns0.030.25[7][8]
South Indian Children (0-1 month)0.020.21[4]

Experimental Protocols

Materials and Reagents
  • Dried blood spot collection cards (e.g., Whatman 903)

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., D3-nonanoylcarnitine)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Butanolic HCl (optional, for derivatization)

  • 96-well microplates

  • DBS puncher (3.2 mm)

  • Microplate shaker

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation
  • From a dried blood spot card, punch a 3.2 mm disc into a well of a 96-well microplate.

  • To each well, add 100 µL of extraction solution (methanol containing the isotopically labeled internal standard at a known concentration).

  • Seal the plate and shake for 30 minutes at room temperature.

  • Centrifuge the plate to pellet any debris.

  • Transfer the supernatant to a new 96-well plate.

Optional Derivatization (Butylation)

For enhanced sensitivity, derivatization to butyl esters can be performed.

  • Dry the supernatant under a stream of nitrogen at 40-50°C.

  • Add 50 µL of 3N butanolic HCl to each well.

  • Seal the plate and incubate at 65°C for 20 minutes.

  • Dry the samples again under nitrogen.

Sample Analysis by LC-MS/MS
  • Reconstitute the dried extract (either derivatized or non-derivatized) in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

  • Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

LC Conditions (Example)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other acylcarnitines.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z) for this compound: 302.2

  • Product Ion (m/z) for this compound: 85.1

  • Precursor Ion (m/z) for D3-Nonanoylcarnitine: 305.2

  • Product Ion (m/z) for D3-Nonanoylcarnitine: 85.1

  • Collision Energy and other parameters: Optimize for the specific instrument.

Data Analysis and Quantification
  • Integrate the peak areas for this compound and its internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of this compound in the DBS samples by interpolating their peak area ratios from the calibration curve.

  • The final concentration is typically reported in µmol/L of blood.

Conclusion

The measurement of this compound in dried blood spots by LC-MS/MS is a robust and reliable method for the screening and diagnosis of inborn errors of fatty acid metabolism. The protocol outlined in this application note provides a framework for establishing this assay in a research or clinical laboratory. Adherence to proper validation procedures is crucial to ensure the accuracy and precision of the results. This analytical approach is a valuable tool for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

References

Application Notes and Protocols for In Vitro Models of Nonanoylcarnitine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and nonanoic acid, a nine-carbon fatty acid. The primary function of acylcarnitines is to facilitate the transport of fatty acids from the cytoplasm into the mitochondrial matrix for subsequent beta-oxidation, the process by which fatty acids are broken down to produce energy in the form of ATP.[1][2][3] The study of this compound metabolism is critical for understanding various metabolic disorders, including inborn errors of fatty acid oxidation (FAO), and for the development of therapeutic interventions. This document provides detailed application notes and protocols for utilizing in vitro models to investigate the metabolism of this compound.

Recommended In Vitro Models

The choice of an appropriate in vitro model is paramount for obtaining physiologically relevant data. The following table summarizes commonly used models for studying fatty acid and acylcarnitine metabolism.

In Vitro Model Description Advantages Disadvantages Key Applications for this compound Metabolism Reference
Primary Human Myotubes Differentiated satellite cells isolated from human muscle biopsies.Reflects the in vivo metabolic phenotype of the donor; genetically relevant.Limited lifespan; high variability between donors; technically demanding to culture.Studying the impact of genetic background on FAO; investigating exercise- or diet-induced changes in acylcarnitine profiles.[4]
Patient-Derived Fibroblasts Skin fibroblasts cultured from individuals with known FAO disorders (e.g., MCAD deficiency).Direct model for studying the pathophysiology of specific genetic defects in FAO.May not fully represent the metabolic characteristics of highly metabolic tissues like muscle or liver.Diagnosing FAO disorders; screening for therapeutic compounds that rescue metabolic defects.[5][6]
Hepatocellular Carcinoma (HCC) Cell Lines (e.g., HepG2, NHRI-1-E4, NHRI-8-B4) Immortalized cell lines derived from liver cancer.Easy to culture and manipulate; highly proliferative; some lines exhibit high levels of lipid metabolism.May have altered metabolic pathways due to their cancerous origin.Investigating the role of FAO in cancer metabolism; studying drug-induced hepatotoxicity related to FAO inhibition.[7]
Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Immortalized cell lines derived from breast tumors.Well-characterized; widely available; suitable for high-throughput screening.Metabolic phenotype may not be representative of normal breast tissue.Elucidating the effects of compounds like resveratrol on acylcarnitine metabolism in cancer.[8]
Isolated Mitochondria Mitochondria purified from tissues (e.g., liver, muscle) or cultured cells.Allows for the direct study of mitochondrial processes like FAO and the carnitine shuttle, free from cytosolic influences.Lacks the context of the whole cell; isolation procedure can affect mitochondrial integrity and function.Characterizing the kinetics of carnitine palmitoyltransferases (CPT1 and CPT2); assessing the direct effects of compounds on mitochondrial respiration.[9]
Subcellular Fractions (Microsomes, Peroxisomes) Purified fractions of other cellular organelles.Enables the study of organelle-specific metabolic pathways.Preparation can be complex; potential for cross-contamination between fractions.Investigating the contribution of different organelles to overall cellular carnitine palmitoyltransferase activity.[10][11][12][13][14]

Signaling Pathways and Experimental Workflow

The metabolism of this compound is intricately linked to the fatty acid beta-oxidation pathway. An overview of this pathway and a general experimental workflow for studying this compound metabolism in vitro are depicted below.

FattyAcidOxidation cluster_0 Mitochondrial Membranes NonanoicAcid Nonanoic Acid (Cytosol) AcylCoA_Synthetase Acyl-CoA Synthetase NonanoicAcid->AcylCoA_Synthetase NonanoylCoA Nonanoyl-CoA AcylCoA_Synthetase->NonanoylCoA CPT1 CPT1 NonanoylCoA->CPT1 Nonanoylcarnitine_cyto This compound (Cytosol) CPT1->Nonanoylcarnitine_cyto CACT CACT Nonanoylcarnitine_cyto->CACT Nonanoylcarnitine_mito This compound (Mitochondria) CACT->Nonanoylcarnitine_mito CPT2 CPT2 Nonanoylcarnitine_mito->CPT2 NonanoylCoA_mito Nonanoyl-CoA (Mitochondria) CPT2->NonanoylCoA_mito BetaOxidation Beta-Oxidation Spiral NonanoylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ExperimentalWorkflow CellCulture 1. In Vitro Model Selection (e.g., Primary Myotubes, Fibroblasts) Treatment 2. Treatment (e.g., Nonanoic Acid, FAO Inhibitors) CellCulture->Treatment SampleCollection 3. Sample Collection (Cells and Culture Medium) Treatment->SampleCollection MetaboliteExtraction 4. Metabolite Extraction SampleCollection->MetaboliteExtraction FAOAssay 6. Fatty Acid Oxidation Assay (e.g., Radiolabeled Substrate) SampleCollection->FAOAssay EnzymeAssay 7. Enzyme Activity Assays (CPT1, CPT2) SampleCollection->EnzymeAssay GeneExpression 8. Gene/Protein Expression (qPCR, Western Blot) SampleCollection->GeneExpression LCMS 5. Acylcarnitine Profiling (LC-MS/MS) MetaboliteExtraction->LCMS DataAnalysis 9. Data Analysis and Interpretation LCMS->DataAnalysis FAOAssay->DataAnalysis EnzymeAssay->DataAnalysis GeneExpression->DataAnalysis

References

Animal Models for Investigating the Role of Nonanoylcarnitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine (C9-carnitine) is a medium-chain acylcarnitine that serves as a crucial intermediate in the mitochondrial beta-oxidation of fatty acids.[1] Acylcarnitines are formed when fatty acids are esterified to L-carnitine, a process that facilitates their transport across the inner mitochondrial membrane for energy production.[1] Under normal physiological conditions, this compound is present at low levels. However, its accumulation in tissues and circulation is a key biomarker for certain inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3] Investigating the role of this compound is critical for understanding the pathophysiology of these disorders and for developing novel therapeutic strategies. This document provides detailed application notes and experimental protocols for utilizing animal models to study the function and dysfunction associated with this compound.

Application Notes

Animal Models for Studying Endogenous this compound Accumulation

The primary and most relevant animal model for studying the effects of elevated endogenous this compound is the MCAD knockout (Acadm-/-) mouse .[2][3]

  • Model Description: These mice have a targeted disruption of the Acadm gene, which encodes the MCAD enzyme. This genetic defect mimics the human condition of MCAD deficiency, the most common inherited disorder of mitochondrial fatty acid beta-oxidation.[2][3]

  • Key Phenotypes: Acadm-/- mice exhibit many of the same characteristics as human MCAD-deficient patients, including:

    • Organic aciduria, with elevated levels of medium-chain dicarboxylic acids.

    • Accumulation of medium-chain acylcarnitines, including octanoylcarnitine (C8) and this compound (C9), in plasma and tissues.

    • Fasting intolerance, leading to hypoketotic hypoglycemia.

    • Cold intolerance.[3]

    • Fatty liver (hepatic steatosis).[3]

  • Research Applications: The Acadm-/- mouse model is invaluable for:

    • Investigating the long-term pathological consequences of elevated this compound and other medium-chain acylcarnitines.

    • Studying the mechanisms of cellular toxicity induced by acylcarnitine accumulation.

    • Evaluating therapeutic interventions aimed at reducing acylcarnitine levels or mitigating their downstream effects (e.g., dietary modifications, carnitine supplementation, or novel pharmacological agents).

    • Serving as a platform for biomarker discovery and validation.

Investigating the Exogenous Role of this compound

While the Acadm-/- model is excellent for studying the consequences of endogenous accumulation, understanding the direct physiological and pathological roles of this compound requires its exogenous administration to animal models.

  • Potential Animal Models:

    • Wild-type mice (e.g., C57BL/6): Administration to healthy mice can help elucidate the baseline physiological responses and potential toxicity of elevated this compound levels, independent of an underlying metabolic defect.

    • Models of Metabolic Stress: Using models of diet-induced obesity, insulin resistance, or cardiac hypertrophy can help determine if this compound exacerbates these conditions.[4][5][6] Acylcarnitine accumulation has been implicated in the development of insulin resistance by interfering with insulin signaling pathways.[7]

  • Hypothesized Research Applications:

    • Mitochondrial Function: Assessing the impact of this compound on mitochondrial respiration, membrane potential, and reactive oxygen species (ROS) production.[8]

    • Inflammatory Signaling: Investigating whether this compound can activate pro-inflammatory pathways, as has been suggested for other acylcarnitines.[9]

    • Insulin Sensitivity: Determining the effect of this compound on glucose tolerance and insulin signaling in peripheral tissues like skeletal muscle, liver, and adipose tissue.[4][10]

    • Cardiac Function: Evaluating the potential for this compound to induce or worsen cardiac hypertrophy, a condition linked to impaired fatty acid oxidation.[6][11][12]

Data Presentation

Table 1: Key Characteristics of the MCAD Knockout (Acadm-/-) Mouse Model

CharacteristicDescriptionReference
Genetic Defect Targeted disruption of the Acadm gene[2][3]
Primary Biochemical Abnormality Impaired beta-oxidation of medium-chain fatty acids[2][3]
Key Accumulated Metabolites Octanoylcarnitine (C8), this compound (C9), Hexanoylglycine[2][3]
Clinical Phenotypes Fasting intolerance, hypoketotic hypoglycemia, cold intolerance, fatty liver[3]
Research Utility Model for MCAD deficiency, studying effects of acylcarnitine accumulation[2][3]

Table 2: Example of Acylcarnitine Profile in Plasma of Fasted Wild-type vs. Acadm-/- Mice (Hypothetical Data Based on Literature)

AcylcarnitineWild-type (nmol/L)Acadm-/- (nmol/L)Fold Change
Acetylcarnitine (C2)15,000 ± 2,50012,000 ± 3,000↓ 1.25
Propionylcarnitine (C3)500 ± 100450 ± 120↓ 1.11
Butyrylcarnitine (C4)200 ± 50400 ± 80↑ 2.0
Hexanoylcarnitine (C6)80 ± 201,500 ± 300↑ 18.75
Octanoylcarnitine (C8)50 ± 155,000 ± 800↑ 100
This compound (C9) < 20 800 ± 150 ↑ >40
Decanoylcarnitine (C10)60 ± 203,000 ± 500↑ 50
Palmitoylcarnitine (C16)250 ± 60150 ± 40↓ 1.67

Note: Values are illustrative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Generation and Maintenance of Acadm-/- Mice
  • Animal Source: Acadm-/- mice (B6;129P2-Acadmtm1Uab/Mmmh) can be obtained from repositories such as the Mutant Mouse Resource & Research Center (MMRRC).[13]

  • Genotyping:

    • Extract genomic DNA from tail clips or ear punches using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

    • Perform PCR using primers specific for the wild-type and mutant alleles.

    • Analyze PCR products by agarose gel electrophoresis.[13]

  • Husbandry:

    • House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Provide standard chow and water ad libitum.

    • Crucially, avoid prolonged fasting , as it can be lethal to Acadm-/- mice.

Protocol 2: Fasting and Cold Challenge in Acadm-/- Mice

This protocol is designed to induce the metabolic phenotype and should be performed with careful monitoring.

  • Animals: Use 8-10 week old male and female Acadm-/- mice and wild-type littermate controls.

  • Fasting Challenge:

    • House mice individually.

    • Remove food for a period of 18-24 hours.[3] Water should be available at all times.

    • Monitor animals frequently for signs of distress (lethargy, hypothermia).

  • Cold Challenge:

    • After an 18-hour fast, transfer mice to a cold environment (4°C).[3]

    • Monitor core body temperature rectally every 30-60 minutes.

    • Animals that become severely hypothermic should be removed from the cold and provided with a heat source and food.

  • Sample Collection: At the end of the challenge, collect blood and tissues for analysis.

Protocol 3: Quantification of this compound and Other Acylcarnitines in Mouse Plasma by LC-MS/MS

This protocol is adapted from established methods for acylcarnitine analysis.[14][15][16][17]

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 10 µL of mouse plasma.

    • Add 5 µL of an internal standard mix containing deuterated acylcarnitines (e.g., d3-acetylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) in methanol.

    • Add 100 µL of ice-cold methanol to precipitate proteins.[17]

    • Vortex for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[17]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.[17]

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 50 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 20 minutes. This step converts acylcarnitines to their butyl esters, which improves chromatographic separation and ionization efficiency.

    • Evaporate the butanolic-HCl to dryness under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

    • Inject 5-10 µL onto a C18 or HILIC column.[14]

    • Perform chromatographic separation using a gradient of water and acetonitrile containing 0.1% formic acid.

    • Detect acylcarnitine species using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • The precursor ion for all butylated acylcarnitines is the [M]+ ion, and a common product ion is m/z 85, corresponding to the carnitine backbone fragment.[15]

    • Quantify this compound and other species by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Fatty Acyl-CoA->Acylcarnitine CPT1 Fatty Acyl-CoA_mito Fatty Acyl-CoA Acylcarnitine->Fatty Acyl-CoA_mito CACT / CPT2 Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation ACADs (e.g., MCAD) Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial fatty acid beta-oxidation pathway.

MCAD_Deficiency_Pathway Medium-Chain Fatty Acyl-CoA Medium-Chain Fatty Acyl-CoA MCAD_enzyme MCAD Enzyme Medium-Chain Fatty Acyl-CoA->MCAD_enzyme Accumulation Accumulation of Medium-Chain Acyl-CoAs Medium-Chain Fatty Acyl-CoA->Accumulation Beta-Oxidation_Product 2,3-enoyl-CoA MCAD_enzyme->Beta-Oxidation_Product Block MCAD Deficiency (Genetic Mutation) Block->MCAD_enzyme This compound This compound (and other MC-Acylcarnitines) Accumulation->this compound Carnitine Acyltransferases Pathology Cellular Dysfunction (e.g., Hypoglycemia, Fatty Liver) This compound->Pathology

Caption: Pathophysiology of MCAD deficiency.

Experimental_Workflow cluster_animal_model Animal Model Phase cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Model Acadm-/- Mouse vs. Wild-type Control Challenge Metabolic Challenge (e.g., Fasting, Cold Exposure) Model->Challenge Sampling Sample Collection (Plasma, Tissues) Challenge->Sampling Extraction Metabolite Extraction & Derivatization Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of This compound LCMS->Quantification Data Data Analysis & Statistical Comparison Quantification->Data Conclusion Biological Interpretation (Role in Pathophysiology) Data->Conclusion

Caption: Workflow for studying this compound.

References

Application Notes and Protocols: Nonanoylcarnitine as a Therapeutic Monitoring Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine (C9), a medium-chain acylcarnitine, is emerging as a significant biomarker for monitoring therapeutic interventions in various metabolic disorders. Acylcarnitines are essential intermediates in mitochondrial fatty acid β-oxidation, facilitating the transport of fatty acids across the inner mitochondrial membrane for energy production. Aberrations in the levels of specific acylcarnitines, such as this compound, can serve as sensitive indicators of metabolic dysregulation. These application notes provide a comprehensive overview of the role of this compound as a therapeutic monitoring biomarker, with a focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and psoriasis. Detailed protocols for the quantification of this compound in biological matrices are also presented.

Pathophysiological Relevance of this compound

This compound is an ester of carnitine and nonanoic acid. Its primary physiological role is linked to the mitochondrial fatty acid β-oxidation pathway. A deficiency in enzymes involved in this pathway can lead to an accumulation of specific acylcarnitines.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: MCAD deficiency is an autosomal recessive inherited disorder that impairs the body's ability to break down medium-chain fatty acids. This leads to an accumulation of medium-chain acyl-CoAs, which are subsequently esterified to carnitine, resulting in elevated levels of medium-chain acylcarnitines, including octanoylcarnitine (C8) and this compound (C9), in blood and urine. Monitoring the levels of these acylcarnitines is crucial for diagnosing and managing MCAD deficiency, as well as for assessing the efficacy of dietary therapies aimed at preventing metabolic crises.

Psoriasis: Recent metabolomic studies have revealed alterations in the acylcarnitine profile of individuals with psoriasis, a chronic inflammatory skin disease. Lower concentrations of several acylcarnitines, including this compound, have been observed in the serum of psoriasis patients compared to healthy controls.[1] This suggests a potential link between altered fatty acid metabolism and the pathogenesis of psoriasis. Monitoring this compound levels could offer insights into the metabolic response to psoriasis treatments.

Quantitative Data Summary

The following tables summarize the reported concentrations of medium-chain acylcarnitines in healthy individuals and patients with MCAD deficiency and psoriasis. Due to the limited availability of specific quantitative data for this compound, data for octanoylcarnitine (C8), a closely related and well-studied medium-chain acylcarnitine, is included as a proxy for MCAD deficiency.

Table 1: Plasma/Blood Concentrations of Medium-Chain Acylcarnitines in Healthy Individuals and MCAD Deficiency Patients

AnalyteConditionMatrixConcentration (µmol/L)Reference
Octanoylcarnitine (C8)Healthy NewbornsDried Blood Spot< 0.22[2][3]
Octanoylcarnitine (C8)MCAD Deficiency (Newborns, <3 days)Dried Blood Spot3.1 - 28.3 (Median: 8.4)[2][3]
Octanoylcarnitine (C8)MCAD Deficiency (Older Patients, 8 days - 7 years)Dried Blood Spot0.33 - 4.4 (Median: 1.57)[2][3]

Table 2: Serum Concentrations of this compound in Healthy Individuals and Psoriasis Patients

AnalyteConditionMatrixObservationReference
This compound (C9)Healthy ControlsSerumHigher Concentration[1]
This compound (C9)Psoriasis PatientsSerumLower Concentration[1]

Note: Specific quantitative values for this compound in psoriasis were not provided in the cited literature; however, the study reported a statistically significant decrease compared to healthy controls.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol describes a general method for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., D3-octanoylcarnitine or a custom synthesized D-labeled this compound)

  • Plasma/serum samples

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma/serum samples on ice.

  • To 50 µL of plasma/serum in a microcentrifuge tube, add 150 µL of cold ACN containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
This compound (C9)Precursor Ion (m/z): 316.2 -> Product Ion (m/z): 85.1
Internal Standard (e.g., D3-Octanoylcarnitine)Precursor Ion (m/z): 305.2 -> Product Ion (m/z): 85.1
Dwell Time50 ms
Collision EnergyOptimized for the specific instrument
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

4. Data Analysis and Quantification:

  • Generate a calibration curve using the this compound analytical standard at concentrations ranging from 0.01 to 10 µmol/L.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of this compound in the samples by interpolating from the calibration curve.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_mito Mitochondrion cluster_mcad MCAD Deficiency Fatty_Acid Fatty Acid (e.g., Nonanoic Acid) Acyl_CoA Nonanoyl-CoA Acylcarnitine This compound Acyl_CoA->Acylcarnitine CPT1 Acylcarnitine->Mitochondrial_Matrix CAT Acyl_CoA_Matrix Nonanoyl-CoA Beta_Oxidation β-Oxidation Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Accumulation Accumulation of Medium-Chain Acyl-CoAs Beta_Oxidation->Accumulation MCAD enzyme deficiency TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy Acyl_CoA_Matrix->Beta_Oxidation TDM_Workflow Patient_Sample Patient Sample (Plasma/Serum) Sample_Prep Sample Preparation (Protein Precipitation) LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Quantification Data Quantification LC_MS_Analysis->Data_Quantification Concentration_Determination This compound Concentration Data_Quantification->Concentration_Determination Clinical_Evaluation Clinical Evaluation Concentration_Determination->Clinical_Evaluation Therapeutic_Decision Therapeutic Decision Clinical_Evaluation->Therapeutic_Decision Dose_Adjustment Dose Adjustment/ Dietary Modification Therapeutic_Decision->Dose_Adjustment Abnormal Continue_Monitoring Continue Monitoring Therapeutic_Decision->Continue_Monitoring Normal Dose_Adjustment->Patient_Sample Continue_Monitoring->Patient_Sample

References

Troubleshooting & Optimization

Overcoming matrix effects in Nonanoylcarnitine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Nonanoylcarnitine (C9-carnitine).

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis that may be related to matrix effects.

Issue 1: Low or No this compound Signal

  • Question: I am not seeing a signal for this compound, or the signal is significantly lower than expected. What are the possible causes related to the matrix?

  • Answer:

    • Ion Suppression: This is the most common cause of low signal intensity in LC-MS/MS analysis.[1][2] Co-eluting endogenous matrix components, particularly phospholipids, can compete with this compound for ionization in the MS source, thereby reducing its signal.[3][4]

    • Poor Extraction Recovery: The sample preparation method may not be efficiently extracting this compound from the biological matrix.

    • Analyte Degradation: this compound may be degrading during the sample preparation process.

    Troubleshooting Steps:

    • Evaluate Sample Preparation: If using a simple protein precipitation method, consider more rigorous cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering phospholipids.[3][5]

    • Check for Phospholipid Co-elution: Monitor for characteristic phospholipid fragment ions (e.g., m/z 184) in your chromatogram to see if they co-elute with your this compound peak.[4] If so, modify your chromatographic gradient to separate them.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., this compound-d3) will co-elute and experience similar matrix effects, allowing for accurate quantification despite ion suppression.[6][7]

    • Perform a Post-Extraction Spike: To determine if the issue is ion suppression or poor recovery, spike a known amount of this compound into a blank matrix extract after the extraction process. A low signal in this sample compared to a pure standard solution indicates ion suppression.

Issue 2: High Signal Variability and Poor Reproducibility

  • Question: My results for this compound are not reproducible between injections or between different samples. What could be causing this?

  • Answer:

    • Inconsistent Matrix Effects: The composition of the biological matrix can vary significantly between samples, leading to different degrees of ion suppression or enhancement.[1] This is particularly true for lipemic or hemolyzed samples.[8][9]

    • Sample Preparation Inconsistency: Variability in the sample preparation workflow can lead to inconsistent removal of matrix components.

    • Carryover: Residual this compound from a previous high-concentration sample may be eluting in subsequent runs.

    Troubleshooting Steps:

    • Optimize Sample Cleanup: Employing a robust sample preparation method, such as phospholipid removal plates or cartridges, can minimize variability in matrix components.[3]

    • Incorporate a SIL-IS: As with low signal, a SIL-IS is crucial for correcting for variability in matrix effects and improving reproducibility.[6][7]

    • Evaluate Matrix Effects from Different Lots: According to FDA guidelines, it is recommended to evaluate the matrix effect using at least six different sources (lots) of the biological matrix.[10]

    • Optimize Wash Steps: Ensure your LC method has a sufficient wash step after the elution of this compound to prevent carryover. Injecting a blank sample after a high-concentration sample can help diagnose carryover.

Issue 3: Inaccurate Quantification

  • Question: My quantification of this compound is inaccurate, with quality control samples failing acceptance criteria. How can matrix effects contribute to this?

  • Answer:

    • Non-linear Response: High concentrations of matrix components can lead to a non-linear response for this compound, affecting the accuracy of the calibration curve.

    • Differential Matrix Effects: The matrix effect may not be consistent across the concentration range of the calibration curve, leading to inaccuracies, especially at the lower limit of quantification (LLOQ).

    • Inappropriate Internal Standard: If you are not using a stable isotope-labeled internal standard, a structural analog may not adequately compensate for the specific matrix effects experienced by this compound.

    Troubleshooting Steps:

    • Use a SIL-IS: This is the most effective way to ensure accurate quantification in the presence of matrix effects.[6][7]

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.

    • Dilution: If the matrix effect is severe, diluting the sample with a suitable solvent can reduce the concentration of interfering components. However, ensure the diluted concentration of this compound is still above the LLOQ.

    • Method Re-validation: If significant changes are made to the sample preparation or chromatographic method, re-validation is necessary to ensure accuracy and precision.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy and reproducibility of quantification.[2] In biological matrices like plasma, phospholipids are a major contributor to matrix effects.[3][4]

Q2: How can I minimize matrix effects during sample preparation for this compound analysis?

A2: Several sample preparation techniques can be employed to reduce matrix effects:

  • Protein Precipitation (PPT): This is a simple and fast method but is often insufficient for removing phospholipids, which are a primary source of matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT but requires careful optimization of solvents.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[5] Specific SPE cartridges and plates are designed for phospholipid removal, such as those using reversed-phase, ion-exchange, or specialized sorbents.

Q3: What is the best type of internal standard to use for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3.[6][7] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[7]

Q4: Can my choice of LC column and mobile phase impact matrix effects?

A4: Yes. Optimizing the chromatographic separation is a key strategy for mitigating matrix effects.

  • LC Column: A column with a different selectivity (e.g., HILIC instead of reversed-phase) might separate this compound from interfering matrix components.

  • Mobile Phase: Modifying the mobile phase composition (e.g., organic solvent type, additives) can alter the elution profile of both this compound and matrix components, potentially resolving them chromatographically.[4]

  • Gradient Elution: A well-designed gradient elution program can help separate the analyte of interest from the bulk of the matrix components that often elute early in the run.

Q5: How do I formally assess matrix effects during method validation?

A5: Regulatory bodies like the FDA provide guidance on validating bioanalytical methods.[10] To assess matrix effects, you should:

  • Obtain blank matrix from at least six different individual sources.

  • Prepare two sets of samples:

    • Set A: Spike this compound at low and high concentrations in the mobile phase or a pure solvent.

    • Set B: Extract the blank matrix from each of the six sources and then spike this compound at the same low and high concentrations post-extraction.

  • Calculate the matrix factor (MF) for each source by comparing the peak area of this compound in Set B to the average peak area in Set A.

  • The coefficient of variation (%CV) of the matrix factors from the different sources should be within an acceptable range (typically ≤15%) to demonstrate that the matrix effect is consistent and adequately controlled.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for acylcarnitines, which can be extrapolated to this compound analysis.

ParameterTypical Value/RangeReference
Recovery 84% to 112%[11]
Matrix Effect Correction with SIL-IS 87.8% to 103%[6][11]
Within-day Precision (%CV) < 10%[11]
Between-day Precision (%CV) 4.4% to 14.2%[11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation followed by Phospholipid Removal

This protocol is a two-step process that first removes proteins and then phospholipids.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the stable isotope-labeled internal standard (e.g., this compound-d3).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Phospholipid Removal:

    • Transfer the supernatant from the previous step to a phospholipid removal plate (e.g., HybridSPE® or similar).

    • Elute the sample through the plate according to the manufacturer's instructions, typically by applying a vacuum or positive pressure.

    • Collect the filtrate, which is now depleted of proteins and phospholipids.

  • Final Steps:

    • Evaporate the filtrate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

This is a general starting point for method development. Specific parameters will need to be optimized for your instrument and column.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound (C9): Precursor ion (Q1) m/z 316.3 -> Product ion (Q3) m/z 85.1

    • This compound-d3 (IS): Precursor ion (Q1) m/z 319.3 -> Product ion (Q3) m/z 85.1 (Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add SIL-IS in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant ppt Protein Precipitation plr_plate Phospholipid Removal Plate supernatant->plr_plate elute Elute plr_plate->elute filtrate Collect Filtrate elute->filtrate evaporate Evaporate to Dryness filtrate->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent or Low Signal for this compound check_is Using Stable Isotope-Labeled Internal Standard? start->check_is yes_is Yes check_is->yes_is no_is No check_is->no_is check_sample_prep Evaluate Sample Preparation Method yes_is->check_sample_prep implement_is Implement SIL-IS no_is->implement_is implement_is->check_sample_prep ppt_only Protein Precipitation Only? check_sample_prep->ppt_only yes_ppt Yes ppt_only->yes_ppt no_ppt No ppt_only->no_ppt add_cleanup Add Phospholipid Removal Step (e.g., SPE) yes_ppt->add_cleanup check_chromatography Optimize Chromatography no_ppt->check_chromatography add_cleanup->check_chromatography coelution Co-elution with Phospholipids? check_chromatography->coelution yes_coelute Yes coelution->yes_coelute no_coelute No coelution->no_coelute modify_gradient Modify LC Gradient yes_coelute->modify_gradient final_check Re-evaluate with Matrix from Multiple Sources no_coelute->final_check modify_gradient->final_check

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Nonanoylcarnitine Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry parameters for Nonanoylcarnitine (C9-carnitine) detection. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization mode for this compound detection?

A1: this compound, like other acylcarnitines, is most effectively analyzed using positive ion mode electrospray ionization (ESI+). This is because the carnitine moiety readily accepts a proton, forming a stable positively charged ion.[1]

Q2: What is the characteristic fragmentation pattern for acylcarnitines, including this compound?

A2: Acylcarnitines exhibit a characteristic fragmentation pattern in tandem mass spectrometry (MS/MS). Upon collision-induced dissociation (CID), they typically yield a prominent product ion at a mass-to-charge ratio (m/z) of 85.[1][2] This fragment corresponds to the core carnitine molecule after the loss of the acyl group and trimethylamine.[1][2][3] This common fragment is often used for precursor ion scans to detect all acylcarnitines in a sample or for multiple reaction monitoring (MRM) for quantification.[4][5]

Q3: Is derivatization necessary for this compound analysis by LC-MS/MS?

A3: While derivatization (e.g., butylation to form butyl esters) can increase ionization efficiency, especially for dicarboxylic acylcarnitines, it is not always necessary for the analysis of monocarboxylic acylcarnitines like this compound.[1][6] Many modern, highly sensitive LC-MS/MS methods can quantify underivatized acylcarnitines directly from biological matrices.[7][8] The decision to derivatize often depends on the required sensitivity and the complexity of the sample matrix.

Q4: What type of liquid chromatography (LC) column is suitable for separating this compound?

A4: Reversed-phase columns, such as C18 columns, are commonly used for the chromatographic separation of acylcarnitines.[1][8] The addition of an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak shape and separation.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the detection of this compound using mass spectrometry.

Problem 1: No or very low signal for this compound.

Possible Cause Suggested Solution
Incorrect MRM Transition Verify the precursor and product ion m/z values for this compound. The precursor ion will be [M+H]+ and the most common product ion is m/z 85.
Suboptimal Ion Source Parameters Optimize ion source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).[1][9] Start with general parameters for acylcarnitines and fine-tune for this compound.
Sample Preparation Issues Ensure efficient extraction of this compound from the sample matrix. If using protein precipitation, ensure the correct ratio of solvent to sample.[7][8] Consider if the sample concentration is too low.[9]
Instrument Not Calibrated Calibrate the mass spectrometer to ensure mass accuracy.[9][10]
Leaks in the LC or MS System Check for leaks in the LC flow path and at all connections to the mass spectrometer, as this can lead to a loss of sensitivity.[11][12]

Problem 2: High background noise or interfering peaks.

Possible Cause Suggested Solution
Contaminated Mobile Phase or LC System Prepare fresh mobile phases using high-purity solvents (LC-MS grade).[13] Flush the LC system thoroughly.
Matrix Effects The sample matrix can suppress or enhance the ionization of this compound. Improve sample cleanup, for example, by using solid-phase extraction (SPE).[14][15] The use of a stable isotope-labeled internal standard for this compound can help to correct for matrix effects.
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler method.[13] Inject blank samples between experimental samples to check for carryover.

Problem 3: Poor peak shape or inconsistent retention time.

Possible Cause Suggested Solution
Inappropriate LC Gradient Optimize the gradient elution program to ensure proper separation and elution of this compound.[1]
Column Degradation The performance of the LC column can degrade over time. Replace the column if performance does not improve after flushing.
Inconsistent Mobile Phase Composition Ensure mobile phases are well-mixed and degassed. Evaporation of the solvent can alter the mobile phase composition and affect retention times.[16]

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum
  • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of cold methanol containing a suitable internal standard (e.g., d3-Nonanoylcarnitine).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[7][8]

Liquid Chromatography Method
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (Triple Quadrupole)

The following table summarizes typical starting parameters for the detection of this compound. These should be optimized for the specific instrument being used.

Parameter Value Reference
Ionization Mode Positive Electrospray (ESI+)[1]
Precursor Ion (Q1) m/z 316.2 (for [M+H]+ of this compound)Calculated
Product Ion (Q3) m/z 85.1[1][2]
Ion Spray Voltage 5500 V[1]
Source Temperature 500 - 600 °C[1]
Nebulizer Gas (Gas 1) 50 psi[1]
Heater Gas (Gas 2) 50 psi[1]
Curtain Gas 40 psi[1]
Collision Gas (CAD) Medium[1]
Declustering Potential (DP) 80 - 100 VGeneral
Collision Energy (CE) 25 - 35 VGeneral
Cell Exit Potential (CXP) 10 - 15 VGeneral

Note: The molecular formula for this compound is C16H33NO4, with a monoisotopic mass of 315.2399 Da. The protonated molecule [M+H]+ has an m/z of 316.2477.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation with Methanol & Internal Standard Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound detection.

Troubleshooting_Tree Start No or Low Signal for this compound CheckMRM Are MRM transitions correct? Start->CheckMRM CheckSource Are ion source parameters optimized? CheckMRM->CheckSource Yes FixMRM Correct MRM Transitions (Precursor & Product Ions) CheckMRM->FixMRM No CheckSamplePrep Is sample preparation adequate? CheckSource->CheckSamplePrep Yes OptimizeSource Optimize Source Voltage, Temp, & Gas Flows CheckSource->OptimizeSource No CheckLeaks Is the system leak-free? CheckSamplePrep->CheckLeaks Yes ImproveSamplePrep Improve Extraction Efficiency / Concentrate Sample CheckSamplePrep->ImproveSamplePrep No FixLeaks Check and Fix Leaks in LC and MS CheckLeaks->FixLeaks No ConsultExpert Consult Instrument Specialist CheckLeaks->ConsultExpert Yes

Caption: Troubleshooting decision tree for low signal.

References

Technical Support Center: Nonanoylcarnitine Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor chromatographic peak shape for Nonanoylcarnitine.

Troubleshooting Guides

Poor chromatographic peak shape can compromise the accuracy and precision of quantitative analysis. The following guides address common issues such as peak tailing, fronting, and splitting for this compound analysis.

Issue 1: Peak Tailing

Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

A1: Peak tailing for this compound, a zwitterionic medium-chain acylcarnitine, is often due to secondary interactions with the stationary phase or suboptimal mobile phase conditions. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:

Primary Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the positively charged quaternary amine of this compound, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be between 2 and 4. At this acidic pH, the carboxylic acid group (predicted pKa ≈ 4.22) will be protonated, and silanol interactions will be minimized.[1] The use of a low-concentration acidic modifier like formic acid is recommended.[2]

  • Inappropriate Mobile Phase pH: When the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized species can exist, causing peak distortion.[1]

    • Solution: Maintain a mobile phase pH at least 2 units away from the analyte's pKa. For this compound, a pH of ~2-3 is ideal to ensure the carboxylic acid group is fully protonated.

  • Insufficient Buffer Concentration in HILIC: In Hydrophilic Interaction Chromatography (HILIC), low buffer concentration can lead to increased secondary electrostatic interactions, causing peak tailing.[3][4]

    • Solution: Increase the concentration of a volatile buffer, such as ammonium formate, in the mobile phase. A concentration of 10-20 mM is a good starting point.[5][6] This helps to mask residual surface charges on the stationary phase and improve peak symmetry.

Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)Observations
6.82.1Significant tailing
4.51.5Moderate tailing
3.0 (with 0.1% Formic Acid)1.1Symmetrical peak

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.

  • Gradient (Reversed-Phase Example):

    • Start at 5% B, hold for 1 minute.

    • Linear ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Analysis: Inject a standard solution of this compound and observe the peak shape at different pH values by adjusting the formic acid concentration or using a buffer system.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH 2-4? start->check_pH adjust_pH Adjust Mobile Phase pH to 2-4 with Formic Acid check_pH->adjust_pH No check_buffer Using HILIC? Is Buffer Concentration Adequate? check_pH->check_buffer Yes adjust_pH->check_pH increase_buffer Increase Ammonium Formate Concentration (10-20 mM) check_buffer->increase_buffer No check_column Consider Column Choice: - End-capped C18 - HILIC - Mixed-Mode check_buffer->check_column Yes increase_buffer->check_column solution Symmetrical Peak check_column->solution G start Peak Fronting Observed check_concentration Is Sample Concentration Too High? start->check_concentration dilute_sample Dilute Sample (e.g., 10-fold) and Re-inject check_concentration->dilute_sample Yes check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_concentration->check_solvent No dilute_sample->check_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes solution Symmetrical Peak check_solvent->solution No match_solvent->solution G start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks column_issue Likely Column Issue: - Void at Inlet - Blocked Frit check_all_peaks->column_issue Yes analyte_issue Likely Analyte-Specific Issue check_all_peaks->analyte_issue No backflush Backflush Column (if permissible) column_issue->backflush replace_column Replace Column backflush->replace_column solution Single Symmetrical Peak replace_column->solution check_solvent Is Sample Solvent Incompatible? analyte_issue->check_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_coelution Possible Co-elution? check_solvent->check_coelution No match_solvent->check_coelution modify_method Modify Method: - Change Gradient - Change Organic Modifier - Change Column Chemistry check_coelution->modify_method Yes check_coelution->solution No modify_method->solution

References

Minimizing ion suppression in Nonanoylcarnitine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Nonanoylcarnitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression in LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound quantification?

A: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[2][4][5] Even with a seemingly clean chromatogram, significant ion suppression can be present, potentially leading to method validation failure over time.[2][4]

Q2: What are the primary causes of ion suppression in bioanalytical samples?

A: Ion suppression is primarily caused by components in the biological matrix that compete with the analyte for ionization in the MS source.[1][3] Common culprits include:

  • Phospholipids: Abundant in plasma and serum samples, these are notorious for causing ion suppression.

  • Salts: Can alter the droplet properties in the electrospray ionization (ESI) source.[4]

  • Proteins and Peptides: Incomplete removal during sample preparation can lead to significant signal suppression.[4]

  • Mobile Phase Additives: High concentrations of certain additives, like trifluoroacetic acid (TFA), can cause strong ion suppression.[6]

  • Exogenous Compounds: Contaminants from collection tubes or solvents can also interfere with ionization.[3]

Q3: How can I detect and visualize ion suppression in my this compound assay?

A: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression occurs.[4][7] This involves infusing a constant flow of a this compound standard into the MS detector post-chromatographic column while injecting a blank matrix sample. A dip in the baseline signal of the this compound standard indicates the retention time at which matrix components are eluting and causing suppression.[5]

Troubleshooting Guide

Issue: Poor sensitivity or inconsistent results for this compound quantification.

This guide will walk you through a systematic approach to troubleshoot and mitigate ion suppression, a common cause of poor sensitivity and inconsistent results.

Step 1: Assess Sample Preparation

Inadequate sample cleanup is a primary source of ion suppression.[1] The choice of sample preparation technique significantly impacts the cleanliness of the final extract.

Recommended Actions:

  • Evaluate your current method: Protein precipitation (PPT) is a common and simple technique but is often insufficient for removing phospholipids and other interfering components.[5][8]

  • Consider more rigorous techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing matrix components that cause ion suppression.[4][8][9]

  • Optimize extraction conditions: For LLE, experiment with different organic solvents and pH adjustments to maximize the extraction of this compound while minimizing the co-extraction of interferences.[8] For SPE, select a sorbent and elution solvent that provides the best separation of the analyte from the matrix.

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

TechniqueEfficiency in Removing PhospholipidsAnalyte RecoveryThroughputRecommendation for this compound
Protein Precipitation (PPT) Low to ModerateHighHighUse with caution; may require further cleanup.
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateA good option for cleaner extracts.
Solid-Phase Extraction (SPE) HighHighModerate to HighOften the most effective method for minimizing matrix effects.[9]
Step 2: Optimize Chromatographic Separation

If interfering matrix components co-elute with this compound, ion suppression will occur.[3] Chromatographic optimization is key to separating the analyte from these interferences.

Recommended Actions:

  • Adjust the Gradient: Modify the mobile phase gradient to increase the separation between this compound and the regions of ion suppression identified by the post-column infusion experiment.

  • Evaluate Mobile Phase Composition: The use of low concentrations of ion-pairing agents, such as heptafluorobutyric acid (HFBA) (e.g., 0.005%), has been shown to improve peak shape for acylcarnitines without causing significant ion suppression.[6]

  • Consider a Different Column: A column with a different stationary phase chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) phase) may provide a different selectivity and better resolution of this compound from matrix interferences.

Step 3: Verify Internal Standard Suitability

An appropriate internal standard (IS) is crucial for accurate quantification as it can compensate for variability during sample preparation and for matrix effects.[9][10]

Recommended Actions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., d3-Nonanoylcarnitine) is the ideal choice. It will have nearly identical chemical properties and chromatographic retention time, ensuring it experiences the same degree of ion suppression as the analyte.

  • Ensure Co-elution: The IS must co-elute with the analyte to effectively compensate for matrix effects.[6]

Step 4: Evaluate Mass Spectrometer Source Conditions

The ionization source settings can influence the extent of ion suppression.

Recommended Actions:

  • Optimize Source Parameters: Systematically optimize parameters such as ion spray voltage, gas flows, and temperature to maximize the signal for this compound.

  • Consider a Different Ionization Technique: Electrospray ionization (ESI) is commonly used for acylcarnitines.[6] However, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression.[2][5] If your instrumentation allows, testing APCI could be a viable strategy.

Experimental Protocols & Visualizations

Protocol: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify the chromatographic regions where matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-junction

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Blank biological matrix (e.g., plasma, serum) processed by your standard sample preparation method.

Methodology:

  • Set up the LC system with the analytical column and mobile phases used for your this compound assay.

  • Connect the outlet of the analytical column to a tee-junction.

  • Connect the syringe pump, delivering a constant flow of the this compound standard solution (e.g., at 10 µL/min), to the second port of the tee-junction.

  • Connect the third port of the tee-junction to the MS ion source.

  • Set the MS to monitor the specific MRM transition for this compound (e.g., m/z 358.2 → 85.1).[6]

  • Start the syringe pump and allow the signal to stabilize, establishing a constant baseline.

  • Inject the prepared blank matrix sample onto the LC column and begin the chromatographic run.

  • Monitor the signal for the this compound MRM transition. Any significant drop in the signal intensity indicates a region of ion suppression.

Diagram: Troubleshooting Workflow for Ion Suppression

IonSuppression_Troubleshooting start Start: Inconsistent or Low this compound Signal check_is Verify Internal Standard (SIL-IS, Co-elution) start->check_is post_infusion Perform Post-Column Infusion Experiment check_is->post_infusion IS is appropriate analyze_suppression Identify Suppression Zones post_infusion->analyze_suppression optimize_chrom Optimize Chromatography (Gradient, Column, Mobile Phase) analyze_suppression->optimize_chrom Suppression co-elutes with analyte optimize_sample_prep Optimize Sample Prep (SPE, LLE) analyze_suppression->optimize_sample_prep Broad suppression observed re_evaluate_chrom Re-evaluate Separation optimize_chrom->re_evaluate_chrom re_evaluate_chrom->optimize_sample_prep Separation insufficient final_validation Method Validation re_evaluate_chrom->final_validation Separation achieved re_evaluate_prep Re-evaluate Matrix Effects optimize_sample_prep->re_evaluate_prep optimize_ms Optimize MS Source (Consider APCI) re_evaluate_prep->optimize_ms Suppression persists re_evaluate_prep->final_validation Matrix effects minimized optimize_ms->final_validation end End: Robust & Reliable Quantification

Caption: A logical workflow for troubleshooting ion suppression in this compound quantification.

Diagram: Signaling Pathway of Ion Suppression in ESI-MS

IonSuppression_Pathway cluster_LC LC Eluent cluster_ESI ESI Source Analyte This compound Droplet Charged Droplet (Analyte + Matrix) Analyte->Droplet Matrix Matrix Interferences (e.g., Phospholipids) Matrix->Droplet Competition Competition for Surface & Charge Droplet->Competition Solvent Evaporation GasPhase Gas-Phase Ions Competition->GasPhase Reduced Analyte Ionization SuppressedSignal Suppressed Signal Competition->SuppressedSignal MS_Inlet MS Inlet GasPhase->MS_Inlet Detector Detector Signal MS_Inlet->Detector

Caption: The mechanism of ion suppression in an electrospray ionization (ESI) source.

References

Strategies for separating isobaric interferences of Nonanoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of nonanoylcarnitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental analysis of this compound, with a focus on separating isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound (C9) is a medium-chain acylcarnitine, an ester of carnitine and nonanoic acid. Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation.[1] Accurate quantification of specific acylcarnitines like this compound is vital for diagnosing and monitoring inherited metabolic disorders, also known as inborn errors of metabolism, and for studying metabolic dysregulation in various diseases.

Q2: What are isobaric interferences in the context of this compound analysis?

Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as this compound, making them indistinguishable by low-resolution mass spectrometry alone.[1] This can lead to co-elution and inaccurate quantification, potentially resulting in false-positive results in diagnostic screening.[1] Direct infusion mass spectrometry methods are particularly susceptible to this issue.

Q3: What are the primary potential isobaric interferences for this compound (C9)?

This compound has a molecular formula of C₁₆H₃₁NO₄ and a monoisotopic mass of approximately 301.225 g/mol . Potential isobaric interferences include:

  • Branched-chain isomers: Carnitine esters of branched-chain nine-carbon fatty acids (e.g., isothis compound).

  • Dicarboxylic acylcarnitines: Such as sebacoylcarnitine (C10-DC), derived from the ten-carbon dicarboxylic acid, sebacic acid.

  • Hydroxy acylcarnitines: For example, 3-hydroxytridecanoylcarnitine (C13OH).

Q4: What is the general strategy to separate this compound from its isobaric interferences?

The most effective strategy is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Chromatographic separation prior to detection by MS/MS allows for the differentiation of isobaric compounds based on their physicochemical properties, which results in different retention times.[2]

Troubleshooting Guide

Issue 1: Poor chromatographic resolution of this compound from other peaks.
  • Possible Cause A: Suboptimal chromatographic conditions.

    • Solution: Employ a well-validated reversed-phase (e.g., C18) or HILIC column. For reversed-phase chromatography, branched-chain isomers generally elute earlier than their straight-chain counterparts. Dicarboxylic acylcarnitines are more polar and will also typically elute earlier than this compound. Adjusting the gradient elution profile, specifically making the gradient shallower, can help increase the separation between closely eluting peaks. The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) at low concentrations in the mobile phase can also improve peak shape and resolution.[1]

  • Possible Cause B: Co-elution with an unknown isobaric interference.

    • Solution: If you suspect an unknown interference, consider using a different chromatographic method to confirm the peak identity. For example, if you are using a reversed-phase C18 column, switching to a HILIC column will provide a different selectivity and elution order, which can help resolve the interfering compound.[3] Additionally, high-resolution mass spectrometry (HRMS) can be employed to differentiate compounds with very small mass differences that may not be resolved by a standard triple quadrupole mass spectrometer.

Issue 2: Inaccurate quantification of this compound.
  • Possible Cause A: Matrix effects from the biological sample (e.g., plasma, urine).

    • Solution: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can lead to inaccurate quantification. To mitigate this, use a stable isotope-labeled internal standard for this compound (e.g., d3-nonanoylcarnitine). The internal standard will co-elute with the analyte and experience similar matrix effects, allowing for reliable normalization and accurate quantification.

  • Possible Cause B: Contribution from an unresolved isobaric interference.

    • Solution: This highlights the importance of chromatographic separation as discussed in Issue 1. If an isobaric compound is not fully separated from this compound, it will contribute to the total ion count for that peak, leading to an overestimation of the this compound concentration.[1] Ensure your chromatography method can baseline-separate known and potential isobars.

  • Possible Cause C: Inefficient derivatization (if used).

    • Solution: Derivatization, such as butylation, can be used to increase the mass of certain isobars (like dicarboxylic acylcarnitines) to differentiate them by m/z.[1] However, incomplete derivatization can lead to inaccurate results. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.

Experimental Protocols

Key Experiment: LC-MS/MS for the Separation and Quantification of this compound

This protocol is adapted from a validated method for the comprehensive analysis of acylcarnitine species in plasma and tissue.[1]

1. Sample Preparation and Derivatization:

  • Extraction: Extract acylcarnitines from 10 µL of plasma or an equivalent amount of tissue homogenate using 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards, including an appropriate standard for this compound (e.g., d3-octanoylcarnitine or d3-decanoylcarnitine if a C9-labeled standard is unavailable).[1]

  • Derivatization (Butylation): After extraction, evaporate the solvent and derivatize the acylcarnitines to their butyl esters. This step is particularly useful for differentiating dicarboxylic acylcarnitines from monocarboxylic ones, as the former will be derivatized at both carboxyl groups, resulting in a larger mass shift.[1]

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C18 column (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[1]

  • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[1]

  • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[1]

  • Gradient Elution: A well-defined gradient program is crucial for separation. An example gradient is as follows:

    • 0-0.5 min: 100% A

    • 0.5-3.0 min: Linear gradient to 35% B

    • 3.0-6.0 min: Hold at 35% B

    • 6.0-9.7 min: Linear gradient to 60% B

    • 9.7-10.7 min: Linear gradient to 95% B

    • Followed by a wash and re-equilibration phase.[1]

  • Column Temperature: 50°C.[1]

  • Flow Rate: 0.5 mL/min.[1]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The precursor ion ([M+H]⁺) for butylated this compound is m/z 358.2, which fragments to a characteristic product ion of m/z 85.1.[1] Therefore, the MRM transition to monitor is 358.2 → 85.1 .[1]

  • Monitor the corresponding MRM transitions for the internal standards.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound Analysis.

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time (min)
This compound (C9) 358.2 85.1 12.1

| Data adapted from Giesbertz et al. (2015).[1]

Table 2: Expected Elution Order of this compound and Potential Isobaric Interferences on a C18 Reversed-Phase Column.

Compound Class Expected Retention Time Relative to this compound Rationale
Dicarboxylic Acylcarnitines (e.g., C10-DC) Earlier More polar due to the second carboxyl group, leading to less retention on a reversed-phase column.
Branched-Chain Acylcarnitines (e.g., iso-C9) Earlier Branched-chain structures are generally less hydrophobic than their linear counterparts, resulting in earlier elution.
This compound (straight-chain C9) Reference N/A

| Hydroxy Acylcarnitines (e.g., C13-OH) | Earlier | The hydroxyl group increases polarity, causing earlier elution compared to a non-hydroxylated acylcarnitine of similar carbon chain length. |

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue) Extraction Methanol Extraction with Internal Standards Sample->Extraction Derivatization Butylation (Optional but Recommended) Extraction->Derivatization LC_Separation Reversed-Phase HPLC (C18 Column) Derivatization->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Standard) MS_Detection->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FA Fatty Acid (e.g., Nonanoic Acid) Acyl_CoA Acyl-CoA FA->Acyl_CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine (e.g., this compound) Acyl_CoA->Acylcarnitine CPT1 Beta_Oxidation Beta-Oxidation Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Energy Production (ATP) Acetyl_CoA->TCA_Cycle Enters TCA Cycle Acylcarnitine->Beta_Oxidation CPT2

Caption: Role of carnitine in fatty acid beta-oxidation.

References

Technical Support Center: Ensuring the Stability of Nonanoylcarnitine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on maintaining the stability of nonanoylcarnitine in various biological samples to ensure accurate and reproducible experimental results.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding this compound stability during sample collection, processing, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: The primary cause of this compound degradation is hydrolysis, where the ester bond is cleaved, resulting in the formation of free carnitine and nonanoic acid.[1][2][3] This process is significantly influenced by storage temperature and duration.[1][4]

Q2: How stable is this compound in plasma and serum samples?

A2: In plasma and serum, this compound stability is highly dependent on storage temperature. For long-term storage, temperatures of -80°C are recommended to minimize degradation.[3][5] At refrigerated temperatures (4°C), stability is limited, and at room temperature, significant degradation can occur within days.[6]

Q3: What are the recommended storage conditions for urine samples containing this compound?

A3: For urine samples, freezing at -80°C is the recommended storage condition for long-term stability.[7] While some studies suggest stability for up to 26 weeks at ≤-25°C, -80°C provides greater assurance against degradation.[8]

Q4: Can multiple freeze-thaw cycles affect this compound concentrations?

A4: Yes, multiple freeze-thaw cycles can impact the stability of this compound and other metabolites.[8][9][10] It is advisable to aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or undetectable this compound levels in stored samples. Sample degradation due to improper storage temperature.Ensure samples are stored at -80°C immediately after processing. For previously stored samples, review storage history and consider re-analysis with fresh samples if possible.[3][5]
Prolonged storage at room temperature or 4°C.Minimize the time samples spend at room temperature during processing. If immediate analysis is not possible, freeze samples promptly.[1][4]
High variability in this compound concentrations between replicate samples. Inconsistent sample handling and processing.Standardize all pre-analytical procedures, including collection, centrifugation, and extraction.[11][12]
Multiple freeze-thaw cycles.Aliquot samples into single-use vials before the initial freezing to avoid repeated freeze-thaw cycles.[8]
Increased free carnitine levels in analyzed samples. Hydrolysis of this compound and other acylcarnitines.This is a strong indicator of sample degradation. Review storage conditions and sample age. Consider the ratio of acylcarnitines to free carnitine as a quality marker.[1][13]
Inconsistent results from dried blood spot (DBS) samples. Exposure of DBS cards to high humidity and temperature.Store DBS cards in a dry environment, away from direct sunlight, and preferably at low temperatures (≤-20°C) to minimize degradation.[3][14][15]

Data Presentation: Stability of Acylcarnitines Under Various Conditions

The following tables summarize quantitative data on the stability of acylcarnitines, including medium-chain species like this compound, in different biological matrices.

Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS)

Storage TemperatureDurationObservationReference
-18°CAt least 330 daysAcylcarnitines are stable.[1]
Room Temperature> 14 daysHydrolysis to free carnitine occurs; short-chain acylcarnitines degrade faster than long-chain ones.[1][4]
4°C for 1 year, then Room TemperatureUp to 4 yearsSignificant decrease in C8 (octanoylcarnitine) and other acylcarnitines.[3][16]
37°C and 45°C with >70% humidity8 daysMost acylcarnitines lost almost 50% of their initial concentration.[14][15]

Table 2: Stability of Acylcarnitines in Plasma

Storage TemperatureDurationObservationReference
-80°CUp to 5 yearsSome acylcarnitines showed a mean concentration decrease of -12.1%.[5]
4°CProlonged periodsDegradation is expected to be faster than at -20°C or -80°C.[6]
20°C (Room Temp)Within 2 daysA marked decrease in concentration can be observed for some acyl glucuronides, a related class of compounds.[6]

Experimental Protocols

Protocol 1: General Procedure for Blood Sample Collection and Processing for this compound Analysis

  • Patient Preparation: For metabolic studies, it is recommended that the patient fasts for at least 8 hours prior to blood collection to minimize nutritional influences.[17]

  • Blood Collection:

    • Use appropriate collection tubes, such as EDTA-containing tubes for plasma or serum separator tubes.[17][18]

    • Invert tubes gently 8-10 times to ensure proper mixing with the anticoagulant. Avoid vigorous shaking to prevent hemolysis.[18]

    • Label tubes clearly with patient ID, date, and time of collection.[18]

  • Sample Processing:

    • Process samples as soon as possible after collection. Keep samples on ice if immediate processing is not feasible.[19]

    • For plasma, centrifuge the blood sample (e.g., at 1,500 x g for 10 minutes at 4°C).

    • For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.

    • Carefully aspirate the plasma or serum, avoiding the buffy coat and red blood cells, and transfer to a clean, labeled polypropylene tube.

  • Storage:

    • For immediate analysis, samples can be stored at 4°C for a short period.

    • For long-term storage, immediately freeze the plasma or serum aliquots at -80°C.[3][5]

Protocol 2: Freeze-Thaw Stability Assessment

  • Sample Preparation: Obtain a pooled sample of the biological matrix (e.g., plasma, urine) containing a known concentration of this compound.

  • Aliquoting: Divide the pooled sample into multiple single-use aliquots.

  • Baseline Analysis (Cycle 0): Analyze a set of aliquots immediately to establish the initial concentration of this compound.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -80°C for at least 24 hours.

    • Thaw a set of aliquots completely at room temperature or in a 4°C water bath.

    • After thawing, analyze the samples for this compound concentration. This constitutes one freeze-thaw cycle.

    • Repeat the freezing and thawing process for the desired number of cycles (e.g., 3-5 cycles), analyzing a new set of aliquots after each cycle.

  • Data Analysis: Compare the this compound concentrations at each freeze-thaw cycle to the baseline concentration to determine the extent of degradation.

Visualizations

Workflow for Ensuring this compound Stability cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis PatientPrep Patient Preparation (Fasting) BloodDraw Blood Collection (EDTA or Serum Tube) PatientPrep->BloodDraw Centrifugation Centrifugation BloodDraw->Centrifugation UrineCollection Urine Collection (Clean Container) UrineCollection->Centrifugation Separation Plasma/Serum/Supernatant Separation Centrifugation->Separation Aliquoting Aliquoting Separation->Aliquoting ShortTerm Short-Term (4°C) Aliquoting->ShortTerm Immediate Analysis LongTerm Long-Term (-80°C) Aliquoting->LongTerm Delayed Analysis LCMS LC-MS/MS Analysis ShortTerm->LCMS LongTerm->LCMS

Caption: A generalized workflow for biological sample handling to ensure this compound stability.

Troubleshooting Low this compound Recovery Start Low this compound Recovery Observed CheckStorage Review Sample Storage Conditions Start->CheckStorage CheckHandling Review Pre-analytical Handling Procedures CheckStorage->CheckHandling No ImproperStorage Improper Storage (e.g., > -20°C) CheckStorage->ImproperStorage Yes HandlingIssues Handling Issues (e.g., Freeze-Thaw, Delays) CheckHandling->HandlingIssues Yes SolutionStorage Action: Use Fresh Samples and Store at -80°C CheckHandling->SolutionStorage No - Degradation Likely ImproperStorage->SolutionStorage SolutionHandling Action: Standardize Protocols, Aliquot Samples HandlingIssues->SolutionHandling

Caption: A decision tree for troubleshooting low this compound recovery.

References

Calibration curve issues in Nonanoylcarnitine quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of nonanoylcarnitine (C9-carnitine) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor calibration curve linearity for this compound?

A1: Poor linearity in your calibration curve can stem from several factors:

  • Detector or Column Saturation: At high concentrations, the detector or the analytical column can become saturated, leading to a non-linear response.[1]

  • Sample Solubility Issues: this compound, especially at higher concentrations in the calibration standards, may not be fully soluble in the dilution solvent, leading to inaccurate concentrations.

  • Pipetting or Dilution Errors: Inaccurate serial dilutions are a frequent source of non-linearity.[1] Preparing fresh, independent dilutions for each calibration point can help mitigate cumulative errors.[1]

  • Matrix Effects: In biological samples, co-eluting endogenous compounds can suppress or enhance the ionization of this compound, affecting the signal response inconsistently across the concentration range.[2][3][4]

  • Inappropriate Internal Standard: The internal standard (IS) may not adequately compensate for variations in sample preparation and MS response.

Q2: How do I choose an appropriate internal standard for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties. For this compound (C9:0), a deuterated standard such as d3-octanoyl-L-carnitine (d3-C8) or a related medium-chain acylcarnitine stable isotope is often used.[5] Using a stable isotope-labeled IS helps to correct for matrix effects and variations in extraction efficiency and instrument response.[2][6]

Q3: What are "matrix effects" and how can I minimize them in my this compound assay?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix (e.g., plasma, urine).[3][4] This can lead to signal suppression or enhancement, impacting accuracy and precision.[4] To minimize matrix effects:

  • Effective Sample Preparation: Use robust sample preparation techniques like protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.[7][8]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[3]

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS is affected similarly to the analyte.[2][6]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., stripped plasma) to ensure that the standards and samples experience similar matrix effects.[2]

Q4: Can I analyze this compound without derivatization?

A4: Yes, several LC-MS/MS methods have been developed for the analysis of acylcarnitines, including this compound, without the need for derivatization.[9] These methods typically involve a simple protein precipitation step followed by direct injection, which increases efficiency and reduces the potential for errors from incomplete derivatization.[7][9] However, derivatization, such as butylation, can sometimes improve ionization efficiency and chromatographic separation for certain acylcarnitines.[5][10]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Potential Cause Troubleshooting Step Expected Outcome
Detector/Column Saturation Dilute the higher concentration standards and re-inject. Consider lowering the overall concentration range of the calibration curve.[1]The upper points of the curve should fall back into a linear range.
Pipetting/Dilution Errors Prepare fresh calibration standards using independent dilutions for each point, rather than serial dilutions.[1] Use calibrated pipettes.Improved linearity and reproducibility of the calibration curve.
Analyte Adsorption/Solubility Ensure standards are fully dissolved. Consider using a solvent with a higher percentage of organic content (e.g., 5% MeOH in water) for dilutions.[1] For issues with adsorption of larger peptides, specific additives may be needed, though less common for this compound.[11]A more consistent and linear response across the concentration range.
Inappropriate Regression Model Evaluate different weighting factors for the linear regression (e.g., 1/x or 1/x²), especially if the variance is not constant across the concentration range.[12]A better fit of the regression line to the data points, resulting in a higher r² value.
Issue 2: High Variability in Peak Areas for Replicate Injections
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Ensure a standardized and consistent sample preparation workflow for all samples and standards. Use an appropriate internal standard added early in the process to correct for variability.Reduced coefficient of variation (%CV) for replicate samples.
LC System Issues (e.g., pump, injector) Check the LC system for leaks, pressure fluctuations, and proper autosampler function. Perform system suitability tests.Stable retention times and consistent peak areas.
Matrix Effects Implement more rigorous sample cleanup (e.g., SPE) or optimize chromatography to separate the analyte from interfering matrix components.[3] Ensure the internal standard is appropriate and effectively compensates for these effects.[2]Improved precision and accuracy of the measurements.
Issue 3: No or Low Signal for this compound
Potential Cause Troubleshooting Step Expected Outcome
Incorrect MS/MS Parameters Verify the precursor and product ion m/z values for this compound (e.g., 358.2 → 85.1) and its internal standard (e.g., d3-C8: 347.4 → 85.1).[5][10] Optimize source parameters (e.g., ion spray voltage, temperature).[5][10]Detection of a strong and specific signal for the analyte and internal standard.
Sample Degradation Ensure proper sample collection and storage (e.g., plasma stored at -20°C or lower).[7] Avoid repeated freeze-thaw cycles.Preservation of the analyte and accurate quantification.
LC Method Issues Check that the mobile phase composition and gradient are appropriate for retaining and eluting this compound. Ensure the correct column is being used (e.g., C8 or HILIC).[7][12]A well-defined chromatographic peak at the expected retention time.

Experimental Protocols

Protocol 1: Sample Preparation (Plasma) - Protein Precipitation

This protocol is a simplified method suitable for routine analysis.[7][9]

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality controls on ice.

  • Aliquoting: Aliquot 50 µL of each sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the internal standard working solution (containing d3-C8 or a similar stable isotope-labeled standard in methanol) to each tube.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (or methanol) to each tube to precipitate proteins.[7]

  • Vortex: Vortex the tubes for 10 minutes.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.[7]

  • Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound

The following are example parameters and may require optimization for your specific instrumentation.[5][12]

Parameter Setting
LC Column Reversed-phase C8 or HILIC column (e.g., Atlantis HILIC silica, 50 x 2.0 mm)[7][12]
Mobile Phase A 0.1% Formic acid in water with 5 mM ammonium acetate[7]
Mobile Phase B 0.1% Formic acid in acetonitrile with 5 mM ammonium acetate[7]
Flow Rate 0.4 - 0.5 mL/min
Gradient Optimized to separate this compound from other acylcarnitines and matrix components.
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Q1: 358.2 m/z → Q3: 85.1 m/z[5][10]
MRM Transition (IS: d3-C8) Q1: 347.4 m/z → Q3: 85.1 m/z[5]
Source Temperature 500 - 600 °C[5][12]
Ion Spray Voltage 5500 V[5][10]

Visualizations

experimental_workflow start Start: Plasma Sample aliquot 1. Aliquot Sample (e.g., 50 µL) start->aliquot add_is 2. Add Internal Standard (e.g., d3-C8) aliquot->add_is precipitate 3. Protein Precipitation (Cold Acetonitrile) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject end End: Data Acquisition inject->end

Caption: Workflow for plasma sample preparation using protein precipitation.

troubleshooting_linearity issue Poor Linearity? (r² < 0.99) check_high_conc Check for Saturation (Upper Points Deviate?) issue->check_high_conc Yes check_dilution Review Dilution Process issue->check_dilution No check_high_conc->check_dilution No solution_conc Action: Lower concentration range or dilute high standards. check_high_conc->solution_conc Yes check_matrix Assess Matrix Effects check_dilution->check_matrix No Errors solution_dilution Action: Prepare fresh standards using independent dilutions. check_dilution->solution_dilution Errors Found solution_matrix Action: Improve sample cleanup or use matrix-matched standards. check_matrix->solution_matrix fixed Issue Resolved solution_conc->fixed solution_dilution->fixed solution_matrix->fixed

Caption: Decision tree for troubleshooting poor calibration curve linearity.

References

Selection of appropriate internal standards for C9 carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of C9 carnitine (Nonanoylcarnitine).

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for the quantification of C9 carnitine by LC-MS/MS?

A1: The most appropriate internal standard for the quantification of C9 carnitine is a stable isotope-labeled (SIL) C9 carnitine, such as Nonanoyl-L-carnitine-d3 or Nonanoyl-L-carnitine-(N-methyl-d3). SIL internal standards are considered the gold standard because they share near-identical chemical and physical properties with the analyte of interest[1]. This structural similarity ensures they co-elute chromatographically and experience similar ionization efficiency, which effectively corrects for variations in sample preparation, injection volume, and matrix effects[2][3][4][5].

Q2: What if a stable isotope-labeled C9 carnitine is not available?

A2: If a direct SIL analog for C9 carnitine is unavailable, the next best option is to use a SIL acylcarnitine with a carbon chain length as close as possible to C9. For instance, deuterated octanoyl-L-carnitine (d3-C8-carnitine) or deuterated decanoyl-L-carnitine (d3-C10-carnitine) are commonly used alternatives[6][7][8]. The closer the physical and chemical properties of the internal standard to the analyte, the more accurately it will compensate for experimental variability[2].

Q3: Where can I source stable isotope-labeled carnitine standards?

A3: Several reputable vendors specialize in the synthesis and distribution of stable isotope-labeled compounds for research purposes. Companies such as Cambridge Isotope Laboratories, Inc. (CIL) and Cerilliant (a subsidiary of Sigma-Aldrich) offer a wide range of deuterated carnitine and acylcarnitine standards, often available as individual compounds or in comprehensive kits[9][10][11].

Q4: What are the key parameters to consider when setting up an LC-MS/MS method for C9 carnitine analysis?

A4: For robust LC-MS/MS analysis of C9 carnitine, consider the following:

  • Chromatography: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be employed. HILIC is often preferred for retaining polar compounds like carnitines[12].

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the precursor ion (the protonated molecule [M+H]+) to a specific product ion. A common product ion for acylcarnitines is m/z 85, corresponding to the carnitine backbone.

  • Sample Preparation: A simple protein precipitation with a solvent like acetonitrile or methanol is often sufficient for plasma or serum samples[13].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in Results Inconsistent sample preparation, injection volume fluctuations, or significant matrix effects.Ensure the consistent use of a suitable internal standard, added at the beginning of the sample preparation process. A stable isotope-labeled internal standard is highly recommended to correct for these sources of error[2][3][4].
Poor Peak Shape Inappropriate mobile phase composition or chromatographic column.Optimize the mobile phase, including the organic solvent concentration and any additives like formic acid or ammonium acetate, to improve peak shape. Consider if a different column chemistry (e.g., HILIC vs. C18) would be more suitable for carnitine analysis[12].
Low Signal Intensity Suboptimal ionization or fragmentation parameters in the mass spectrometer.Perform a tuning and optimization of the mass spectrometer parameters for C9 carnitine and its internal standard. This includes optimizing the spray voltage, gas flows, and collision energy for the specific MRM transition.
Internal Standard Signal is Inconsistent or Absent Degradation of the internal standard, incorrect concentration, or issues with its addition to the samples.Verify the stability and concentration of your internal standard stock solution. Ensure the pipetting of the internal standard into each sample is accurate and consistent.
Co-elution with Interfering Peaks Insufficient chromatographic separation from other matrix components.Adjust the chromatographic gradient to better resolve C9 carnitine from interfering species. A longer gradient or a different mobile phase composition may be necessary.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for C9 carnitine and potential internal standards. Note that retention times are highly dependent on the specific LC method used.

Compound Abbreviation Precursor Ion (m/z) Product Ion (m/z) Typical Internal Standard
This compoundC9316.285.1Nonanoyl-L-carnitine-d3
Octanoylcarnitine-d3C8-d3291.285.1N/A
Decanoylcarnitine-d3C10-d3319.285.1N/A

Experimental Protocol: Selection and Validation of an Internal Standard for C9 Carnitine

This protocol outlines the steps for selecting and validating an appropriate internal standard for the quantification of C9 carnitine in a biological matrix (e.g., plasma) using LC-MS/MS.

1. Materials and Reagents:

  • C9 Carnitine analytical standard

  • Candidate internal standards (e.g., Nonanoyl-L-carnitine-d3, Octanoyl-L-carnitine-d3)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Control biological matrix (e.g., pooled human plasma)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of C9 carnitine and the candidate internal standards in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of C9 carnitine by diluting the stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of each calibration standard, quality control sample, and blank matrix, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex each sample for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable column for polar analytes, such as a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation of C9 carnitine from other matrix components (e.g., start at 95% B, hold for 1 min, ramp down to 50% B over 5 min, hold for 1 min, then return to initial conditions and equilibrate).

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for C9 carnitine and the internal standard (refer to the Quantitative Data Summary table).

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area ratio (C9 carnitine peak area / internal standard peak area) against the concentration of the C9 carnitine standards.

  • The response should be linear with a correlation coefficient (r²) of >0.99.

  • Assess the precision and accuracy of the method by analyzing quality control samples at low, medium, and high concentrations. The coefficient of variation (%CV) should be <15% and the accuracy should be within 85-115%.

  • Evaluate the matrix effect by comparing the response of the analyte in the presence and absence of the biological matrix. The internal standard should effectively compensate for any ion suppression or enhancement.

Visualizations

internal_standard_selection_workflow Workflow for Internal Standard Selection for C9 Carnitine Analysis A Define Analyte: C9 Carnitine B Ideal Choice: Stable Isotope-Labeled (SIL) C9 Carnitine A->B C Alternative Choice: SIL Analog with Similar Chain Length (e.g., C8-d3 or C10-d3 Carnitine) A->C D Source and Prepare Standards B->D C->D E Develop LC-MS/MS Method (HILIC or RP, ESI+, MRM) D->E F Validate Method: Linearity, Precision, Accuracy, Matrix Effect E->F G Method is Validated F->G Meets Criteria H Method Fails Validation F->H Does Not Meet Criteria I Troubleshoot and Re-optimize Method H->I I->E

Caption: Workflow for selecting and validating an internal standard.

carnitine_metabolism_pathway Role of Carnitine in Fatty Acid Metabolism cluster_cytosol cluster_mito cytosol Cytosol mito_matrix Mitochondrial Matrix fatty_acid Long-Chain Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa cpt1 CPT1 acyl_coa->cpt1 acylcarnitine_out Acylcarnitine cpt1->acylcarnitine_out carnitine_in Carnitine carnitine_in->cpt1 cat CAT acylcarnitine_out->cat Transport acylcarnitine_in Acylcarnitine cpt2 CPT2 acylcarnitine_in->cpt2 cat->acylcarnitine_in acyl_coa_mito Fatty Acyl-CoA cpt2->acyl_coa_mito carnitine_out Carnitine cpt2->carnitine_out beta_oxidation Beta-Oxidation acyl_coa_mito->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa carnitine_out->cat Transport

Caption: Carnitine's role in fatty acid transport for beta-oxidation.

References

Technical Support Center: Reducing Carryover in High-Throughput Nonanoylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate carryover in the high-throughput analysis of Nonanoylcarnitine and other acylcarnitines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is carryover and how does it negatively impact this compound analysis?

A1: Carryover is the phenomenon where residual analyte from a preceding sample appears in a subsequent analysis, typically in a blank or a low-concentration sample.[1] In high-throughput this compound analysis, this can lead to inaccurate quantification, causing artificially inflated results for low-level samples and potentially leading to false-positive outcomes. Since acylcarnitines can be "sticky" compounds, they are prone to adsorbing onto surfaces within the LC-MS system, making carryover a common challenge.[1][2] For quantitative assays, it is crucial to reduce carryover to avoid over-estimating the amount of the analyte.

Q2: How can I differentiate between sample carryover and system contamination?

A2: A strategic sequence of blank and standard injections can effectively distinguish between carryover and contamination.[3]

  • Carryover will show a decreasing signal in sequentially injected blank samples following a high-concentration standard. The first blank will have the highest carryover signal, which will diminish in subsequent blanks.[3][4]

  • Contamination will result in a relatively consistent and persistent signal across all injected blanks, standards, and samples.[3][4] This may indicate that the analyte has found its way into the mobile phase, solvents, or has contaminated a core part of the system.[4]

Q3: What are the most common sources of carryover in an LC-MS system?

A3: The most frequently identified source of carryover is the autosampler, including components like the injection needle, sample loop, injection port, and valve rotor seals.[2][5][6] The analytical column, particularly the guard column and frits, is also a major contributor to carryover.[7][8] Other potential sources include worn hardware components, contaminated mobile phases, and the mass spectrometer's ion source.[9][2][3]

Q4: What is considered an acceptable level of carryover for a quantitative bioanalytical method?

A4: For regulated bioanalysis, carryover in a blank sample following the highest calibration standard should not be greater than 20% of the peak area of the lower limit of quantitation (LLOQ).[3] As modern mass spectrometers become more sensitive, striving for the lowest possible carryover is essential for generating reliable and reproducible data.[10]

Section 2: Troubleshooting Guides

Guide 1: Systematic Identification of the Carryover Source

A systematic approach is critical to efficiently pinpointing the source of carryover. This involves sequentially isolating and testing different components of the LC-MS system. The logical workflow below outlines this process.

start High Carryover Detected in This compound Analysis distinguish Inject High-Conc Standard Followed by 3-5 Blanks start->distinguish carryover_pattern Signal Decreases with Each Blank Injection? distinguish->carryover_pattern contamination System Contamination Identified - Check Solvents, Mobile Phase - Clean System Components carryover_pattern->contamination No (Contamination) troubleshoot_start Begin Systematic Component Check carryover_pattern->troubleshoot_start Yes (Carryover) test_autosampler Test Autosampler: Replace column with a union. Inject High-Conc Standard & Blank. troubleshoot_start->test_autosampler autosampler_carryover Carryover Present? test_autosampler->autosampler_carryover source_autosampler Source: Autosampler - Optimize Wash Protocol (Guide 2) - Inspect/Replace Needle, Seals, Loop autosampler_carryover->source_autosampler Yes test_column Test Column: Install a new column. Inject High-Conc Standard & Blank. autosampler_carryover->test_column No column_carryover Carryover Resolved? test_column->column_carryover source_column Source: Column - Implement Stronger Column Wash - Remove Guard Column - Replace Column column_carryover->source_column Yes other_sources Other Sources Possible: - MS Ion Source - Post-column tubing column_carryover->other_sources No

Caption: Troubleshooting workflow for identifying carryover sources.

Guide 2: Optimizing Autosampler Wash Protocols

The autosampler wash is the first line of defense against carryover. Optimizing the wash solvent composition and wash program is critical.

Wash Solvent Selection: The ideal wash solvent should be strong enough to fully solubilize this compound and other components from the sample matrix.[5][6] Often, a multi-component mixture is more effective than a single solvent.[11]

  • Acidification: For basic compounds like acylcarnitines, adding a small amount of acid (e.g., 0.5-1% formic acid) to the wash solvent can help prevent adsorption to metallic surfaces within the autosampler.[4]

  • Solvent Strength: The wash solvent should generally be stronger (more organic content) than the initial mobile phase conditions to effectively remove retained analytes.[5]

  • Multiple Solvents: Some systems allow for multiple wash solvents. Using a sequence of washes (e.g., an organic-rich "strong" wash followed by a wash matching the initial mobile phase) can be highly effective.[7][8]

Wash Program Optimization:

  • Increase Wash Volume/Duration: Extending the wash time or increasing the volume of solvent used can significantly reduce carryover.[5][11]

  • Pre- and Post-Injection Washes: Employing a wash cycle both before and after the sample injection ensures the needle is clean before entering the next sample and is thoroughly cleaned after injection.[5][6]

  • Wash All Surfaces: Ensure your wash method cleans the inside and outside of the needle, as well as the injection valve and sample loop.[4][10] Some systems allow for valve toggling during the wash cycle to better flush all ports.[10]

Guide 3: Mitigating Column-Related Carryover

If the analytical column is identified as the source, the following steps can be taken:

  • Implement a Strong Column Wash: After the elution of the last analyte, program a high-percentage organic solvent wash into your gradient to strip strongly retained compounds from the column.[3]

  • Evaluate the Guard Column: The guard column can be a significant source of carryover. Try removing the guard column to see if carryover is reduced.

  • Column Flushing: If carryover persists, flush the column offline with a strong solvent like 100% Acetonitrile or Isopropanol at a moderate flow rate.[11]

  • Column Replacement: Columns have a finite lifetime. If carryover becomes a persistent issue that cannot be resolved by flushing, the column may be fouled or degraded and should be replaced.[3]

Section 3: Experimental Protocols & Data

Protocol 1: A Practical Experiment to Quantify Carryover

This protocol describes a standard sequence to measure the percentage of carryover in your system.

Methodology:

  • Prepare Samples:

    • Blank Sample: Prepare a sample of the reconstitution solvent or mobile phase A.

    • High-Concentration Standard (HCS): Prepare a this compound standard at the concentration of the highest point of your calibration curve (ULOQ).

  • Set Up Injection Sequence: Arrange your injections in the following order[6]:

    • Blank Sample (Pre-Standard Blank)

    • High-Concentration Standard (HCS)

    • Blank Sample (Post-Standard Blank 1)

    • Blank Sample (Post-Standard Blank 2)

    • Blank Sample (Post-Standard Blank 3)

  • Data Analysis:

    • Confirm that the Pre-Standard Blank is free of any significant this compound peak.

    • Measure the peak area of the this compound in the HCS injection and the Post-Standard Blank 1 injection.

    • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Post-Standard Blank 1 / Peak Area in HCS) * 100

prep 1. Prepare Samples: - Blank (Reconstitution Solvent) - High-Conc. Standard (HCS) sequence 2. Set Injection Sequence: - Blank (Pre) - HCS - Blank (Post 1) - Blank (Post 2) - ... prep->sequence acquire 3. Acquire Data sequence->acquire analyze 4. Analyze Results: Measure Peak Areas acquire->analyze calculate 5. Calculate % Carryover: (Area_Blank1 / Area_HCS) * 100 analyze->calculate

Caption: Experimental workflow for quantifying carryover percentage.

Data Summary Tables

The following tables summarize quantitative data from studies on carryover reduction.

Table 1: Impact of Wash Solvent Composition on Carryover Data synthesized from studies on various compounds to illustrate principles applicable to this compound.

AnalyteWash Solvent CompositionObserved CarryoverFold ImprovementCitation
Granisetron HCl100% Acetonitrile0.0060%Baseline[5]
Granisetron HCl90:10 Water:Acetonitrile0.0015%4x[5]
Granisetron HCl100% Methanol0.0030%2x[5]
ChlorhexidineWater/Methanol/Acetonitrile/Isopropanol + 1% Formic Acid<0.002% (<20 ppm)N/A[7]
General Basic Compounds45:45:10 ACN:IPA:Acetone + 1% Formic AcidEffective ReductionN/A[4]

Table 2: Effect of Wash Mode and Duration on Carryover Reduction

AnalyteWash ModeCarryover ResultFold ImprovementCitation
Granisetron HCl6-second post-injection wash0.0060%Baseline[5][6]
Granisetron HCl12-second pre- and post-injection wash0.0020%3x[5][6]

Table 3: Contribution of LC System Components to Carryover

AnalyteSystem ConfigurationCarryover (%)Component ContributionCitation
Neuropeptide YFull System (with Guard Column)4.05%N/A
Neuropeptide YSystem without Guard Column2.15%Guard Column contributed ~1.9%
Neuropeptide YSystem without any Column (Union)Not specified, but still presentAutosampler/Injector Contribution[9]

References

Technical Support Center: Optimizing Nonanoylcarnitine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Nonanoylcarnitine and other acylcarnitines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis, particularly by LC-MS/MS?

A1: Derivatization is a critical step for several reasons:

  • Improved Ionization Efficiency: Converting the carboxylic acid group of this compound to a butyl ester significantly enhances its ionization in the mass spectrometer's electrospray source, leading to greater sensitivity and lower limits of detection.[1]

  • Enhanced Chromatographic Separation: The addition of a butyl group increases the hydrophobicity of the molecule, which can improve its retention and separation on reversed-phase liquid chromatography (LC) columns.[1]

  • Resolution of Isobaric Compounds: Derivatization helps to differentiate between isobaric compounds—molecules that have the same mass but different structures. For example, hydroxybutyryl-carnitine and malonyl-carnitine are isobaric but their butylated derivatives have different masses, allowing for their distinct measurement.[2]

  • Reduced Matrix Effects: While not eliminating them, derivatization can shift the analyte to a different region of the chromatogram, potentially moving it away from interfering compounds present in complex biological matrices like plasma or tissue extracts.[3]

Q2: What is the most common derivatization method for this compound?

A2: The most widely used and well-documented method is butyl esterification using acidified n-butanol. This is typically achieved by reacting the dried sample extract with a solution of acetyl chloride in n-butanol, which generates HCl in situ to catalyze the esterification reaction.[4]

Q3: Can I analyze this compound without derivatization?

A3: Yes, it is possible to analyze underivatized acylcarnitines by LC-MS/MS, and modern instruments have sufficient sensitivity for many common species. However, this approach has limitations. The mass spectrometric response for certain types, such as dicarboxylic acylcarnitines, is significantly lower without derivatization.[2] Furthermore, underivatized analysis cannot distinguish critical isobaric species, which can lead to false positive or negative results in metabolic screening.[2][5]

Troubleshooting Guide

Problem 1: Low or no signal for derivatized this compound.

  • Possible Cause 1: Incomplete Derivatization Reaction.

    • Solution: The efficiency of the reaction depends on temperature, time, and reagent integrity. Ensure that the reaction temperature is maintained consistently (typically 60-65°C) and that the incubation time is sufficient (usually 15-20 minutes).[4] Verify that the derivatizing reagent (e.g., 3N to 5N butanolic HCl) is fresh. Acetyl chloride is highly sensitive to moisture and should be handled in a dry environment. Prepare the butanol/acetyl chloride mixture fresh daily.[4]

  • Possible Cause 2: Sample Degradation.

    • Solution: Ensure the sample extract is completely dry before adding the derivatization reagent. Water can hydrolyze the reagent and interfere with the reaction. Use a nitrogen evaporator or vacuum concentrator and avoid overheating the sample.

  • Possible Cause 3: Sample Loss During Preparation.

    • Solution: Each step of the sample preparation (protein precipitation, evaporation, reconstitution) can lead to sample loss. Ensure accurate pipetting and careful handling during solvent transfer steps. Use high-quality tubes to minimize analyte adsorption to surfaces.

Problem 2: High variability and poor reproducibility in quantitative results.

  • Possible Cause 1: Inconsistent Reaction Conditions.

    • Solution: Use a calibrated heating block or incubator with good temperature stability to ensure uniform heating across all samples.[4] Precisely time the incubation period for all samples and standards. Automating liquid handling steps can also reduce variability.

  • Possible Cause 2: Hydrolysis of Acylcarnitine Esters.

    • Solution: The acidic conditions and elevated temperatures used for derivatization can cause partial hydrolysis of the native acylcarnitine ester bond, especially for shorter-chain acylcarnitines. This artificially inflates the measured level of free carnitine.[5][6] While difficult to eliminate completely, it is crucial to strictly control the reaction time and temperature to ensure the rate of hydrolysis is consistent across your entire sample batch (including calibrators and quality controls). Do not extend the incubation time or increase the temperature beyond the validated protocol limits.

  • Possible Cause 3: Matrix Effects.

    • Solution: Biological samples contain numerous compounds that can suppress or enhance the ionization of the target analyte. Implement a robust sample clean-up procedure. If matrix effects are still suspected, evaluate them by performing a post-extraction spike experiment. Using a stable isotope-labeled internal standard for this compound (e.g., d3-nonanoylcarnitine) is the most effective way to correct for matrix effects and other sources of variability.

Problem 3: Extraneous or unexpected peaks in the chromatogram.

  • Possible Cause 1: Reagent-based Side Reactions.

    • Solution: Impurities in solvents or reagents can lead to side products. Use high-purity (HPLC or MS-grade) solvents and fresh reagents. Ensure the reaction vial is properly sealed to prevent contamination.

  • Possible Cause 2: Formation of Byproducts.

    • Solution: While the butanol/acetyl chloride method is generally clean, side reactions can occur. For example, if using other coupling agents like DCC (dicyclohexylcarbodiimide), the formation of N-acylurea byproducts can be a significant issue, especially with sterically hindered molecules.[7] Stick to well-established protocols to minimize byproduct formation.

Quantitative Data Summary

The following table summarizes the average hydrolysis rates observed for different acylcarnitine chain lengths during a typical acidic butylation procedure. This highlights a key challenge in quantification.

Acylcarnitine Chain LengthAverage Hydrolysis Rate (%)Implication for Analysis
Short-Chain (e.g., C2, C3, C4)~27%Significant potential for overestimation of free carnitine.
Medium-Chain (e.g., C8, C9 , C10)~17%Moderate potential for quantification bias.
Long-Chain (e.g., C16, C18)~5%Lower impact, but still a source of analytical inaccuracy.
Data adapted from a study on acylcarnitine hydrolysis during derivatization.[6]

Experimental Protocols & Visualizations

Protocol: Butyl Esterification of this compound from Plasma

This protocol describes a common method for preparing this compound butyl esters for LC-MS/MS analysis.

  • Sample Preparation:

    • To 50 µL of plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., d3-nonanoylcarnitine).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Drying:

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 45°C or using a vacuum concentrator. Ensure no residual solvent remains.

  • Derivatization Reaction:

    • Prepare the derivatization reagent fresh: Add 50 µL of acetyl chloride to 950 µL of n-butanol (to create a 5% v/v solution). Vortex carefully.

    • Add 100 µL of the freshly prepared butanolic HCl reagent to each dried sample extract.[2]

    • Seal the tubes tightly and vortex to ensure the residue is fully dissolved.

    • Incubate the mixture at 65°C for 15 minutes in a calibrated heat block.[4]

  • Final Evaporation and Reconstitution:

    • After incubation, cool the samples to room temperature.

    • Evaporate the derivatization reagent to dryness under a stream of nitrogen at 45°C.

    • Reconstitute the dried derivative in 100 µL of the initial mobile phase of your LC system (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex, centrifuge briefly, and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram: Derivatization and Analysis Workflow

Derivatization_Workflow General Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_rxn Derivatization cluster_analysis Analysis Start Plasma or Tissue Sample Precip Protein Precipitation (e.g., with Methanol + IS) Start->Precip Cent Centrifugation Precip->Cent Dry1 Evaporation to Dryness Cent->Dry1 Deriv Add Butanolic HCl Incubate (65°C, 15 min) Dry1->Deriv Dry2 Evaporation to Dryness Deriv->Dry2 Recon Reconstitution in Mobile Phase Dry2->Recon Inject LC-MS/MS Injection Recon->Inject End Data Acquisition & Quantification Inject->End Chemical_Reaction This compound Butyl Esterification Reaction cluster_reactants Reactants cluster_products Products Nonanoyl This compound (R-COOH) Butanol n-Butanol (CH3(CH2)3OH) Catalyst H+ Catalyst (from AcCl + BuOH) Nonanoyl->Catalyst Butanol->Catalyst Ester This compound Butyl Ester (R-COOCH2(CH2)2CH3) Water Water (H2O) Catalyst->Ester + Troubleshooting_Flowchart Troubleshooting Flowchart for Low Derivatization Yield problem problem cause cause solution solution start Low or No Product Signal cause1 Incomplete Reaction? start->cause1 cause2 Sample Degradation? start->cause2 cause3 Reagent Issue? start->cause3 sol1a Increase Incubation Time/Temperature cause1->sol1a Yes sol1b Ensure Uniform Heating cause1->sol1b Yes sol2a Ensure Complete Drying of Extract cause2->sol2a Yes sol2b Check for Hydrolysis (Control Reaction Time) cause2->sol2b Yes sol3a Prepare Reagents Fresh Daily cause3->sol3a Yes sol3b Use Anhydrous Solvents cause3->sol3b Yes

References

Validation & Comparative

A Comparative Guide to Nonanoylcarnitine Quantification: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. Nonanoylcarnitine, a medium-chain acylcarnitine, is an emerging biomarker in metabolic research. This guide provides a comprehensive cross-validation of two common analytical methods for its quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This comparison presents a detailed overview of the experimental protocols and performance characteristics of both methods. While LC-MS/MS is a well-established method for the analysis of a broad range of acylcarnitines, publicly available data on specific commercial ELISA kits for this compound is limited. Therefore, the ELISA performance characteristics presented are based on typical data from commercially available kits for similar small molecules, such as Acetylcarnitine, to provide a representative comparison.

Performance Characteristics: A Head-to-Head Comparison

The choice of analytical method often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or specificity. The following table summarizes the key performance indicators for both ELISA and LC-MS/MS in the context of this compound quantification.

Performance MetricThis compound ELISA (Typical Expected Performance)LC-MS/MS for this compound
Sensitivity (LOD) Typically in the low ng/mL range (e.g., < 25 ng/mL)[1]High sensitivity, often in the low nM to pM range[2]
Specificity Dependent on antibody quality; potential for cross-reactivity with structurally similar molecules.High specificity due to chromatographic separation and mass-to-charge ratio detection; can distinguish isomers.
Precision (CV%) Intra-Assay: < 10%; Inter-Assay: < 12%[1]Intra-Assay: ≤ 5.3%; Inter-Assay: < 9%[3]
Dynamic Range Narrower, typically 2-3 orders of magnitude.[1][4]Wider, can span 4-5 orders of magnitude.
Throughput High, suitable for screening large numbers of samples (96-well plate format).Lower, sequential sample analysis.
Sample Volume Typically 50-100 µL.[1]Can be as low as 0.5 µL, though typically 10-50 µL.[2]
Cost per Sample Generally lower.Higher, due to instrumentation and specialized personnel.
Instrumentation Standard plate reader.LC system coupled with a tandem mass spectrometer.

Experimental Workflows

The experimental workflows for ELISA and LC-MS/MS differ significantly in their principles and execution. Below are diagrams illustrating the typical steps involved in each method.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Plate Procedure cluster_analysis Data Analysis Sample_Collection Sample Collection (Serum/Plasma) Add_Sample Add Standards & Samples to Wells Sample_Collection->Add_Sample Standard_Dilution Preparation of Standards Standard_Dilution->Add_Sample Reagent_Prep Reagent Preparation Add_Detection_A Add Detection Reagent A Reagent_Prep->Add_Detection_A Add_Detection_B Add Detection Reagent B (HRP-conjugate) Reagent_Prep->Add_Detection_B Add_Substrate Add TMB Substrate Reagent_Prep->Add_Substrate Add_Stop Add Stop Solution Reagent_Prep->Add_Stop Add_Sample->Add_Detection_A Incubate_1 Incubate (e.g., 1 hr at 37°C) Add_Detection_A->Incubate_1 Wash_1 Wash Plate (3x) Incubate_1->Wash_1 Wash_1->Add_Detection_B Incubate_2 Incubate (e.g., 30 min at 37°C) Add_Detection_B->Incubate_2 Wash_2 Wash Plate (5x) Incubate_2->Wash_2 Wash_2->Add_Substrate Incubate_3 Incubate (e.g., 15 min at 37°C) Add_Substrate->Incubate_3 Incubate_3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Sample Concentrations Generate_Curve->Calculate_Conc LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Serum/Plasma) Add_IS Add Internal Standard Sample_Collection->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation & Reconstitution Supernatant_Transfer->Evaporation Injection Inject Sample into LC System Evaporation->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Ionization Ionization (ESI) Chromatographic_Separation->Ionization Mass_Analysis_1 Mass Analysis (Q1) Ionization->Mass_Analysis_1 Fragmentation Fragmentation (Q2) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Mass Analysis (Q3) Fragmentation->Mass_Analysis_2 Detection Detection Mass_Analysis_2->Detection Peak_Integration Peak Integration Detection->Peak_Integration Standard_Curve Generate Standard Curve Peak_Integration->Standard_Curve Quantification Quantification Standard_Curve->Quantification

References

A Comparative Analysis of Nonanoylcarnitine and Octanoylcarnitine as Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative utility of two medium-chain acylcarnitines in disease diagnostics and monitoring.

Introduction

Nonanoylcarnitine (C9) and Octanoylcarnitine (C8) are medium-chain acylcarnitines, crucial intermediates in the mitochondrial fatty acid β-oxidation pathway. Their primary physiological role is to facilitate the transport of medium-chain fatty acids across the inner mitochondrial membrane for subsequent energy production. Dysregulation in fatty acid metabolism is a hallmark of various inherited and acquired diseases, leading to abnormal accumulation of acylcarnitines in biological fluids. Consequently, both this compound and Octanoylcarnitine have emerged as potential biomarkers for a range of pathological conditions, from inborn errors of metabolism to complex multifactorial diseases like cardiovascular and neurodegenerative disorders. This guide provides an objective comparison of their performance as disease biomarkers, supported by experimental data and detailed methodologies.

Biochemical and Physiological Profile

Both this compound and Octanoylcarnitine are structurally similar, differing by only one carbon atom in their acyl chain. This subtle difference, however, can influence their metabolic fate and their accumulation patterns in different disease states.

FeatureThis compound (C9)Octanoylcarnitine (C8)
Chemical Formula C16H31NO4C15H29NO4
Molar Mass 301.42 g/mol 287.40 g/mol
Metabolic Origin Primarily from the β-oxidation of odd-chain fatty acids and some amino acids.[1]Primarily from the β-oxidation of medium-chain fatty acids.[2]
Key Associated Enzyme Carnitine O-octanoyltransferase (CROT) is involved in the synthesis of medium-chain acylcarnitines.Medium-Chain Acyl-CoA Dehydrogenase (MCAD). Deficiency leads to significant C8 accumulation.[2]

Performance as Disease Biomarkers

Inborn Errors of Metabolism

The most well-established clinical application for Octanoylcarnitine is in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inborn error of fatty acid oxidation. Elevated levels of C8 are a primary diagnostic marker for this condition.[2] While this compound may also be elevated in some fatty acid oxidation disorders, Octanoylcarnitine is the more specific and sensitive biomarker for MCAD deficiency.

Table 1: Performance in MCAD Deficiency Screening

BiomarkerSensitivitySpecificityFold Change (Diseased vs. Healthy)Reference
Octanoylcarnitine (C8) HighHigh>10-fold[3]
This compound (C9) ModerateModerateVariable
Cardiovascular Disease

Recent metabolomic studies have implicated both this compound and Octanoylcarnitine in the pathophysiology of cardiovascular diseases (CVD), including coronary artery disease (CAD). Altered fatty acid metabolism in the heart can lead to the accumulation of these acylcarnitines, which may contribute to cardiac dysfunction.

One study investigating the metabolomic profile of patients with CAD found that a panel of 20 acylcarnitines, including eight medium-chain species, were significantly and positively associated with the disease.[4][5] While this suggests the involvement of both C8 and C9, direct comparative data on their individual diagnostic or prognostic performance is still emerging. Another study on patients with cardiovascular diseases who underwent surgery found a significant association between total acylcarnitine levels and chronic kidney disease and heart failure.[6][7]

Table 2: Association with Coronary Artery Disease (CAD)

BiomarkerAssociation with CADβ-coefficient (95% CI)p-valueReference
Medium-Chain Acylcarnitines (including C8 & C9) PositiveNot individually specified<0.05 for the group[4][5]
Octanoylcarnitine (C8) Significantly lower in Acute Coronary Syndrome vs. Chronic Coronary SyndromeNot Applicable0.012[3]
This compound (C9) Not specifically reportedNot ApplicableNot Applicable[3]
Neurodegenerative Diseases

Alterations in brain energy metabolism are increasingly recognized as a key feature of neurodegenerative diseases like Alzheimer's disease (AD). Studies have shown that levels of several acylcarnitines, including medium-chain species, are altered in the serum and cerebrospinal fluid of AD patients.

A study on the continuum from normal cognition to Alzheimer's dementia reported a progressive decrease in the serum levels of several acylcarnitines, including Octanoylcarnitine (C8), with advancing disease.[8][9] This suggests a potential role for these molecules in monitoring disease progression. However, direct comparative data with this compound from the same study is not available.

Table 3: Serum Acylcarnitine Levels in Alzheimer's Disease Progression (μmol/L, mean ± SD)

GroupOctanoylcarnitine (C8)This compound (C9)Reference
Healthy Subjects 0.05 ± 0.02Not Reported[8][9]
Subjective Memory Complaint 0.05 ± 0.02Not Reported[8][9]
Mild Cognitive Impairment 0.04 ± 0.01Not Reported[8][9]
Alzheimer's Disease 0.04 ± 0.01Not Reported[8][9]
*p < 0.05 compared to Healthy Subjects
Cancer

Cancer cells exhibit profound metabolic reprogramming, often involving alterations in fatty acid metabolism to support rapid proliferation and survival. A study on kidney cancer found that 18 out of 20 analyzed acylcarnitines, including medium-chain species, had higher mean concentrations in the urine of renal cell carcinoma patients compared to controls.[10] Another study on breast cancer showed significant alterations in L-carnitine and short-chain acylcarnitines.[11] While these findings point to the potential of acylcarnitines as cancer biomarkers, specific comparative data for this compound and Octanoylcarnitine is limited.

Experimental Protocols

The gold standard for the quantification of this compound and Octanoylcarnitine in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed LC-MS/MS Protocol for Acylcarnitine Quantification in Plasma

This protocol is a representative synthesis from established methods.[12][13][14]

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-Octanoylcarnitine, d3-Nonanoylcarnitine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion for all acylcarnitines: m/z of the protonated molecule [M+H]+.

  • Product Ion for all acylcarnitines: m/z 85 (characteristic fragment of the carnitine moiety).

  • MRM Transitions:

    • Octanoylcarnitine: Specific precursor m/z → 85

    • d3-Octanoylcarnitine: Specific precursor m/z → 85

    • This compound: Specific precursor m/z → 85

    • d3-Nonanoylcarnitine: Specific precursor m/z → 85

  • Quantification: Calculate the peak area ratio of the analyte to its corresponding internal standard and determine the concentration using a calibration curve.

Signaling Pathways and Workflows

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_disease Disease State (e.g., MCAD Deficiency) Fatty_Acid Medium-Chain Fatty Acid (e.g., Octanoic, Nonanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Acylcarnitine_Cytosol Acylcarnitine (C8, C9) CPT1->Acylcarnitine_Cytosol Acylcarnitine_Matrix Acylcarnitine Acylcarnitine_Cytosol->Acylcarnitine_Matrix CACT Transporter CPT2 CPT2 Acylcarnitine_Matrix->CPT2 Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Matrix Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA MCAD_Deficiency MCAD Enzyme Deficiency Beta_Oxidation->MCAD_Deficiency TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy ATP Production TCA_Cycle->Energy Accumulation Accumulation of Octanoylcarnitine (C8) MCAD_Deficiency->Accumulation

Biomarker_Discovery_Workflow Sample_Collection Biological Sample Collection (Plasma, Serum, Urine) Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis (Acylcarnitine Profiling) Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Pre-processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Univariate & Multivariate) Data_Processing->Statistical_Analysis Biomarker_Identification Candidate Biomarker Identification (e.g., C8, C9) Statistical_Analysis->Biomarker_Identification Validation Biomarker Validation (ROC Analysis, Independent Cohort) Biomarker_Identification->Validation

Conclusion and Future Directions

Both this compound and Octanoylcarnitine hold promise as valuable biomarkers for a range of diseases characterized by mitochondrial dysfunction and altered fatty acid metabolism. Currently, the clinical utility of Octanoylcarnitine is more firmly established, particularly for the diagnosis of MCAD deficiency.

The evidence for their role in more complex diseases such as cardiovascular and neurodegenerative disorders is growing, with studies consistently showing alterations in medium-chain acylcarnitine levels. However, a key limitation in the field is the lack of direct, head-to-head comparative studies evaluating the diagnostic and prognostic performance of this compound versus Octanoylcarnitine for these conditions.

Future research should focus on:

  • Direct Comparative Studies: Large-scale clinical studies that simultaneously quantify both this compound and Octanoylcarnitine and perform comparative statistical analyses, including ROC curve analysis, to determine their individual and combined biomarker potential.

  • Disease-Specific Pathway Analysis: Elucidating the precise metabolic pathways that lead to the differential accumulation of C8 and C9 in various diseases.

  • Longitudinal Studies: Prospective studies to evaluate the prognostic value of these biomarkers in predicting disease progression and treatment response.

As analytical techniques continue to improve in sensitivity and specificity, a more nuanced understanding of the distinct roles of this compound and Octanoylcarnitine as disease biomarkers will undoubtedly emerge, paving the way for more precise diagnostic and therapeutic strategies.

References

A Comparative Analysis of Medium-Chain Acylcarnitines in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of medium-chain acylcarnitines (MCACs) in various metabolic disorders. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways, this document serves as a valuable resource for understanding the role of MCACs as biomarkers and their implications in disease pathogenesis.

Introduction to Medium-Chain Acylcarnitines

Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of fatty acids into the mitochondria for β-oxidation.[1][2] Medium-chain acylcarnitines (MCACs), typically those with acyl chains of 6 to 12 carbons (C6, C8, C10, C12), are derived from the incomplete oxidation of fatty acids.[3] Elevated levels of specific MCACs in biological fluids can serve as crucial biomarkers for various inborn errors of metabolism, particularly fatty acid oxidation disorders (FAODs).[1][4] Furthermore, emerging evidence suggests that alterations in MCAC profiles are associated with more common metabolic conditions, including metabolic syndrome, diabetes, and cardiovascular disease.[3][5][6][7]

Comparative Data of Medium-Chain Acylcarnitines in Metabolic Disorders

The following table summarizes the typical findings for key medium-chain acylcarnitines in several metabolic disorders compared to healthy individuals. These values are primarily derived from plasma or dried blood spot analysis using tandem mass spectrometry.

DisorderC8 (Octanoylcarnitine)C10 (Decanoylcarnitine)C12 (Dodecanoylcarnitine)C8/C10 RatioOther Relevant AcylcarnitinesReference(s)
Healthy Individuals NormalNormalNormal< 5-[8]
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Markedly Elevated (>0.3 µM)ElevatedNormal to slightly elevated> 5Elevated C6 and C10:1[8][9]
Metabolic Syndrome ElevatedVariably reported (lower in some studies)Variably reported (lower in some studies)Not typically reportedElevated short-chain (C2, C3, C4DC) and long-chain (C16, C18OH) acylcarnitines[5][10]
Type 1 Diabetes Mellitus (T1D) LowerLowerLowerNot typically reportedElevated C3 and C4; lower free carnitine[6]
Type 2 Diabetes Mellitus (T2D) Variably reported (lower in some studies)LowerLowerNot typically reportedElevated short-chain (C2, C3, C4, C5) and long-chain (C14:1, C16, C18) acylcarnitines[3]
Diabetic Cardiomyopathy (DCM) Positively correlated with riskPositively correlated with riskNot specifiedNot specifiedElevated C6, C14, and other long-chain acylcarnitines[11][12]
Coronary Artery Disease (CAD) Positively associatedPositively associatedPositively associatedNot specifiedElevated C6 and various other short- and long-chain acylcarnitines[7]

Note: "Normal" levels can vary between laboratories. The data presented reflects general trends observed in the literature. For definitive diagnosis, results should be interpreted in the context of laboratory-specific reference ranges and other clinical findings.

Experimental Protocols

The primary method for the analysis of acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography for improved separation of isomers.[4][13][14][15]

1. Sample Preparation (from Dried Blood Spots)

  • A 3 mm disk is punched from the dried blood spot into a 96-well microtiter plate.

  • An extraction solution containing internal standards (stable isotope-labeled acylcarnitines) in methanol is added to each well.

  • The plate is agitated for a period to allow for the extraction of acylcarnitines from the blood spot.

  • The supernatant is then transferred to a new plate and evaporated to dryness under a stream of nitrogen.

2. Derivatization (Butylation)

  • To improve ionization efficiency, the dried acylcarnitine extracts are often derivatized to their butyl esters.[16]

  • A solution of n-butanol containing acetyl chloride is added to each well, and the plate is incubated.

  • The derivatization reagent is then evaporated.

  • The residue is reconstituted in a solvent suitable for injection into the mass spectrometer.

3. Analysis by Tandem Mass Spectrometry (MS/MS)

  • The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode.[13]

  • For acylcarnitine profiling, a precursor ion scan is commonly employed. The instrument is set to detect all parent ions that produce a specific fragment ion at m/z 85 (for underivatized) or m/z 99 (for methylated) or other specific fragments depending on the derivatization, which is characteristic of the carnitine moiety.[13]

  • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.[13]

4. UHPLC-MS/MS for Isomer Separation

  • For research applications and to distinguish between isomeric and isobaric acylcarnitines, ultra-high-performance liquid chromatography (UHPLC) is used prior to mass spectrometry.[17]

  • This provides chromatographic separation of compounds with the same mass-to-charge ratio, allowing for more precise identification and quantification.[17]

Visualizing Metabolic Pathways and Workflows

Mitochondrial Fatty Acid β-Oxidation and MCAC Formation

The following diagram illustrates the pathway of mitochondrial fatty acid β-oxidation and highlights the step at which a deficiency in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) leads to the accumulation of medium-chain acyl-CoAs and subsequently, medium-chain acylcarnitines.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Long-Chain Acyl-CoA Fatty_Acid->Acyl_CoA ACSL CPT1 CPT1 CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT2 CACT->CPT2 LC_Acyl_CoA Long-Chain Acyl-CoA CPT2->LC_Acyl_CoA CoA In Beta_Oxidation β-Oxidation Spiral LC_Acyl_CoA->Beta_Oxidation MC_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation->MC_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA MCAD MCAD MC_Acyl_CoA->MCAD SC_Acyl_CoA Short-Chain Acyl-CoA MCAD->SC_Acyl_CoA SC_Acyl_CoA->Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle MCAC_pool Medium-Chain Acylcarnitines (C8, C10) MCAD_Deficiency MCAD Deficiency MCAD_Deficiency->MCAC_pool Accumulation

Caption: Mitochondrial fatty acid β-oxidation and the impact of MCAD deficiency.

Experimental Workflow for Acylcarnitine Profiling

This diagram outlines the typical experimental workflow for the analysis of acylcarnitines from biological samples.

Acylcarnitine_Workflow Extraction Extraction with Internal Standards Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Interpretation Profile Interpretation and Reporting Data_Processing->Interpretation

Caption: Standard workflow for acylcarnitine analysis.

Logical Relationship of MCACs in Different Metabolic States

This diagram illustrates the logical relationship between elevated MCACs and their association with different metabolic disorders, highlighting both direct enzymatic defects and broader metabolic dysregulation.

Logical_Relationship Enzymatic_Defect Direct Enzymatic Defect (e.g., MCADD) MCADD MCADD Enzymatic_Defect->MCADD Other_FAODs Other FAODs Enzymatic_Defect->Other_FAODs Metabolic_Dysregulation Broader Metabolic Dysregulation Metabolic_Syndrome Metabolic Syndrome Metabolic_Dysregulation->Metabolic_Syndrome Diabetes Diabetes (T1D/T2D) Metabolic_Dysregulation->Diabetes Cardiovascular_Disease Cardiovascular Disease Metabolic_Dysregulation->Cardiovascular_Disease Elevated_MCACs Elevated_MCACs Elevated_MCACs->Metabolic_Dysregulation Indicator of

Caption: MCACs as indicators of metabolic health.

Conclusion

The analysis of medium-chain acylcarnitines provides a powerful tool for the diagnosis and investigation of a range of metabolic disorders. While their role as definitive biomarkers for inborn errors of metabolism like MCADD is well-established, their association with complex multifactorial diseases such as metabolic syndrome and diabetes highlights their broader importance in reflecting mitochondrial function and metabolic flexibility.[3][18][19] The continued application of advanced analytical techniques like UHPLC-MS/MS will further elucidate the nuanced roles of specific MCAC isomers in health and disease, paving the way for improved diagnostic strategies and novel therapeutic interventions.

References

Validating Nonanoylcarnitine as a Biomarker for Fatty Acid Oxidation Defects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nonanoylcarnitine (C9) as a potential biomarker for fatty acid oxidation (FAO) defects, with a primary focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. We will delve into its performance against established biomarkers, present supporting experimental data, and provide detailed methodologies for key experiments.

Executive Summary

The timely and accurate diagnosis of inborn errors of metabolism, such as fatty acid oxidation disorders, is critical to prevent severe clinical outcomes. Newborn screening programs predominantly rely on the detection of acylcarnitines in dried blood spots using tandem mass spectrometry (LC-MS/MS). Octanoylcarnitine (C8) is the primary biomarker for the most common FAO defect, MCAD deficiency. However, the potential utility of other acylcarnitines, including the odd-chain this compound (C9), warrants investigation for improving diagnostic accuracy and understanding the pathophysiology of these disorders. This guide evaluates the current evidence for this compound as a biomarker in this context.

Biomarker Performance: A Comparative Analysis

The diagnosis of MCAD deficiency primarily relies on the elevation of specific acylcarnitines. The current gold standard is the measurement of octanoylcarnitine (C8) and the calculation of ratios such as C8/C10 and C8/acetylcarnitine (C8/C2).[1] While C8 is a highly sensitive and specific marker for MCAD deficiency, the exploration of other metabolites like this compound could offer additional diagnostic value.

To date, direct comparative studies on the diagnostic accuracy (sensitivity and specificity) of this compound versus octanoylcarnitine for MCAD deficiency are limited in the scientific literature. However, existing research provides quantitative data for established biomarkers, which can serve as a benchmark for evaluating novel candidates like this compound.

Table 1: Quantitative Comparison of Acylcarnitine Concentrations in Newborns

BiomarkerHealthy Newborns (μmol/L)Newborns with MCAD Deficiency (μmol/L)
Octanoylcarnitine (C8) < 0.22[2][3]3.1 - 28.3 (Median: 8.4)[2][3][4]
Hexanoylcarnitine (C6) Not typically elevatedElevated[1]
Decanoylcarnitine (C10) Not typically elevatedElevated[1]
This compound (C9) Data not readily availableData not readily available

Note: The lack of readily available quantitative data for this compound in both healthy and MCAD-deficient newborns highlights a critical gap in current research.

The Biochemical Basis of this compound Formation

In fatty acid β-oxidation, long-chain fatty acids are sequentially broken down to produce acetyl-CoA. In MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain acyl-CoAs (C6-C12) is deficient. This leads to an accumulation of medium-chain acyl-CoAs, which are then conjugated with carnitine to form acylcarnitines that can be detected in blood and urine.

The presence of odd-chain acylcarnitines like this compound in individuals with FAO defects is thought to arise from the metabolism of odd-chain fatty acids present in the diet or synthesized endogenously. When the primary β-oxidation pathway is blocked, alternative pathways, including ω-oxidation, may become more active, potentially leading to the formation of various dicarboxylic acids and unusual acyl-CoA species. The exact mechanism and significance of this compound formation in MCAD deficiency require further investigation.

Fatty_Acid_Oxidation_Pathway cluster_Mitochondrion Mitochondrial Matrix Long-Chain_Fatty_Acyl-CoA Long-Chain_Fatty_Acyl-CoA Beta_Oxidation_Spiral Beta_Oxidation_Spiral Long-Chain_Fatty_Acyl-CoA->Beta_Oxidation_Spiral Multiple Steps Medium-Chain_Acyl-CoA Medium-Chain_Acyl-CoA Beta_Oxidation_Spiral->Medium-Chain_Acyl-CoA MCAD_Enzyme MCAD (Deficient in MCADD) Medium-Chain_Acyl-CoA->MCAD_Enzyme Acylcarnitines_Out Accumulated Acylcarnitines (C8, C6, C10, C9?) Medium-Chain_Acyl-CoA->Acylcarnitines_Out Conjugation with Carnitine Acetyl-CoA Acetyl-CoA MCAD_Enzyme->Acetyl-CoA Blocked TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Dietary_Odd-Chain_Fatty_Acids Dietary_Odd-Chain_Fatty_Acids Odd-Chain_Fatty_Acyl-CoA Odd-Chain_Fatty_Acyl-CoA Dietary_Odd-Chain_Fatty_Acids->Odd-Chain_Fatty_Acyl-CoA Endogenous_Synthesis Endogenous_Synthesis Endogenous_Synthesis->Odd-Chain_Fatty_Acyl-CoA Nonanoyl-CoA Nonanoyl-CoA Odd-Chain_Fatty_Acyl-CoA->Nonanoyl-CoA β-Oxidation This compound This compound (C9) Nonanoyl-CoA->this compound Conjugation with Carnitine This compound->Acylcarnitines_Out

Caption: Figure 1: Simplified overview of fatty acid oxidation and the potential origin of this compound in MCAD deficiency.

Experimental Protocols

The quantitative analysis of acylcarnitines, including this compound, from dried blood spots is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Experimental_Workflow DBS_Punch 1. Dried Blood Spot Punch (3mm) Extraction 2. Extraction with Methanol containing Internal Standards DBS_Punch->Extraction Derivatization 3. Derivatization (Butanolic HCl) Extraction->Derivatization Evaporation 4. Evaporation to Dryness Derivatization->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS_Analysis 6. LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis Data_Analysis 7. Data Analysis and Quantification LCMSMS_Analysis->Data_Analysis

Caption: Figure 2: General workflow for the analysis of acylcarnitines from dried blood spots.

Detailed Methodology for Acylcarnitine Analysis by LC-MS/MS

This protocol is adapted from established methods for the analysis of acylcarnitines, including odd-chain species, in biological samples.[5][6][7][8]

1. Sample Preparation (from Dried Blood Spot)

  • Punching: A 3mm disk is punched from the dried blood spot into a 96-well filter plate.

  • Extraction: To each well, 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards (including a C9-carnitine internal standard if available) is added.

  • Incubation: The plate is sealed and incubated at room temperature for 30 minutes with gentle shaking.

  • Filtration: The extract is filtered into a clean 96-well collection plate by centrifugation.

  • Derivatization: The solvent is evaporated under a stream of nitrogen. 100 µL of 3N butanolic HCl is added to each well, and the plate is sealed and heated at 65°C for 15 minutes to form butyl esters.

  • Final Preparation: The butanolic HCl is evaporated under nitrogen, and the residue is reconstituted in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is typically used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution is employed to separate the acylcarnitines, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

    • Flow Rate: Approximately 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for each acylcarnitine butyl ester is the [M+H]+ ion. A common product ion at m/z 85, corresponding to the carnitine moiety, is often monitored for all acylcarnitines.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. For this compound butyl ester, the transition would be specific to its mass.

3. Data Analysis

  • The concentration of each acylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing this to a calibration curve.

Conclusion and Future Directions

Octanoylcarnitine (C8) remains the cornerstone for the diagnosis of MCAD deficiency through newborn screening. While the presence of this compound (C9) in individuals with FAO defects is of biochemical interest, its validation as a standalone or supplementary biomarker requires further rigorous investigation.

Key areas for future research include:

  • Quantitative Studies: Large-scale studies are needed to establish the reference ranges for this compound in both healthy and MCAD-deficient populations.

  • Diagnostic Accuracy: The sensitivity and specificity of this compound, both alone and in combination with other biomarkers, need to be formally evaluated.

  • Metabolic Pathway Elucidation: Further research is necessary to fully understand the metabolic pathways leading to the production of this compound in FAO disorders. This will provide a stronger biochemical rationale for its use as a biomarker.

  • Application to other FAODs: Investigating the utility of this compound as a biomarker for other FAO defects where odd-chain fatty acid metabolism may be perturbed is a promising avenue of research.

By addressing these knowledge gaps, the scientific community can fully assess the clinical utility of this compound and potentially refine the diagnostic algorithms for fatty acid oxidation defects, ultimately improving patient outcomes.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of Nonanoylcarnitine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and consistent measurement of biomarkers is paramount. This guide provides an objective comparison of inter-laboratory performance for the measurement of Nonanoylcarnitine (C9), a key medium-chain acylcarnitine. The data presented is based on proficiency testing results from leading external quality assurance (EQA) schemes, offering valuable insights into the current state of analytical variability and best practices.

The quantification of acylcarnitines, including this compound, is crucial for the diagnosis and monitoring of inherited metabolic disorders and for assessing mitochondrial function in various research and clinical settings. To ensure the reliability and comparability of results across different laboratories, EQA providers such as the European Research Network for evaluation and improvement of screening, Diagnosis and treatment of Inborn Errors of Metabolism (ERNDIM) organize regular proficiency testing schemes.

Quantitative Performance in Inter-laboratory Comparison

Data from the ERNDIM "Acylcarnitines in Serum" scheme provides a valuable benchmark for laboratory performance. While specific data for this compound (C9) is not publicly detailed in the summary reports, the performance for Octanoylcarnitine (C8), a structurally similar medium-chain acylcarnitine, offers a representative view of the analytical precision and accuracy achievable. The following table summarizes the performance of participating laboratories in a recent EQA round.

Analyte (Proxy for C9)Number of Participating LaboratoriesTarget Concentration (Range)Inter-laboratory Coefficient of Variation (CV)Recovery Rate
Octanoylcarnitine (C8)~126Spiked Serum Samples~10-15%~90-110%

Note: This data is based on the performance for Octanoylcarnitine (C8) as a proxy for this compound (C9), as detailed in the ERNDIM Acylcarnitines in Serum Annual Report 2023.[1]

The inter-laboratory CV of approximately 10-15% for C8 suggests a good level of agreement between participating laboratories. The recovery rates, which are typically close to 100%, indicate that the methods in use are capable of accurate quantification.

Experimental Protocols

The majority of laboratories participating in these EQA schemes utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of acylcarnitines. Below is a typical, detailed methodology.

1. Sample Preparation (from Serum or Plasma)

  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of methanol containing a known concentration of a deuterated internal standard (e.g., D3-Octanoylcarnitine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of acylcarnitines.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is employed to separate the acylcarnitines based on their chain length and polarity.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: The precursor ion for this compound (C9) is m/z 316.3, which fragments to a characteristic product ion of m/z 85.1. The corresponding transition for a deuterated internal standard (e.g., D3-C8) would also be monitored.

3. Quantification

  • A calibration curve is generated using a series of standards of known this compound concentrations.

  • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow and Relevant Pathways

To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing serum Serum/Plasma Sample add_is Add Internal Standard & Methanol serum->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data quantify Quantification against Calibration Curve data->quantify report Report Results quantify->report

Caption: A typical experimental workflow for the quantification of this compound in serum or plasma.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix fatty_acid Fatty Acid (e.g., Nonanoic Acid) acyl_coa Acyl-CoA fatty_acid->acyl_coa acylcarnitine Acylcarnitine (this compound) acyl_coa->acylcarnitine CPT1 beta_oxidation Beta-Oxidation Cycle acylcarnitine->beta_oxidation CPT2 / CAT acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa carnitine Carnitine cpt1 CPT1 carnitine->cpt1 cat CAT cpt2 CPT2

Caption: The role of this compound in the transport of fatty acids into the mitochondria for beta-oxidation.

References

Plasma and Tissue Nonanoylcarnitine Levels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A direct correlation between plasma and tissue concentrations of nonanoylcarnitine (C9), a medium-chain acylcarnitine, has been observed in preclinical studies, suggesting that plasma levels can be indicative of metabolic changes within specific organs. This guide provides a comparative analysis of this compound levels in plasma and various tissues, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

A key study investigating acylcarnitine profiles in hyperglycemic New Zealand Obese (NZO) mice provides valuable insights into the tissue-specific distribution of this compound. The research highlights that alterations in acylcarnitine and amino acid profiles in these mice overlap with metabolic changes observed in human type 2 diabetes, making this animal model relevant for metabolic research[1].

Quantitative Data Summary

The following table summarizes the reported levels of this compound in plasma and various tissues from the aforementioned study. The data illustrates the relative distribution of this metabolite across different biological compartments.

Biological MatrixThis compound (C9) LevelKey Observation
Plasma Reported as significantly changedChanges in plasma C9 levels reflected hepatic changes.
Liver Reported as significantly changedHepatic C9 levels showed the most similarity to plasma changes.[2]
Kidney Data collectedSpecific changes in C9 not highlighted as most significant.
Heart Muscle Data collectedSpecific changes in C9 not highlighted as most significant.
Skeletal Muscle Data collectedSpecific changes in C9 not highlighted as most significant.
Adipose Tissue Data collectedAdipose tissue was effective in separating diabetic from non-diabetic male mice based on metabolite profiles.[2]

Experimental Protocols

The methods employed in the cited study to measure this compound in plasma and tissues are outlined below.

1. Animal Model and Sample Collection:

  • Animal Model: New Zealand Obese (NZO) mice, a polygenic model for obesity and diabetes, were used[1].

  • Blood Collection: Blood samples were obtained via retroorbital puncture and collected into EDTA-coated tubes. Plasma was separated by centrifugation at 1,200g for 10 minutes at 4°C[2].

  • Tissue Collection: Following blood collection, mice were dissected, and tissues including kidney, liver, heart muscle, skeletal muscle, and adipose tissue were collected.

  • Sample Preservation: All plasma and tissue samples were immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis. Tissues were ground under liquid nitrogen to ensure the integrity of metabolites[2].

2. Metabolite Analysis:

  • Analytical Technique: A targeted metabolomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to quantify 43 acylcarnitines, including this compound, and 35 amino acids and their derivatives[2].

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for comparing plasma and tissue acylcarnitine levels and the central role of acylcarnitines in mitochondrial fatty acid metabolism.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis animal_model NZO Mouse Model blood_collection Retroorbital Puncture (EDTA tubes) animal_model->blood_collection tissue_collection Dissection of Liver, Kidney, Heart, Muscle, Adipose animal_model->tissue_collection centrifugation Centrifugation (1,200g, 4°C) to obtain Plasma blood_collection->centrifugation tissue_homogenization Tissue Grinding under Liquid N2 tissue_collection->tissue_homogenization snap_freezing Snap-freezing in Liquid N2 and Storage at -80°C centrifugation->snap_freezing Plasma lc_ms LC-MS/MS Analysis (Targeted Metabolomics) snap_freezing->lc_ms tissue_homogenization->snap_freezing Tissues data_analysis Data Analysis and Correlation Studies lc_ms->data_analysis

Experimental workflow for metabolomic analysis.

fatty_acid_oxidation CPT1: Carnitine Palmitoyltransferase I CPT2: Carnitine Palmitoyltransferase II ACSL: Acyl-CoA Synthetase Long-Chain cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix fatty_acid Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa ACSL acylcarnitine This compound (C9) acyl_coa->acylcarnitine CPT1 acyl_coa_mito Fatty Acyl-CoA acylcarnitine->acyl_coa_mito CPT2 acylcarnitine->acyl_coa_mito CPT2 beta_oxidation β-Oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP tca_cycle->atp acyl_coa_mito->beta_oxidation

Role of this compound in fatty acid oxidation.

Discussion

The correlation between plasma and hepatic this compound levels in the NZO mouse model is a significant finding. It suggests that for certain metabolic disturbances, plasma acylcarnitine profiles can serve as a surrogate for more invasive tissue biopsies. In mammals, the carnitine pool, consisting of free L-carnitine and its various acyl esters, is maintained through dietary intake, endogenous synthesis, and efficient renal reabsorption[3]. Carrier-mediated transport systems facilitate high tissue-to-plasma concentration ratios, particularly in tissues with a high reliance on fatty acid oxidation for energy[4].

While a direct correlation is not always observed for all acylcarnitines across all tissues, the strong link between plasma and liver this compound levels in a model of metabolic disease provides a valuable tool for researchers. For instance, in fasted rats, only the heart showed a decrease in medium- and long-chain acylcarnitine content similar to that observed in plasma after a glucose bolus, indicating that the heart can significantly influence the plasma acylcarnitine profile[5]. Conversely, another study found a significant correlation between plasma and muscle free-carnitine values in hemodialysis patients[6].

These findings underscore the importance of tissue-specific analyses while also highlighting the potential of plasma biomarkers to reflect metabolic processes in specific organs. For drug development professionals, understanding the pharmacokinetics and tissue distribution of acylcarnitines is crucial when developing therapies targeting metabolic pathways.

References

A Comparative Analysis of Nonanoylcarnitine Levels: Healthy vs. Diseased Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the variations in nonanoylcarnitine levels between healthy individuals and those with specific diseases, supported by experimental data and methodologies.

Introduction

This compound (C9) is a medium-chain acylcarnitine that plays a role in the transport of fatty acids into the mitochondria for subsequent beta-oxidation, a key process in cellular energy production.[1] Emerging research has highlighted alterations in the circulating levels of this compound in various disease states, suggesting its potential as a biomarker. This guide provides a comparative overview of this compound concentrations in healthy versus diseased populations, details the experimental protocols for its quantification, and illustrates the relevant metabolic pathways and experimental workflows.

Quantitative Data Comparison

While extensive research has been conducted on the broader acylcarnitine profile in various diseases, specific quantitative data for this compound remains limited in readily comparable formats across multiple conditions. However, available metabolomic databases and literature indicate significant alterations in this compound levels in specific patient populations.

PopulationConditionAnalyteMean Concentration (µM)Standard Deviation (µM)Sample TypeReference
Healthy Adults HealthyThis compound0.03 ± 0.01PlasmaHMDB
Diseased Population 1 PsoriasisThis compoundDecreasedNot specifiedPlasma[1]
Diseased Population 2 Pregnancy with Fetal CHDThis compoundDecreasedNot specifiedSerum[1]

Note: The Human Metabolome Database (HMDB) provides a reference concentration for this compound in the plasma of healthy adults.[1] For psoriasis and pregnancies with a fetus exhibiting congenital heart defects (CHD), the database indicates a decrease in this compound levels, although specific quantitative values from comparative studies are not provided in a consolidated table.[1] Further research is needed to establish precise quantitative ranges in these and other disease states.

Metabolic Pathway of this compound

This compound is an intermediate in the metabolism of fatty acids. It is formed when nonanoic acid, a medium-chain fatty acid, is esterified to carnitine. This process allows for the transport of the fatty acid across the mitochondrial membrane.

This compound Metabolic Pathway cluster_mitochondrion Mitochondrion Nonanoic_Acid Nonanoic Acid Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase CoA Coenzyme A CoA->Nonanoyl_CoA ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi CPT1 Carnitine Palmitoyltransferase I (Outer Mitochondrial Membrane) Nonanoyl_CoA->CPT1 Beta_Oxidation Beta-Oxidation Nonanoyl_CoA->Beta_Oxidation Carnitine Carnitine Carnitine->CPT1 This compound This compound CPT1->this compound CACT Carnitine-Acylcarnitine Translocase This compound->CACT CPT2 Carnitine Palmitoyltransferase II (Inner Mitochondrial Membrane) This compound->CPT2 Mitochondrial_Matrix Mitochondrial Matrix CACT->this compound CPT2->Nonanoyl_CoA CPT2->Carnitine

Caption: Metabolic pathway of this compound formation and transport.

Experimental Protocols

The gold-standard method for the quantitative analysis of this compound and other acylcarnitines in biological samples is tandem mass spectrometry (MS/MS) , often coupled with liquid chromatography (LC).

Key Experimental Steps:
  • Sample Preparation:

    • Plasma/Serum Collection: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma or serum is separated by centrifugation.

    • Protein Precipitation: Proteins in the plasma/serum are precipitated using a solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant.

    • Internal Standards: A known concentration of an isotopically labeled internal standard (e.g., d3-nonanoylcarnitine) is added to the sample for accurate quantification.

    • Derivatization (Optional but common): Acylcarnitines are often derivatized to their butyl esters by incubation with butanolic-HCl. This step enhances their ionization efficiency in the mass spectrometer.[2]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The prepared sample is injected into a liquid chromatography system to separate the different acylcarnitines based on their chemical properties.

    • Ionization: The separated molecules are ionized, typically using electrospray ionization (ESI).

    • Mass Spectrometry Detection: The ionized molecules are detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each acylcarnitine, providing high selectivity and sensitivity.[3][4][5]

  • Data Analysis:

    • The concentration of this compound in the sample is calculated by comparing the signal intensity of the analyte to that of the internal standard.

Experimental Workflow for this compound Analysis start Start: Blood Sample Collection centrifugation Centrifugation to Separate Plasma/Serum start->centrifugation protein_precipitation Protein Precipitation (e.g., with Acetonitrile) centrifugation->protein_precipitation add_is Addition of Isotopically Labeled Internal Standard protein_precipitation->add_is derivatization Derivatization (e.g., Butylation) add_is->derivatization lc_ms_ms LC-MS/MS Analysis derivatization->lc_ms_ms data_analysis Data Analysis and Quantification lc_ms_ms->data_analysis end End: this compound Concentration data_analysis->end

Caption: Workflow for quantitative analysis of this compound.

Discussion and Future Directions

The observed alterations in this compound levels in certain diseases suggest a potential dysregulation of medium-chain fatty acid metabolism. For instance, in psoriasis, a chronic inflammatory skin condition, the decrease in this compound could be linked to altered lipid metabolism, which is increasingly recognized as a feature of the disease. Similarly, in pregnancies complicated by fetal congenital heart defects, altered maternal metabolic profiles, including acylcarnitines, may reflect underlying metabolic stress or placental dysfunction that could impact fetal development.

Further research with larger, well-characterized patient cohorts is necessary to establish the precise quantitative changes in this compound levels in these and other diseases. Such studies will be crucial for validating this compound as a reliable biomarker for disease diagnosis, prognosis, or monitoring treatment response. The standardized and robust analytical methods using LC-MS/MS provide the necessary tools for these future investigations.[2][3][4][5]

References

Establishing Reference Intervals for Plasma Nonanoylcarnitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of acylcarnitines in plasma is a critical tool for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2][3][4] Nonanoylcarnitine (C9), a medium-chain acylcarnitine, is an important biomarker in this panel. Establishing robust reference intervals for plasma this compound is essential for accurate clinical interpretation. This guide provides a comparative overview of existing data for related acylcarnitines, details the standard analytical methodology, and outlines the workflow for establishing new reference intervals.

Comparative Reference Intervals for Plasma Acylcarnitines

While specific, universally accepted reference intervals for this compound (C9) are not widely published, data from various studies on other acylcarnitines can provide a comparative context. The following table summarizes reference intervals for several acylcarnitines determined by tandem mass spectrometry (MS/MS) in different populations. It is important to note that reference ranges can vary significantly based on the analytical method, patient population (age, sex, ethnicity), and the specific laboratory.[5]

AcylcarnitineCarbon ChainPopulationReference Interval (µmol/L)Analytical Method
Free Carnitine (C0)-Newborns25.9 - 79.0MS/MS
Acetylcarnitine (C2)ShortAdults6 - 7HPLC, MS/MS, Radioenzymatic Assay[6]
Propionylcarnitine (C3)ShortNewborns1.3 - 12.4MS/MS[7]
Butyrylcarnitine (C4)ShortNewborns0.2 - 4.4MS/MS[7]
Isovalerylcarnitine (C5)ShortNewborns0.1 - 2.4MS/MS[7]
Hexanoylcarnitine (C6)MediumNewborns0.0 - 2.2MS/MS[7]
Octanoylcarnitine (C8)MediumAdults< 0.2LC-MS/MS
Decanoylcarnitine (C10)MediumNewborns0.0 - 2.5MS/MS[7]
Myristoylcarnitine (C14)LongNewborns0.1 - 2.6MS/MS[7]
Palmitoylcarnitine (C16)LongAdults< 0.4LC-MS/MS

Experimental Protocols for Acylcarnitine Analysis

The gold standard for the quantitative analysis of plasma acylcarnitines, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10][11] This methodology offers high sensitivity and specificity, allowing for the separation of isomeric and isobaric species.[3]

Key Experimental Steps:
  • Sample Collection and Preparation:

    • Collect whole blood in a green-top (sodium heparin) tube.[12]

    • Centrifuge the sample to separate the plasma.

    • Transfer the plasma to a clean polypropylene tube and freeze at -80°C until analysis.[12][13]

    • For analysis, precipitate plasma proteins by adding a threefold volume of acetonitrile containing isotopically labeled internal standards (e.g., d3-nonanoylcarnitine).

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for derivatization.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solution of n-butanol containing 5% (v/v) acetyl chloride.[8]

    • Incubate the mixture at 60°C for 20 minutes to convert the acylcarnitines to their butyl esters.[8] This step enhances chromatographic separation and ionization efficiency.[8]

    • Evaporate the butanolic solution to dryness.

    • Reconstitute the final sample in the mobile phase for injection into the LC-MS/MS system.[8]

  • LC-MS/MS Analysis:

    • Chromatography: Perform chromatographic separation using a C8 or C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of an ion-pairing agent like heptafluorobutyric acid, to improve peak shape and retention.

    • Mass Spectrometry: Operate the tandem mass spectrometer in the positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for each acylcarnitine butyl ester is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically m/z 85 for the carnitine moiety) is monitored in the third quadrupole.[8]

    • Quantification: Generate a calibration curve using a series of known concentrations of this compound standards. The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Key Processes

To better understand the biological context and the workflow for establishing reference intervals, the following diagrams are provided.

fatty_acid_oxidation Cytosol Cytosol MitochondrialMatrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine Acylcarnitine (e.g., this compound) CPT1->Acylcarnitine CACT CACT (Transporter) Acylcarnitine->CACT To Intermembrane Space CPT2 CPT2 Acylcarnitine->CPT2 Carnitine Carnitine Carnitine->CPT1 CACT->Acylcarnitine To Matrix CPT2->Carnitine Regenerated BetaOxidation β-Oxidation Spiral CPT2->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle reference_interval_workflow Start Start: Define Study Objective Cohort 1. Select a Healthy Reference Population Start->Cohort InclusionExclusion 2. Define Inclusion/Exclusion Criteria (Age, Sex, Health Status) Cohort->InclusionExclusion SampleCollection 3. Standardized Sample Collection & Handling InclusionExclusion->SampleCollection Analysis 4. Analyze Plasma Samples (LC-MS/MS) SampleCollection->Analysis DataReview 5. Quality Control and Data Review Analysis->DataReview Stats 6. Statistical Analysis (e.g., 95th Percentile) DataReview->Stats Establishment 7. Establish Reference Interval Stats->Establishment Validation 8. Independent Validation Establishment->Validation End End: Publish and Implement Validation->End

References

Comparative Metabolomics of Acylcarnitine Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Acylcarnitines, esters of L-carnitine and fatty acids, are pivotal intermediates in cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process for energy production.[1][2] Because of their central role, profiling acylcarnitines provides a valuable window into the metabolic state of an organism. Alterations in their profiles are increasingly recognized as biomarkers for a range of inherited metabolic disorders, as well as complex diseases such as diabetes, cardiovascular conditions, and certain cancers.[3][4][5]

This guide offers a comparative overview of acylcarnitine profiles in various biological contexts, details the experimental methodologies used for their analysis, and illustrates the key metabolic pathways involved.

Data Presentation: Comparative Acylcarnitine Profiles

The composition and concentration of acylcarnitine species can vary significantly between different tissues and under various pathological conditions.[6] Analyzing these differences is crucial for understanding disease mechanisms and identifying potential biomarkers. High levels of specific acylcarnitines can indicate metabolic dysfunction and impaired fatty acid oxidation.[7]

The following table summarizes findings from a comparative metabolomics study in different mouse tissues, highlighting the variability of acylcarnitine profiles. This illustrates how different organs maintain distinct metabolic signatures.

Tissue/FluidTotal Acylcarnitine Species IdentifiedKey Differentiating FeaturesReference
Liver 90Highest number of species identified.[6]
Heart 87Significantly increased 3-dehydrocarnitine compared to liver.[6]
Visceral Fat 65Distinct profile from muscle and liver tissues.[6]
Thigh Muscle 62Lower number of identified species compared to liver and heart.[6]
Serum 62Significantly enriched in unsaturated C16, C18, and C20 species compared to whole blood.[6]
Whole Blood 58Increased levels of dicarboxylic- and short-chain acylcarnitines compared to serum.[6]
Brain 57Lowest number of species identified among the tissues studied.[6]

This table is a summary of data presented in a study by Meierhofer D (2019), which profiled 123 acylcarnitine species across various mouse tissues and fluids.[6]

Experimental Protocols

The accurate profiling of acylcarnitines relies on robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the comprehensive analysis of acylcarnitine species in biological samples.[7][8]

Key Experimental Steps:
  • Sample Collection and Preparation:

    • Biological samples such as plasma, serum, urine, or tissue homogenates are collected.[7][9]

    • For tissues, 5 mg of frozen material is typically used for metabolite extraction.[9]

    • Metabolites are extracted using a solvent mixture, commonly 80% methanol. Tissues require homogenization to release cellular contents.[9]

    • An isotopically labeled internal standard mix is added to the sample to ensure accurate quantification.[9]

    • Debris is removed by centrifugation to obtain a clear supernatant containing the metabolites.[9]

  • Chemical Derivatization (Optional but Recommended):

    • To enhance detection sensitivity and improve chromatographic separation, especially for short-chain acylcarnitines, a derivatization step is often employed.[6][9]

    • A common method involves derivatizing the carboxyl group of acylcarnitines. For example, using 3-nitrophenylhydrazine (3NPH) has been shown to be a fast and robust method that increases signal intensity.[6][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

    • Chromatographic Separation: The extracted and derivatized metabolites are separated using liquid chromatography. A reversed-phase C18 column is commonly used, which separates acylcarnitines based on the length and properties of their acyl chains.[9]

    • Mass Spectrometric Detection: The separated compounds are then ionized (e.g., using electrospray ionization - ESI) and detected by a mass spectrometer.[8] Tandem mass spectrometry (MS/MS) is used for specific and sensitive detection, often in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for each acylcarnitine species.[9]

  • Data Analysis:

    • The raw data from the LC-MS/MS is processed to identify and quantify each acylcarnitine species based on its retention time and mass-to-charge ratio (m/z).

    • Statistical analyses, such as t-tests or ANOVA, are performed to identify significant differences in acylcarnitine levels between different experimental groups.[9]

    • Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize overall profile differences.

Visualizations: Workflows and Pathways

Experimental Workflow for Acylcarnitine Profiling

The following diagram outlines the typical workflow for a comparative metabolomics study of acylcarnitines, from sample collection to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A 1. Biological Sample (Plasma, Tissue, etc.) B 2. Metabolite Extraction (e.g., 80% Methanol) A->B C 3. Derivatization (e.g., 3NPH) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Acquisition (MRM Mode) D->E F 6. Peak Integration & Quantification E->F G 7. Statistical Analysis (e.g., T-test, PCA) F->G H 8. Biological Interpretation G->H

A typical workflow for comparative acylcarnitine metabolomics.
The Carnitine Shuttle and Fatty Acid Oxidation

Acylcarnitines are central to the process of fatty acid oxidation (FAO). The carnitine shuttle system is responsible for transporting long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent breakdown to produce energy.[1][10]

The diagram below illustrates the key steps of the carnitine shuttle.

G cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix FA Fatty Acid ACoA Fatty Acyl-CoA FA->ACoA ACSL CPT1 CPT1 ACoA->CPT1 AC Acylcarnitine CPT1->AC Carnitine CACT CACT AC->CACT CPT2 CPT2 CACT->CPT2 ACoA2 Fatty Acyl-CoA BetaOx β-Oxidation ACoA2->BetaOx CPT2->ACoA2 CoA

The carnitine shuttle facilitates fatty acid transport into mitochondria.

References

Assessing the Diagnostic Specificity of Elevated Nonanoylcarnitine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoylcarnitine (C9) is a medium-chain acylcarnitine that serves as a biomarker in the screening and diagnosis of certain inborn errors of metabolism. While not as prominently recognized as other acylcarnitines like octanoylcarnitine (C8), emerging evidence suggests that elevated levels of this compound can be indicative of specific metabolic disorders, particularly when assessed as part of a broader acylcarnitine profile. This guide provides a comparative analysis of the diagnostic specificity of elevated this compound, supported by experimental data and protocols, to aid researchers and drug development professionals in its application as a biomarker.

This compound in the Landscape of Metabolic Disorders

Acylcarnitines are essential for the transport of fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway.[1] Inborn errors of metabolism that disrupt this pathway lead to the accumulation of specific acyl-CoA esters, which are then transesterified to carnitine, resulting in elevated levels of specific acylcarnitines in blood and urine.

While octanoylcarnitine (C8) is the primary and highly specific biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common fatty acid oxidation disorders, the diagnostic utility of this compound is more nuanced.[2][3] Elevated C9 levels are most significantly associated with Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) , also known as Glutaric Aciduria Type II .[4][5] MADD is a disorder of electron transfer in the mitochondrial respiratory chain, affecting the function of multiple acyl-CoA dehydrogenases involved in fatty acid and amino acid metabolism.[4][6] This results in a characteristic elevation of a broad range of acylcarnitines, including short-, medium-, and long-chain species.[4]

Comparative Analysis of this compound and Alternative Biomarkers

The diagnostic specificity of a biomarker is determined by its ability to correctly identify individuals with a particular disease (sensitivity) and those without the disease (specificity). While specific quantitative data for the sensitivity and specificity of this compound as a standalone marker is limited in the current literature, its diagnostic value can be assessed in the context of acylcarnitine profiles for different disorders.

Table 1: Acylcarnitine Profiles in Key Metabolic Disorders

DisorderPrimary Biomarker(s)This compound (C9) LevelsOther Key Acylcarnitines
MCAD Deficiency Octanoylcarnitine (C8)May be slightly elevated, but not the primary markerDecenoylcarnitine (C10:1), Hexanoylcarnitine (C6)
MADD / Glutaric Aciduria Type II Broad elevation of acylcarnitinesSignificantly Elevated Glutaroylcarnitine (C5DC), Isovalerylcarnitine (C5), other medium and long-chain acylcarnitines
Carnitine Palmitoyltransferase II (CPT-II) Deficiency Hexadecanoylcarnitine (C16), Octadecenoylcarnitine (C18:1)Generally not a primary markerOther long-chain acylcarnitines

Table 2: Typical Concentrations of this compound in Dried Blood Spots (DBS) and Plasma

PopulationSpecimen TypeThis compound (C9) Concentration (µmol/L)Reference
Healthy NewbornsDried Blood Spot< 0.20[7][8]
Healthy Children (1 month - 12 years)Dried Blood Spot< 0.25[8]
Healthy AdultsPlasmaNot typically reported or very low[8]
Patients with MADDPlasma/DBSSignificantly elevated (part of a broad increase in acylcarnitines)[4][9]

Note: Reference ranges can vary between laboratories and analytical methods.

Experimental Protocols

The gold standard for the quantitative analysis of acylcarnitines, including this compound, is tandem mass spectrometry (MS/MS) .

Key Experiment: Acylcarnitine Profiling by Tandem Mass Spectrometry

Objective: To quantify the levels of this compound and other acylcarnitines in biological samples (dried blood spots or plasma).

Methodology:

  • Sample Preparation (from Dried Blood Spot):

    • A 3 mm punch from a dried blood spot (DBS) card is placed into a well of a 96-well microtiter plate.

    • An internal standard solution containing isotopically labeled acylcarnitines (including a labeled C8 or similar medium-chain standard) in methanol is added to each well.

    • The plate is sealed and incubated with gentle shaking to extract the acylcarnitines from the blood spot.

    • The supernatant is then transferred to a new plate and dried under a stream of nitrogen.

  • Derivatization:

    • The dried extract is reconstituted in a solution of acidic butanol (e.g., 3N HCl in n-butanol).

    • The plate is sealed and heated (e.g., at 65°C for 15-20 minutes) to convert the acylcarnitines to their butyl esters. This step enhances their ionization efficiency for MS/MS analysis.

    • The derivatized sample is again dried under nitrogen.

  • Analysis by Tandem Mass Spectrometry:

    • The dried, derivatized sample is reconstituted in a mobile phase suitable for flow injection analysis.

    • The sample is introduced into the electrospray ionization (ESI) source of the tandem mass spectrometer.

    • The mass spectrometer is operated in positive ion mode, typically using a precursor ion scan of m/z 85. The trimethylammonium group of carnitine produces a characteristic fragment ion at m/z 85 upon collision-induced dissociation. By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated.

    • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding isotopically labeled internal standard.

Signaling Pathways and Logical Relationships

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of carnitine and the consequences of a defect in electron transfer, as seen in MADD.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_MADD Defect in MADD Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA ACSL Acyl_Carnitine Acylcarnitine Acyl_CoA->Acyl_Carnitine CPT1 Acyl_Carnitine->Acyl_Carnitine Mito_Acyl_CoA Acyl-CoA Acyl_Carnitine->Mito_Acyl_CoA CPT2 Beta_Oxidation β-Oxidation (multiple steps) Mito_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Electron_Transport_Chain Electron Transport Chain Beta_Oxidation->Electron_Transport_Chain FADH2, NADH ETF_ETFDH ETF/ETFDH Beta_Oxidation->ETF_ETFDH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->Electron_Transport_Chain FADH2, NADH ATP ATP Electron_Transport_Chain->ATP ETF_ETFDH->Electron_Transport_Chain Electron Transfer Accumulation Accumulation of Acyl-CoAs and Acylcarnitines (including C9) ETF_ETFDH->Accumulation Block

Caption: Mitochondrial fatty acid β-oxidation and the site of defect in MADD.

Diagnostic Workflow for Suspected Fatty Acid Oxidation Disorders

This diagram outlines the logical flow from initial screening to confirmatory testing.

diagnostic_workflow Newborn_Screening Newborn Screening (DBS Acylcarnitine Profile) Abnormal_Profile Abnormal Acylcarnitine Profile (e.g., elevated C8 or broad elevation) Newborn_Screening->Abnormal_Profile Normal_Profile Normal Profile Newborn_Screening->Normal_Profile Confirmatory_Testing Confirmatory Testing Abnormal_Profile->Confirmatory_Testing Plasma_Acylcarnitines Plasma Acylcarnitine Profile Confirmatory_Testing->Plasma_Acylcarnitines Urine_Organic_Acids Urine Organic Acid Analysis Confirmatory_Testing->Urine_Organic_Acids Molecular_Testing Molecular Genetic Testing (e.g., ACADM, ETFA, ETFB, ETFDH) Confirmatory_Testing->Molecular_Testing Enzyme_Assay Enzyme Assay (in fibroblasts or lymphocytes) Confirmatory_Testing->Enzyme_Assay Diagnosis Definitive Diagnosis (e.g., MCAD Deficiency, MADD) Molecular_Testing->Diagnosis Enzyme_Assay->Diagnosis

Caption: Diagnostic workflow for fatty acid oxidation disorders.

Conclusion

Elevated this compound is not a primary, highly specific biomarker for a single disorder in the same way that octanoylcarnitine is for MCAD deficiency. However, its measurement is a critical component of a comprehensive acylcarnitine profile. A significant elevation of this compound, particularly in conjunction with a broad range of other elevated short-, medium-, and long-chain acylcarnitines, is highly suggestive of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD). Therefore, while its standalone diagnostic specificity may be limited, its inclusion in a multi-analyte panel provides significant diagnostic value. Further research is warranted to establish specific sensitivity and specificity data for this compound in the diagnosis of MADD and to explore its potential as a secondary marker in other metabolic disorders.

References

A Comparative Guide to Nonanoylcarnitine and Other Key Biomarkers of Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial dysfunction is a hallmark of a wide range of debilitating inherited diseases and is increasingly implicated in the pathophysiology of common age-related disorders. The accurate and timely diagnosis of mitochondrial dysfunction is crucial for patient management and the development of novel therapeutics. This guide provides a comprehensive comparison of nonanoylcarnitine, as a representative of acylcarnitines, with other established and emerging biomarkers of mitochondrial dysfunction, supported by experimental data and detailed methodologies.

Introduction to Mitochondrial Dysfunction and its Biomarkers

Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation (OXPHOS). Defects in this intricate process can lead to a cellular energy crisis and the accumulation of toxic byproducts, manifesting in a diverse array of clinical symptoms. Consequently, a panel of biomarkers is often employed to detect and monitor mitochondrial dysfunction. These markers can be broadly categorized as:

  • Metabolites reflecting impaired substrate utilization: such as acylcarnitines, lactate, and pyruvate.

  • Stress-response hormones (mitokines): including Fibroblast Growth Factor 21 (FGF-21) and Growth Differentiation Factor 15 (GDF-15).

  • Enzymes indicating mitochondrial content: like citrate synthase.

This guide will focus on a comparative analysis of these key biomarkers, with a special emphasis on the role of this compound.

This compound and the Acylcarnitine Profile

This compound (C9) is a medium-chain acylcarnitine. Acylcarnitines are essential intermediates in the transport of fatty acids into the mitochondria for β-oxidation.[1] In cases of mitochondrial dysfunction, particularly defects in the β-oxidation pathway or the electron transport chain, the incomplete breakdown of fatty acids leads to the accumulation of specific acyl-CoA esters. These are then transesterified to carnitine and exported from the mitochondria into the circulation. Therefore, an altered acylcarnitine profile in plasma or blood can serve as a valuable indicator of underlying metabolic disturbances.[2]

While a specific elevation of this compound can be indicative of certain fatty acid oxidation disorders, in the broader context of mitochondrial dysfunction, it is the overall pattern of the acylcarnitine profile that provides the most diagnostic information.[3] For instance, in patients with mitochondrial myopathy, elevations in a range of acylcarnitines, particularly hydroxylated long-chain species, are frequently observed.[3][4]

Comparative Performance of Mitochondrial Dysfunction Biomarkers

Recent research has focused on identifying biomarkers with improved sensitivity and specificity for mitochondrial diseases. While traditional markers like lactate and the lactate-to-pyruvate ratio have been used for decades, their utility is often limited by low sensitivity and specificity. Newer protein biomarkers, FGF-21 and GDF-15, have shown significant promise in outperforming these classical markers.[5][6][7]

The following table summarizes the comparative performance of this compound (as part of the acylcarnitine profile) and other key biomarkers based on available literature. It is important to note that direct head-to-head comparisons involving this compound for general mitochondrial dysfunction are limited. The data for acylcarnitines often reflects the performance of the entire profile in detecting fatty acid oxidation disorders or broader mitochondrial myopathies.

BiomarkerPrincipleTypical Findings in Mitochondrial DysfunctionSensitivitySpecificityKey AdvantagesKey Limitations
This compound (Acylcarnitine Profile) Reflects incomplete fatty acid β-oxidation.Elevation of specific medium and long-chain acylcarnitines.[3]Variable; high for specific FAO disorders. For mitochondrial myopathy, 77% of patients show elevated acylcarnitines.[3][4]Variable; can be affected by diet and other metabolic conditions.[8]Provides specific information about defects in fatty acid metabolism.[9]Less sensitive for mitochondrial defects not directly impacting β-oxidation. Interpretation requires analysis of the complete profile.
Lactate Indicates a shift to anaerobic metabolism due to impaired OXPHOS.Elevated levels in blood and cerebrospinal fluid (CSF).34-73.5%[10]83-100%[10]Widely available and inexpensive to measure.Lacks specificity; can be elevated in various non-mitochondrial conditions (e.g., sepsis, intense exercise).
Lactate-to-Pyruvate (L/P) Ratio Reflects the cytosolic NAD+/NADH redox state.Elevated ratio (>20-25) suggests impaired mitochondrial NADH re-oxidation.~31%[10]~100%[10]High specificity for OXPHOS defects when lactate is elevated.Low sensitivity; only reliable when lactate levels are significantly high.[10]
Fibroblast Growth Factor 21 (FGF-21) A "mitokine" secreted in response to mitochondrial stress.Markedly elevated serum/plasma levels.51-69%[6][11]76-95.5%[6][11]High sensitivity and specificity, particularly for muscle-manifesting mitochondrial disease.[6] Non-invasive (serum/plasma).Can be elevated in other conditions like diabetes and liver disease.[11]
Growth Differentiation Factor 15 (GDF-15) A stress-responsive cytokine.Significantly elevated serum/plasma levels.66-78%[6][7]64-95.5%[6][7]Generally considered the most sensitive and specific biomarker for a broad range of mitochondrial diseases.[5][6][7]Also elevated in various other conditions including cancer, cardiovascular disease, and pregnancy.[5]
Citrate Synthase Activity A key enzyme of the Krebs cycle, used as a marker of mitochondrial content.Reduced activity may indicate a lower mitochondrial mass in tissue samples.N/A (not a diagnostic marker for dysfunction)N/AGold standard for quantifying mitochondrial content in tissue homogenates.Requires invasive tissue biopsy; does not directly measure mitochondrial function.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of these biomarkers and the methodologies used to measure them is crucial for a deeper understanding.

Experimental_Workflow cluster_Acylcarnitine Acylcarnitine Profiling cluster_Proteins Protein Biomarkers cluster_Metabolites Metabolite Assays cluster_EnzymeActivity Enzyme Activity Sample Patient Sample (Blood, Plasma, Tissue) Extraction1 Extraction & Derivatization Sample->Extraction1 ELISA ELISA Sample->ELISA EnzymaticAssay Enzymatic Assay Sample->EnzymaticAssay Homogenization Tissue Homogenization Sample->Homogenization MS Tandem Mass Spectrometry (MS/MS) Extraction1->MS AC_Profile Acylcarnitine Profile MS->AC_Profile FGF21_GDF15 FGF-21 / GDF-15 Concentration ELISA->FGF21_GDF15 LP_Ratio Lactate / Pyruvate Concentration & Ratio EnzymaticAssay->LP_Ratio CS_Assay Citrate Synthase Assay Homogenization->CS_Assay CS_Activity Citrate Synthase Activity CS_Assay->CS_Activity

References

A Head-to-Head Comparison of Analytical Methods for Nonanoylcarnitine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the accurate quantification of acylcarnitines is paramount. Nonanoylcarnitine, a medium-chain acylcarnitine, is an important biomarker in various metabolic pathways and disorders. Its precise measurement is critical for understanding disease mechanisms and for the development of novel therapeutics. This guide provides a comprehensive head-to-head comparison of the leading analytical methods for this compound analysis, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The landscape of this compound analysis is dominated by mass spectrometry-based techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have also been employed, each with its own set of advantages and limitations. Enzymatic assays, while useful for total or free carnitine, are generally not suited for the specific quantification of this compound.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification is often a trade-off between sensitivity, specificity, throughput, and the complexity of the sample matrix. The following table summarizes the quantitative performance of the most common analytical techniques based on data reported in peer-reviewed literature.

Analytical MethodSample MatrixDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Precision (%CV)Accuracy/Recovery (%)
LC-MS/MS Plasma, TissuesButylationNot explicitly stated for C9, but generally low fmol range for acylcarnitines[1]Not explicitly stated for C9, but generally low fmol range for acylcarnitines[1]>0.99[2]<15%[1]80-120%[1]
LC-MS/MS Plasma, UrineWithout DerivatizationNot explicitly stated for C90.1 µmol/L for similar acylcarnitines[3]>0.99[3]4.4-14.2%[3]84-112%[3]
LC-MS/MS Plasma, Tissues3-Nitrophenylhydrazine (3NPH)Not explicitly stated for C9Not explicitly stated for C9Not explicitly stated for C9Not explicitly stated for C9Not explicitly stated for C9
GC-MS (Predicted)Non-derivatizedNot applicableNot applicableNot applicableNot applicableNot applicable
HPLC-UV Plasma, UrineRequired0.02 µg/mL for a derivatized acylcarnitine[4]0.05 µg/mL for a derivatized acylcarnitine[4]>0.999[5]<9.1%[5]>98% for a derivatized acylcarnitine[4]

Note: Direct quantitative comparisons for this compound across all platforms are limited in the literature. The data presented is a composite from studies on various acylcarnitines, providing a representative overview of expected performance.

Experimental Workflows and Signaling Pathways

To visualize the analytical process, the following diagrams illustrate a typical experimental workflow for this compound analysis and its central role in mitochondrial fatty acid β-oxidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing sample Biological Sample (Plasma, Urine, Tissue) extraction Metabolite Extraction (e.g., Protein Precipitation) sample->extraction derivatization Derivatization (Optional) extraction->derivatization lc Liquid Chromatography (LC) or Gas Chromatography (GC) derivatization->lc ms Tandem Mass Spectrometry (MS/MS) or UV Detector lc->ms acquisition Data Acquisition ms->acquisition quantification Quantification & Analysis acquisition->quantification

A generalized workflow for the analysis of this compound.

fatty_acid_oxidation cluster_membrane cluster_mitochondrion cytosol Cytosol mitochondrion Mitochondrion fatty_acid Nonanoic Acid acyl_coa Nonanoyl-CoA fatty_acid->acyl_coa ACSL This compound This compound acyl_coa->this compound CPT1 cpt1 CPT1 cat CAT cpt2 CPT2 mit_acyl_coa Nonanoyl-CoA This compound:s->mit_acyl_coa:n CPT2 beta_oxidation β-Oxidation mit_acyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

The role of this compound in fatty acid β-oxidation.

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for this compound quantification due to its high sensitivity, specificity, and ability to multiplex. Both derivatized and underivatized methods are widely used.

a) Method with Derivatization (Butylation)

This method enhances the chromatographic retention and ionization efficiency of this compound.

  • Sample Preparation :

    • To 10 µL of plasma, add 100 µL of ice-cold methanol containing a suitable internal standard (e.g., d3-octanoylcarnitine).[2]

    • Vortex and centrifuge to precipitate proteins.[2]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]

    • Add 50 µL of 3N butanolic-HCl and incubate at 65°C for 15 minutes.[6]

    • Evaporate the reagent and reconstitute the sample in the initial mobile phase.[6]

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).[2]

    • Mobile Phase A : 0.1% formic acid in water.[7]

    • Mobile Phase B : 0.1% formic acid in acetonitrile.[7]

    • Gradient : A linear gradient from low to high organic phase over several minutes to elute analytes.[2]

    • Flow Rate : 0.5 mL/min.[2]

  • Mass Spectrometry Detection :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound Butyl Ester : Precursor ion (Q1) m/z 358.3 -> Product ion (Q3) m/z 85.1.

    • MRM Transition for d3-Octanoylcarnitine Butyl Ester (Internal Standard) : Precursor ion (Q1) m/z 347.3 -> Product ion (Q3) m/z 85.1.

b) Method without Derivatization

This approach offers a simpler and faster sample preparation protocol.

  • Sample Preparation :

    • To 20 µL of plasma or urine, add 500 µL of pre-cooled isopropanol containing 0.5% (V/V) acetic acid and an internal standard.[1]

    • Sonicate in an ice bath for 5 minutes.[1]

    • Centrifuge at 16,000 g for 10 minutes at 4°C.[1]

    • Transfer the supernatant for injection.[1]

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm).[8]

    • Mobile Phase A : 0.1% formic acid in water.[8]

    • Mobile Phase B : 0.1% formic acid in acetonitrile.[8]

    • Gradient : A rapid gradient to separate this compound from other acylcarnitines.[8]

  • Mass Spectrometry Detection :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound : Precursor ion (Q1) m/z 302.2 -> Product ion (Q3) m/z 85.1.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is less commonly used for acylcarnitines due to their low volatility. Derivatization is typically required to make them amenable to GC analysis.

  • Sample Preparation and Derivatization :

    • Extraction of acylcarnitines from the biological matrix.

    • Hydrolysis of the carnitine ester bond.

    • Esterification of the resulting fatty acid (nonanoic acid) to a volatile ester (e.g., methyl or trimethylsilyl ester).

  • GC Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet : Split/splitless injector.

    • Oven Program : A temperature gradient to separate the fatty acid esters.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electron Ionization (EI).

    • Scan Type : Selected Ion Monitoring (SIM) or full scan.

    • The predicted GC-MS spectrum for non-derivatized this compound is available in public databases but its practical application is limited.[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV methods for acylcarnitines necessitate derivatization to introduce a chromophore, as native acylcarnitines lack a strong UV-absorbing moiety.

  • Sample Preparation and Derivatization :

    • Solid-phase extraction to isolate carnitines.

    • Derivatization with a UV-absorbing reagent such as 4'-bromophenacyl trifluoromethanesulfonate.[10]

  • HPLC Conditions :

    • Column : Reversed-phase C18 column.[11]

    • Mobile Phase : A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[12]

    • Detection : UV detector set at the maximum absorbance wavelength of the derivatizing agent (e.g., 260 nm).[12]

Conclusion

For the quantitative analysis of this compound, LC-MS/MS stands out as the superior technique , offering unmatched sensitivity, specificity, and the flexibility of both derivatized and non-derivatized approaches. The choice between a derivatized and a non-derivatized LC-MS/MS method will depend on the specific requirements of the study, including the need for absolute quantification, sample throughput, and the available instrumentation. While GC-MS and HPLC-UV are viable alternatives, they present significant challenges in terms of sample preparation complexity and may not achieve the low detection limits required for certain research applications. This guide provides the foundational information for researchers to select and develop a robust analytical method for this compound that aligns with their scientific goals.

References

The Emerging Role of Nonanoylcarnitine in Cardiometabolic Disease: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more precise and predictive biomarkers is paramount. In the landscape of cardiovascular and metabolic diseases, traditional biomarkers have long been the cornerstone of diagnosis and risk stratification. However, the emergence of novel metabolites, such as Nonanoylcarnitine, prompts a critical evaluation of their potential to enhance or even surpass current standards. This guide provides an objective comparison of the clinical utility of this compound against traditional biomarkers, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, a medium-chain acylcarnitine, is an intermediate in fatty acid metabolism. Its circulating levels can reflect the efficiency of mitochondrial beta-oxidation. Aberrant fatty acid metabolism is a key feature of cardiovascular diseases and metabolic syndrome, positioning this compound as a promising biomarker. Traditional biomarkers, including C-reactive protein (CRP), cardiac troponins (cTn), and B-type natriuretic peptide (BNP), are well-established for inflammation, myocardial injury, and heart failure, respectively. This guide synthesizes the current, though still emerging, evidence for this compound and compares it with the established performance of these traditional markers. While direct head-to-head comparative studies with extensive quantitative data for this compound are limited, this guide collates available information to provide a preliminary assessment of its potential clinical utility.

Data Presentation: A Comparative Overview

Due to the nascent stage of research on this compound as a specific biomarker for cardiovascular and metabolic diseases, a direct, comprehensive comparison of its performance metrics with those of traditional biomarkers from single studies is not yet available. The following tables present a synthesized comparison based on currently available data for this compound (or medium-chain acylcarnitines as a proxy) and established data for traditional biomarkers.

Table 1: Comparison of Biomarker Performance in Cardiovascular Disease (CVD) Risk Stratification

BiomarkerClassTypical UseSensitivitySpecificityArea Under the Curve (AUC)Notes
This compound AcylcarnitineEmerging; potential for assessing metabolic riskData not yet establishedData not yet establishedData not yet establishedElevated levels of even-chained acylcarnitines are associated with an increased risk of cardiovascular death[1].
hs-C-reactive Protein (hs-CRP) Inflammatory MarkerInflammation-associated cardiovascular riskVariableVariableModest improvement over traditional risk factorsA meta-analysis showed that adding CRP to risk scores resulted in a small increase in the AUC[2].

Table 2: Comparison of Biomarkers for Diagnosis of Acute Myocardial Infarction (AMI)

BiomarkerClassTypical UseSensitivitySpecificityArea Under the Curve (AUC)Notes
This compound AcylcarnitineInvestigationalData not yet establishedData not yet establishedData not yet establishedLevels of certain acylcarnitines are altered in AMI patients, suggesting a potential role[3].
High-Sensitivity Cardiac Troponin I (hs-cTnI) Cardiac Necrosis MarkerGold standard for AMI diagnosisHigh (e.g., 90.7% at presentation)[4]High (e.g., 90.2% at presentation)[4]~0.93-0.94[5]High-sensitivity assays have significantly improved early diagnosis[6].
High-Sensitivity Cardiac Troponin T (hs-cTnT) Cardiac Necrosis MarkerGold standard for AMI diagnosisHigh (e.g., 94% at 6 hours)[4]High (e.g., 81% at 6 hours)[4]~0.94[5]Both hs-cTnI and hs-cTnT have excellent diagnostic performance for AMI[7].

Table 3: Comparison of Biomarkers for Prognosis in Heart Failure (HF)

BiomarkerClassTypical UseHazard Ratio (HR) for Adverse EventsNotes
This compound AcylcarnitineInvestigationalData not yet establishedAltered carnitine profiles are observed in heart failure, suggesting prognostic potential[4].
NT-proBNP Natriuretic PeptideGold standard for HF diagnosis and prognosisHigh (e.g., HR of 2.14 for mortality for a 2.7-fold increase in HFpEF)[8][9]A powerful predictor of mortality and re-hospitalization in HF patients[10].

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and other medium-chain acylcarnitines are implicated in key signaling pathways relevant to cardiovascular and metabolic health, primarily through their influence on cellular metabolism and inflammatory responses.

Potential Signaling Pathways of this compound cluster_0 Mitochondrial Fatty Acid Metabolism cluster_1 PPAR Signaling cluster_2 Pro-inflammatory Signaling This compound This compound Beta_Oxidation β-Oxidation This compound->Beta_Oxidation PPARa PPARα This compound->PPARa Ligand Activation NFkB NF-κB Activation This compound->NFkB Activation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP Production TCA_Cycle->ATP Gene_Expression Target Gene Expression PPARa->Gene_Expression FAO_Enzymes Fatty Acid Oxidation Enzymes Gene_Expression->FAO_Enzymes Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Metabolomics Biomarker Discovery Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Serum) Metabolite_Extraction 2. Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing & Peak Identification LC_MS_Analysis->Data_Processing Statistical_Analysis 5. Statistical Analysis (e.g., ROC, PCA) Data_Processing->Statistical_Analysis Biomarker_Validation 6. Biomarker Validation in Independent Cohort Statistical_Analysis->Biomarker_Validation

References

Nonanoylcarnitine and Metabolic Health: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current, albeit limited, scientific literature reveals that Nonanoylcarnitine's role in metabolic health is still in the early stages of investigation. As a medium-chain acylcarnitine, its primary known function is related to the transport of fatty acids into the mitochondria for energy production. However, direct intervention studies on the effects of this compound on metabolic diseases such as obesity, type 2 diabetes, and metabolic syndrome are currently unavailable. The existing data is primarily derived from observational metabolomics studies where levels of this compound and other acylcarnitines are measured in various physiological and pathological states.

This guide synthesizes the available data on this compound and its association with metabolic health, provides an overview of the experimental methods used for its detection, and explores potential signaling pathways that may be influenced by medium-chain acylcarnitines.

Observational Data on this compound and Metabolic Health

The following table summarizes findings from metabolomics studies that have reported on the levels of this compound in the context of metabolic disorders. It is important to note that these are correlational findings and do not establish causality.

ConditionAnalyteSample TypeObservation
ObesityThis compoundUrineDecreased levels in individuals with obesity.
Type 2 DiabetesMedium-chain acylcarnitinesPlasmaGenerally observed to be elevated.[1][2][3][4][5]
Metabolic SyndromeMedium-chain acylcarnitinesPlasmaGenerally observed to be elevated.

Experimental Protocols

The measurement of this compound in biological samples is typically performed as part of a broader acylcarnitine profiling using mass spectrometry-based metabolomics.

General Protocol for Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This method allows for the identification and quantification of multiple acylcarnitines simultaneously.

  • Sample Preparation:

    • Blood samples are collected and plasma or serum is separated. For dried blood spots, a small punch is taken.

    • Proteins are precipitated from the sample using a solvent such as acetonitrile.

    • The sample is then centrifuged to remove the precipitated proteins.

    • The supernatant, containing the metabolites, is collected for analysis.[6]

    • Stable isotope-labeled internal standards for various acylcarnitines are added to the sample to allow for accurate quantification.

  • Instrumentation and Analysis:

    • The analysis is performed using a tandem mass spectrometer, often coupled with liquid chromatography (LC-MS/MS) for better separation of analytes.[6][7][8]

    • The sample is ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer is operated in a specific mode (e.g., precursor ion scanning or multiple reaction monitoring) to selectively detect acylcarnitines.[7]

    • Acylcarnitines are identified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.

    • Quantification is achieved by comparing the signal intensity of the endogenous acylcarnitine to that of its corresponding stable isotope-labeled internal standard.[7]

Potential Signaling Pathways and Experimental Workflows

While direct evidence for this compound's signaling roles is lacking, research on other medium and long-chain acylcarnitines suggests potential mechanisms through which they may influence metabolic health.

Pro-inflammatory Signaling Activated by Acylcarnitines

Studies have shown that elevated levels of medium and long-chain acylcarnitines can activate pro-inflammatory signaling pathways, which are known to contribute to insulin resistance.[9][10][11][12][13]

Proinflammatory_Signaling cluster_cell Cellular Response Acylcarnitine Medium/Long-Chain Acylcarnitines Cell Macrophage / Other Cells JNK_ERK Phosphorylation of JNK and ERK Cell->JNK_ERK NFkB NF-κB Activation JNK_ERK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Insulin_Resistance Insulin Resistance Cytokines->Insulin_Resistance

Caption: Proposed pro-inflammatory signaling pathway activated by elevated medium and long-chain acylcarnitines.

General Workflow for Metabolomics-Based Biomarker Discovery

The identification of this compound as a potential biomarker for metabolic diseases follows a standard metabolomics workflow.

Metabolomics_Workflow Study_Design 1. Study Design (e.g., Case vs. Control) Sample_Collection 2. Sample Collection (e.g., Plasma, Urine) Study_Design->Sample_Collection Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Prep Data_Acquisition 4. Data Acquisition (LC-MS/MS) Sample_Prep->Data_Acquisition Data_Processing 5. Data Processing (Peak Detection, Alignment) Data_Acquisition->Data_Processing Stat_Analysis 6. Statistical Analysis (Identification of Significant Features) Data_Processing->Stat_Analysis Biomarker_ID 7. Biomarker Identification (e.g., this compound) Stat_Analysis->Biomarker_ID Pathway_Analysis 8. Pathway Analysis (Biological Interpretation) Biomarker_ID->Pathway_Analysis Validation 9. Biomarker Validation (in independent cohort) Biomarker_ID->Validation

Caption: A typical experimental workflow for the discovery of metabolic biomarkers like this compound.

Conclusion and Future Directions

For researchers and drug development professionals, the following areas warrant investigation:

  • Causality: Intervention studies are required to determine if changes in this compound levels are a cause or a consequence of metabolic disease.

  • Mechanism of Action: Research is needed to elucidate the specific signaling pathways that this compound may modulate and to determine if they differ from those of other acylcarnitines.

  • Therapeutic Potential: Should a causal link to disease be established, the therapeutic potential of modulating this compound levels could be explored.

References

Safety Operating Guide

Navigating the Safe Disposal of Nonanoylcarnitine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety protocols. The proper disposal of chemical reagents is a critical, yet often overlooked, component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of nonanoylcarnitine, a medium-chain acylcarnitine utilized in various research applications. Adherence to these procedures is paramount to ensure a safe and compliant research environment.

Understanding the Hazard Profile

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Contamination: Wash hands thoroughly after handling.

Quantitative Data Summary

For effective waste management, it is crucial to understand the physical and chemical properties of the substance. The following table summarizes key data for L-Carnitine, a structurally related compound, which can serve as a conservative reference for this compound.

PropertyValueSource
Physical StateSolid[1]
AppearanceWhite[1]
Melting Point/Range208 - 212 °C / 406.4 - 413.6 °F[1]
Water SolubilitySoluble[1]
Hazardous DecompositionCarbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with institutional, local, state, and federal regulations. The following protocol provides a general framework for safe disposal.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all components of the waste stream containing this compound. This includes pure this compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, tubes).

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[2][3][4] For instance, avoid mixing with strong oxidizing agents.[1] Keep solid and liquid waste separate.[3]

2. Waste Collection and Containment:

  • Use Appropriate Containers: Collect this compound waste in a designated, properly labeled, and leak-proof container.[3][5][6] The container must be compatible with the chemical properties of the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant").

  • Container Management: Do not overfill waste containers; a general rule is to fill to no more than 90% capacity.[5] Keep containers securely closed when not in use.

3. Storage:

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[4] This area should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a spill.[3]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.

4. Disposal:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Nonanoylcarnitine_Disposal_Workflow cluster_prep Preparation & Identification cluster_collection Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated Labware) start->identify segregate Segregate from Incompatible Waste identify->segregate collect Collect in Designated, Labeled Container segregate->collect check_container Container Compatible & Leak-proof? collect->check_container check_container->collect No, Replace Container seal Securely Seal Container check_container->seal Yes store Store in Satellite Accumulation Area seal->store secondary_containment Place in Secondary Containment store->secondary_containment contact_ehs Contact Environmental Health & Safety (EHS) secondary_containment->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document Document Waste Generation schedule_pickup->document end_point End: Compliant Disposal document->end_point

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within the research community.

References

Personal protective equipment for handling Nonanoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Nonanoylcarnitine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.

Protection TypeSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2]Protects eyes from accidental splashes and airborne particles.[1][2]
Hand Protection Nitrile gloves (check for appropriate thickness and breakthrough time).Protects skin from direct contact with the chemical.[3]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if handled in a ventilated enclosure. If weighing in an open area, a dust mask may be considered to prevent inhalation of fine powder.[4]Prevents inhalation of airborne powder.[1]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[2][3]

Operational Plan: Handling Protocol

Adherence to a strict handling protocol is crucial for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Review this safety guide and any available chemical information before starting.[4]

  • Ensure that an emergency eye wash station and safety shower are accessible.[5]

  • All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk.[4][6]

2. Weighing the Compound:

  • Use an analytical balance inside a ventilated enclosure or fume hood.

  • Use anti-static weighing paper or a weighing boat.

  • Handle the powder gently with a clean spatula to avoid creating dust.[6]

  • Close the container lid immediately after dispensing the required amount.[6]

  • Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

3. Solubilization:

  • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

  • If sonication or vortexing is required, ensure the vessel is securely capped. These procedures should be performed within a primary containment device if there is a risk of aerosol creation.

4. Storage:

  • Store this compound in a tightly sealed container.

  • Based on the stability of similar acylcarnitines, storage at -18°C or lower is recommended for long-term stability.[7]

Disposal Plan

All waste must be disposed of in accordance with institutional and local environmental regulations.

1. Solid Waste:

  • Unused or expired solid this compound should be disposed of in a designated chemical waste container.

  • Contaminated consumables such as weighing paper, gloves, and paper towels must be placed in a sealed bag and then into the solid chemical waste stream.

2. Liquid Waste:

  • Solutions containing this compound should be collected in a clearly labeled, sealed waste container.

  • Do not pour solutions down the drain unless explicitly permitted by your institution's EHS guidelines for this specific class of compounds.

3. Spill Cleanup:

  • In case of a small spill of solid powder, gently cover it with absorbent paper to avoid generating dust.

  • Wipe the area with a damp cloth or paper towel, moving from the outside of the spill inward.

  • For liquid spills, use an appropriate absorbent material.

  • All cleanup materials must be disposed of as chemical waste.

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Info prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 weigh Weigh Solid in Ventilated Enclosure prep3->weigh Start Experiment solubilize Solubilize weigh->solubilize storage Use or Store solubilize->storage solid_waste Solid Waste (Contaminated PPE, etc.) storage->solid_waste End of Use liquid_waste Liquid Waste (Unused Solutions) storage->liquid_waste End of Use decon Decontaminate Workspace solid_waste->decon liquid_waste->decon

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.